4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Description
Properties
IUPAC Name |
4-chloro-5-methyl-2-phenyldiazenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-7-13(17)12(8-11(9)14)16-15-10-5-3-2-4-6-10/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWRFMDTAUQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the azo compound, 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol. Azo compounds represent a significant class of organic molecules with wide-ranging applications, from industrial dyes to promising scaffolds in medicinal chemistry.[1][2][3] This document details a robust and reproducible synthetic protocol, outlines the critical process parameters, and provides a thorough analysis of the spectroscopic data required to confirm the compound's identity and purity. By explaining the causality behind experimental choices and grounding the methodology in established chemical principles, this guide serves as a practical resource for researchers engaged in the synthesis of novel azo dyes and their potential application in drug discovery and development.[4]
Introduction: The Significance of Phenolic Azo Dyes
Azo compounds, characterized by the functional group (-N=N-), are a cornerstone of synthetic organic chemistry.[1] Their facile synthesis, coupled with the ability to readily modify their chromophoric and electronic properties through substitution, has led to their widespread use.[1] Phenolic azo dyes, in particular, have garnered significant interest due to their unique electronic properties and their potential as bioactive molecules. These compounds have been investigated for a range of pharmacological activities, including antibacterial, antifungal, and antioxidant properties.[2][5]
The target molecule, this compound, incorporates several key structural features: a phenolic hydroxyl group, a chloro substituent, and a methyl group on the phenyl ring. These substituents are expected to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and physicochemical characteristics. This guide provides the foundational knowledge for the synthesis and rigorous characterization of this specific compound, enabling further exploration of its potential applications.
Synthetic Strategy: Diazotization and Azo Coupling
The synthesis of this compound is achieved through a classic and reliable two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic substrate.[1][6][7]
Principle of the Reaction
The synthesis begins with the diazotization of aniline. In this reaction, aniline is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[8][9] This reaction must be carried out at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing. The resulting benzenediazonium chloride is a highly reactive electrophile.
The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound, in this case, 4-chloro-5-methylphenol. The hydroxyl group of the phenol is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Since the para position is blocked by the chloro group, the coupling occurs at the ortho position relative to the hydroxyl group. The reaction is typically carried out in a slightly alkaline medium, which deprotonates the phenol to the more strongly activating phenoxide ion.[10]
Experimental Protocol
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
4-chloro-5-methylphenol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Step 1: Diazotization of Aniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure the full formation of the benzenediazonium chloride solution.
Step 2: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of 4-chloro-5-methylphenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 4-chloro-5-methylphenol solution with vigorous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification
-
Filter the crude product using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a desiccator.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Structural Characterization and Data Interpretation
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[11] The FT-IR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3200-3600 (broad) | O-H stretch | Confirms the presence of the phenolic hydroxyl group.[12][13] |
| 3000-3100 | Aromatic C-H stretch | Indicates the presence of the benzene rings. |
| ~1580 | C=C stretch (aromatic) | Further confirms the aromatic nature of the compound.[14] |
| 1450-1500 | N=N stretch | A key indicator for the formation of the azo linkage.[12][14] |
| 1200-1300 | C-O stretch (phenol) | Supports the presence of the phenolic C-O bond. |
| 1000-1100 | C-Cl stretch | Indicates the presence of the chloro substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | Phenolic -OH proton (exchangeable with D₂O) |
| 6.8-8.0 | Multiplet | 7H | Aromatic protons on both phenyl rings |
| ~2.3 | Singlet | 3H | Methyl (-CH₃) protons |
Note: The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific electronic environment created by the substituents. For comparison, the aromatic protons of 4-chloro-2-methylphenol appear at approximately 6.67, 7.03, and 7.07 ppm.[15]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 150-160 | Phenolic carbon (C-OH) |
| 115-145 | Aromatic carbons |
| ~20 | Methyl carbon (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.[16][17] For this compound (C₁₃H₁₁ClN₂O), the expected molecular weight is approximately 246.7 g/mol . Electrospray ionization (ESI) is a suitable soft ionization technique for this type of analysis.[16] The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
Potential Applications in Drug Development
Azo compounds have a rich history in medicinal chemistry, with some derivatives being developed as antibacterial and anti-inflammatory agents.[2][3] The structural motifs present in this compound suggest several avenues for investigation in drug development:
-
Antimicrobial Activity: The combination of a phenolic hydroxyl group and a halogen substituent can contribute to antimicrobial properties.[18]
-
Anticancer Research: Certain azo dyes have been explored for their potential in cancer chemotherapy.[2][3]
-
Enzyme Inhibition: The molecule could be screened for its ability to inhibit specific enzymes relevant to disease pathways.
-
Drug Delivery: The azo bond is susceptible to reduction under hypoxic conditions, a characteristic of some tumor microenvironments. This property can be exploited for targeted drug delivery systems.[4]
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound, grounded in the fundamental principles of diazotization and azo coupling. The comprehensive characterization data presented, including FT-IR, NMR, and MS, offer a robust framework for verifying the identity and purity of the synthesized molecule. The insights into the potential applications of this compound in drug development are intended to stimulate further research and innovation in the field of medicinal chemistry. This guide serves as a valuable resource for scientists seeking to synthesize and explore the properties of novel phenolic azo dyes.
References
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Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. (2021). MDPI. Retrieved from [Link]
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Synthesis and Characterization of New Azo Compounds Linked to 1,8-Naphthalimide as New Fluorescent Dispersed Dyes for Cotton. (2020). AIP Publishing. Retrieved from [Link]
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the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. (2007). PubMed. Retrieved from [Link]
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FTIR spectra of azo compound ligands and metal complexes. (n.d.). Retrieved from [Link]
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Determination of sulfonated azo dyes by liquid chromatography/atmospheric pressure ionization mass spectrometry. (n.d.). Retrieved from [Link]
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(PDF) Synthesis and spectral analysis of some new phenolic azo dyes. (n.d.). Retrieved from [Link]
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Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025). International Journal of Innovative Science and Research Technology. Retrieved from [Link]
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Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (2020). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (n.d.). Acta Chemica Malaysia. Retrieved from [Link]
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New acid dyes and their metal complexes based on substituted phenols for leather: Synthesis, characterization and optical studies. (n.d.). Retrieved from [Link]
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Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. (2024). NIH. Retrieved from [Link]
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Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (n.d.). Retrieved from [Link]
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Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor. Retrieved from [Link]
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Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. (n.d.). Retrieved from [Link]
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Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. (n.d.). Retrieved from [Link]
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Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.). Retrieved from [Link]
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4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. (n.d.). Retrieved from [Link]
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The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). Retrieved from [Link]
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4-Chloro-2-methylphenol. (n.d.). Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. (n.d.). Retrieved from [Link]
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Diazotization of Aniline Derivatives: Diazo Coupling. (n.d.). Retrieved from [Link]
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4-[(E)-Phenyldiazenyl]-2-[(E)-phenyliminomethyl]phenol. (n.d.). Retrieved from [Link]
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4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. (n.d.). Retrieved from [Link]
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Coupling reaction of 1 with diazotized 4-chloroaniline. (n.d.). Retrieved from [Link]
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Aniline Diazotization and Coupling Process. (n.d.). Retrieved from [Link]
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What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Retrieved from [Link]
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4-Methyl-2-(phenylazo)phenol. (n.d.). Retrieved from [Link]
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4-Chloro-o-phenylenediamine. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-chloro-5-methyl-2-azophenol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic azo dye, 4-chloro-5-methyl-2-azophenol. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, spectroscopic characterization, and key physicochemical parameters of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to provide robust predicted data and detailed experimental protocols for its characterization. The core focus is on providing a practical and scientifically rigorous resource, emphasizing the causality behind experimental choices and ensuring the described protocols are self-validating.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their applications span across various industries, including textiles, printing, and increasingly, in advanced materials and as potential therapeutic agents.[2] The subset of azophenols, which feature a hydroxyl group on one of the aromatic rings, are of particular interest due to their chelating properties, potential biological activity, and their participation in azo-hydrazone tautomerism, a phenomenon that significantly influences their color and stability.[3][4]
4-chloro-5-methyl-2-azophenol is a specific derivative within this class, featuring a chlorine atom and a methyl group on the phenolic ring. These substituents are expected to modulate the electronic properties, and consequently, the physicochemical characteristics of the parent 2-azophenol molecule. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems, assessing its potential for specific applications, and ensuring its safe handling and use.
This guide is structured to provide a holistic understanding of 4-chloro-5-methyl-2-azophenol, from its synthesis to its detailed physicochemical and spectroscopic profile.
Synthesis of 4-chloro-5-methyl-2-azophenol
The synthesis of 4-chloro-5-methyl-2-azophenol can be readily achieved through a classic two-step diazotization-coupling reaction. This well-established method offers a high yield and purity of the final product.[1][5]
Synthetic Pathway
The synthesis involves the diazotization of 4-chloro-5-methyl-2-aminophenol followed by an azo coupling reaction with a suitable coupling component, which in this case is phenol.
Caption: Synthetic pathway for 4-chloro-5-methyl-2-azophenol.
Experimental Protocol: Synthesis
Materials:
-
4-chloro-5-methyl-2-aminophenol
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of 4-chloro-5-methyl-2-aminophenol:
-
In a 250 mL beaker, dissolve a specific molar amount of 4-chloro-5-methyl-2-aminophenol in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Preparation of the Coupling Solution:
-
In a separate 500 mL beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
A colored precipitate of 4-chloro-5-methyl-2-azophenol will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the precipitate using vacuum filtration and wash it with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure crystals of 4-chloro-5-methyl-2-azophenol.
-
Dry the purified crystals in a desiccator.
-
Spectroscopic Characterization
The structure of the synthesized 4-chloro-5-methyl-2-azophenol can be confirmed using various spectroscopic techniques. The following sections provide the predicted spectral data based on the analysis of similar compounds.
UV-Visible Spectroscopy
Azo dyes are known for their characteristic absorption in the visible region of the electromagnetic spectrum, which is responsible for their color.[6] The UV-Vis spectrum of 4-chloro-5-methyl-2-azophenol is expected to show two main absorption bands.
-
π → π* transition: A high-intensity band in the UV region (around 250-300 nm) corresponding to the π → π* transition of the aromatic rings.
-
n → π* transition: A lower intensity band in the visible region (around 400-500 nm) attributed to the n → π* transition of the azo group, which is responsible for the color of the compound.[7] The exact position of this band is sensitive to the solvent polarity and the pH of the solution due to the azo-hydrazone tautomerism.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The key predicted IR absorption bands for 4-chloro-5-methyl-2-azophenol are summarized in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H stretching (phenolic) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl) |
| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |
| ~1470-1440 | N=N stretching (azo group)[8] |
| ~1200 | C-O stretching (phenolic) |
| ~800-700 | C-Cl stretching |
| ~850-800 | C-H out-of-plane bending (aromatic) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃, δ in ppm):
-
~10-12 ppm (singlet, 1H): Phenolic -OH proton (broad, may exchange with D₂O).
-
~7.0-7.8 ppm (multiplets, 6H): Aromatic protons. The exact chemical shifts and coupling patterns will depend on the electronic effects of the substituents.
-
~2.3 ppm (singlet, 3H): Methyl (-CH₃) protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, δ in ppm):
-
~150-160 ppm: Carbon attached to the hydroxyl group (C-OH).
-
~140-150 ppm: Carbons involved in the azo linkage (C-N=N).
-
~115-135 ppm: Other aromatic carbons.
-
~20 ppm: Methyl carbon (-CH₃).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of 4-chloro-5-methyl-2-azophenol is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
Predicted Fragmentation Pattern:
The fragmentation of azo compounds under EI conditions often involves cleavage of the C-N and N=N bonds.[9] For 4-chloro-5-methyl-2-azophenol, characteristic fragments would likely arise from:
-
Loss of N₂ to give a biphenyl radical cation.
-
Cleavage of the C-N bonds to form substituted phenyl radical cations.
-
Loss of a chlorine atom or a methyl group.
Physicochemical Properties
The physicochemical properties of 4-chloro-5-methyl-2-azophenol are crucial for its handling, formulation, and application.
Tautomerism
A key feature of 2-hydroxyazo compounds is their existence as a tautomeric equilibrium between the azo and hydrazone forms.[3][10]
Caption: Azo-hydrazone tautomerism in 2-azophenols.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The hydrazone form is often favored in non-polar solvents, while the azo form can be more prevalent in polar solvents. This tautomerism has a significant impact on the color and electronic properties of the dye.
Predicted Physicochemical Parameters
The following table summarizes the predicted physicochemical properties of 4-chloro-5-methyl-2-azophenol, estimated based on data from structurally similar compounds.[11]
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁ClN₂O |
| Molecular Weight | 246.70 g/mol |
| Appearance | Colored crystalline solid |
| Melting Point | 150-170 °C (estimated) |
| pKa | ~8-10 (for the phenolic proton) |
| logP | ~3-4 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform. |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-chloro-5-methyl-2-azophenol.
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[12]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of 4-chloro-5-methyl-2-azophenol is completely dry and finely powdered. If necessary, grind the crystals in a mortar.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has melted (the end of the melting range).
-
Repeat the measurement at least twice to ensure accuracy.
Principle: The pKa of an acidic or basic compound can be determined by monitoring the change in its UV-Vis absorbance as a function of pH.[13][14] The absorbance of the acidic and basic forms of the molecule will differ, and at the pKa, the concentrations of the two forms are equal.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions covering a range of pH values (e.g., from pH 2 to 12)
Procedure:
-
Prepare a stock solution of 4-chloro-5-methyl-2-azophenol in a suitable solvent (e.g., ethanol).
-
Prepare a series of solutions with the same concentration of the compound in different buffer solutions covering a wide pH range.
-
Measure the UV-Vis spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated (acidic) and deprotonated (basic) forms of the molecule.
-
Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) against the pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic forms. Alternatively, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.[14][15] It is a key indicator of a molecule's lipophilicity.
Apparatus:
-
Separatory funnels or screw-cap test tubes
-
Mechanical shaker
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC
-
Volumetric flasks and pipettes
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare a stock solution of 4-chloro-5-methyl-2-azophenol in either water-saturated octanol or octanol-saturated water.
-
Add a known volume of this solution to a separatory funnel or test tube containing a known volume of the other immiscible solvent.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Caption: Workflow for logP determination by the shake-flask method.
Principle: Solubility is the maximum amount of a substance that will dissolve in a given amount of solvent at a specific temperature.[16][17]
Materials:
-
4-chloro-5-methyl-2-azophenol
-
Various solvents (e.g., water, ethanol, acetone, chloroform, hexane)
-
Vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Add an excess amount of 4-chloro-5-methyl-2-azophenol to a known volume of the solvent in a vial.
-
Seal the vial and place it in a temperature-controlled bath on a shaker or with a magnetic stirrer.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Filter a sample of the supernatant to remove any undissolved solid.
-
Dilute the saturated solution if necessary and determine the concentration of the dissolved compound using a calibrated analytical method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Conclusion
This technical guide has provided a comprehensive, albeit largely predictive, overview of the physicochemical properties of 4-chloro-5-methyl-2-azophenol. By leveraging established principles of organic chemistry and data from analogous compounds, we have outlined a plausible synthetic route and predicted the key spectroscopic and physicochemical characteristics of this molecule. The detailed experimental protocols provided herein offer a robust framework for the empirical validation of these predictions. This guide is intended to serve as a valuable resource for researchers and scientists, facilitating further investigation into the properties and potential applications of 4-chloro-5-methyl-2-azophenol and other related azo dyes.
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PubChem. (n.d.). 4-Chloro-2-methylphenol. Retrieved from [Link]
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The synthesis of azo dyes. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]
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JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectra of azo dyes. Retrieved from [Link]
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Mettler Toledo. (n.d.). All You Need to Know about Melting Point Determination. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared spectrum for azo dye. Retrieved from [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]
- Google Patents. (n.d.). One-step process of preparing azo dyes by simultaneous diazotization.
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Spectroscopic Scrutiny of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic characterization of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a substituted azo dye with potential applications in various scientific and industrial fields, including pharmaceuticals and materials science. Understanding the molecular structure and electronic properties of this compound is paramount for its effective utilization and development. This document will detail the theoretical underpinnings and practical application of key spectroscopic techniques for the unambiguous identification and characterization of this molecule.
Introduction to this compound
Azo compounds, characterized by the presence of a diazene functional group (–N=N–), are a significant class of organic molecules known for their vibrant colors and diverse applications. The title compound, this compound, incorporates a phenol ring, which can influence its electronic and, consequently, its spectral properties. The substituents on the phenolic ring, a chloro group and a methyl group, further modulate these characteristics. Accurate spectroscopic analysis is crucial for confirming the synthesis of the target molecule and for elucidating its structural and electronic features.
Synthesis Overview
The synthesis of this compound typically involves a diazo-coupling reaction. This process begins with the diazotization of an aromatic amine, followed by its reaction with a coupling agent, in this case, a substituted phenol.[1][2]
Figure 1: General workflow for the synthesis of the target azo dye.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For azo dyes, the absorption bands in the UV-Vis region are characteristic of the π-π* and n-π* transitions of the azo group and the aromatic rings.[3][4]
Expected Spectral Features
Phenol-based azo dyes typically exhibit strong absorption bands in the 300-400 nm region, which can be attributed to the azo tautomeric form.[1] The specific λmax (wavelength of maximum absorbance) is influenced by the solvent polarity and the electronic nature of the substituents on the aromatic rings. The chloro and methyl groups on the phenol ring of the target molecule are expected to cause a bathochromic (red) or hypsochromic (blue) shift compared to the unsubstituted parent compound.
| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 250 - 350 | High |
| n → π | 350 - 450 | Low to Medium |
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 5 x 10⁻⁵ M) of the synthesized compound in a spectral grade solvent (e.g., ethanol, DMSO, or acetonitrile).[1]
-
Instrumentation: Use a UV-Vis spectrophotometer to record the absorption spectrum over a wavelength range of 250-700 nm.[1]
-
Data Analysis: Identify the λmax values and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Sources
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1H NMR and 13C NMR analysis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Introduction: Elucidating the Structure of a Complex Azo Compound
Azo compounds, characterized by the functional group R−N=N−R′, are of significant interest in medicinal chemistry, materials science, and the dye industry.[1][2] Their biological activity and material properties are intrinsically linked to their precise molecular structure. The title compound, this compound, incorporates a substituted phenol ring linked to a phenyl group via an azo bridge, creating a molecule with distinct electronic and structural features. Accurate and unambiguous structural characterization is paramount for its development and application.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive technical framework for the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, grounding its protocols and interpretations in established scientific principles.
Section 1: Foundational NMR Principles for Structural Analysis
¹H and ¹³C NMR spectroscopy operate on the same fundamental principle: the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. However, their applications and the information they yield are complementary.
-
¹H NMR Spectroscopy : This technique detects the hydrogen nuclei (protons) in a molecule.[5] It is highly sensitive due to the ~99.98% natural abundance of the ¹H isotope. Key information derived from a ¹H NMR spectrum includes:
-
Chemical Shift (δ) : Indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, shifting it upfield (lower ppm).
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting) : Arises from spin-spin coupling between non-equivalent neighboring protons, providing connectivity data (the "n+1 rule").
-
-
¹³C NMR Spectroscopy : This method detects the ¹³C isotope of carbon, which has a low natural abundance of only ~1.1%.[5] Consequently, ¹³C NMR is significantly less sensitive than ¹H NMR and requires more sophisticated acquisition techniques.[6] Spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line (singlet).[7] This simplifies the spectrum by removing C-H coupling, though it prevents the direct observation of multiplicity. The chemical shift range for ¹³C is much larger (~0-220 ppm) than for ¹H (~0-13 ppm), leading to less signal overlap.[8]
Section 2: Experimental Design and Self-Validating Protocols
The quality and reliability of NMR data are critically dependent on a meticulously planned experimental setup. Each choice, from solvent to acquisition parameters, is made to ensure the resulting spectrum is a true and accurate representation of the molecule.
Optimized Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
Step-by-Step Protocol:
-
Analyte Weighing : Accurately weigh approximately 5-10 mg of high-purity this compound. The higher end of this range is preferable for the less sensitive ¹³C NMR experiment.
-
Solvent Selection :
-
Causality : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds. However, the phenolic -OH proton in the analyte is acidic and can exchange with residual protons in the solvent, often leading to a broad, indistinct signal.
-
Alternative : Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. It is a highly polar solvent that forms a hydrogen bond with the phenolic -OH proton, slowing its exchange rate. This typically results in a sharper, more clearly observable -OH signal, allowing for its unambiguous identification.
-
-
Dissolution : Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.
-
Internal Standard : Add a small amount (~1% v/v) of tetramethylsilane (TMS).
-
Causality : TMS is chemically inert and provides a single, sharp signal at 0.00 ppm. It serves as the universal reference point for calibrating the chemical shift axis, ensuring data comparability across different experiments and spectrometers.
-
-
Homogenization : Cap the NMR tube and gently vortex or invert it several times to ensure the solution is completely homogeneous. Check for any undissolved solid.
Spectrometer Setup and Data Acquisition
The following workflow outlines the logical steps for acquiring high-quality 1D NMR data.
Caption: Experimental workflow from sample preparation to final data processing.
Key Acquisition Parameters:
-
Locking and Shimming : The spectrometer "locks" onto the deuterium signal of the solvent to compensate for magnetic field drift. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample, which is essential for achieving sharp lines and high resolution.
-
¹H Acquisition : Due to its high sensitivity, a standard ¹H spectrum can be acquired in a few minutes with 8 to 16 scans. A relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C Acquisition : Requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) is used to ensure accurate signal quantitation, particularly for quaternary carbons which relax more slowly. The use of a proton-decoupled pulse sequence is standard.
Section 3: Analysis and Interpretation of the ¹H NMR Spectrum
The structure of this compound suggests a complex but interpretable ¹H NMR spectrum. The molecule has 10 protons in distinct chemical environments.
Caption: Structure of this compound with atom numbering.
Predicted Chemical Shifts and Multiplicities
Based on the electronic effects of the substituents, we can predict the characteristics of each proton signal.
-
Phenolic -OH (H1) : Expected to be a broad singlet. In DMSO-d₆, its chemical shift is typically downfield, often > 9.0 ppm, due to hydrogen bonding.[9]
-
Methyl Protons (-CH₃, H10) : These protons are attached to an aromatic ring and should appear as a sharp singlet (no adjacent protons) in the range of δ 2.2-2.5 ppm.
-
Aromatic Protons (Phenolic Ring, H3 & H6) :
-
H3 : This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -Cl and -N=N- groups. It is expected to be a singlet.
-
H6 : This proton is ortho to the electron-withdrawing -Cl group and meta to the -OH and -CH₃ groups. It is also expected to be a singlet.
-
These two protons will appear as distinct singlets in the aromatic region (δ 6.5-8.0 ppm).[10]
-
-
Aromatic Protons (Phenyl Ring, H8 & H9) :
-
The five protons on the unsubstituted phenyl ring will produce a complex multiplet pattern in the aromatic region, typically between δ 7.2 and 7.8 ppm. The protons ortho to the azo group (H8) are the most deshielded and will be furthest downfield, while the para proton (H9) will be the most shielded.
-
Data Summary Table for ¹H NMR
The following table summarizes the predicted assignments for the ¹H NMR spectrum.
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | > 9.0 | broad s | 1H | Phenolic -OH (H1) | Acidic proton, H-bonded to DMSO solvent. |
| B | 7.6 - 7.8 | m | 2H | Phenyl (ortho, H8) | Deshielded by the anisotropic effect of the azo group. |
| C | 7.3 - 7.5 | m | 3H | Phenyl (meta, para, H9) | Standard aromatic region for unsubstituted phenyl ring. |
| D | ~7.2 | s | 1H | Phenolic Ring (H6) | Influenced by adjacent -Cl and -CH₃ groups. |
| E | ~6.9 | s | 1H | Phenolic Ring (H3) | Shielded by ortho -OH group. |
| F | 2.2 - 2.5 | s | 3H | Methyl (-CH₃, H10) | Standard chemical shift for an aryl methyl group. |
s = singlet, m = multiplet
Section 4: Analysis and Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom in the molecule.
Predicted Chemical Shifts
Carbon chemical shifts are highly sensitive to the electronic environment and the nature of attached atoms.
-
Aromatic Carbons : These appear in the range of δ 110-160 ppm.
-
C1 (C-OH) : The carbon attached to the hydroxyl group is significantly deshielded and will appear far downfield, typically δ 150-160 ppm.
-
C2 (C-N=N) : The carbon attached to the azo group will also be downfield, influenced by the nitrogen atoms.
-
C4 (C-Cl) : The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen's inductive effect.
-
C7 (C-N=N) : The carbon on the phenyl ring attached to the azo group.
-
Other aromatic carbons (C3, C5, C6, C8, C9) will appear in the δ 115-135 ppm range, with their precise shifts determined by the combined electronic effects of all substituents.
-
-
Methyl Carbon (C10) : The methyl carbon signal will be found in the aliphatic region, typically at δ 20-25 ppm.
Data Summary Table for ¹³C NMR
The following table summarizes the predicted assignments for the ¹³C NMR spectrum.
| Predicted δ (ppm) | Assignment | Rationale |
| 150 - 160 | C1 (C-OH) | Deshielded by electronegative oxygen. |
| 145 - 155 | C7 (C-N=N) | Attached to the azo group on the phenyl ring. |
| 140 - 150 | C2 (C-N=N) | Attached to the azo group on the phenol ring. |
| 125 - 140 | C4 (C-Cl), C5 (C-CH₃) | Quaternary carbons influenced by substituents. |
| 115 - 135 | C3, C6, C8, C9 | Aromatic CH carbons. |
| 20 - 25 | C10 (-CH₃) | Aliphatic carbon in the upfield region. |
Section 5: The Logic of Structural Confirmation
Caption: Logical flow for structure verification using NMR data.
-
HSQC : This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the methyl proton signal (H10) to the methyl carbon signal (C10) and each aromatic proton signal to its corresponding carbon.
-
HMBC : This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). For instance, an HMBC spectrum would show a correlation between the methyl protons (H10) and the adjacent aromatic carbons (C5, C4, and C6), unequivocally confirming the position of the methyl group on the phenolic ring.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by foundational principles and supported by meticulous experimental protocol, provides an unambiguous pathway to the structural verification of this compound. The combination of chemical shifts, integration, and coupling patterns from 1D spectra, augmented by the definitive connectivity data from 2D experiments, creates a self-validating system of analysis. This robust characterization is an indispensable step in the research and development pipeline for any novel chemical entity, ensuring a solid structural foundation for all subsequent studies.
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Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Available at: [Link]
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Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]
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Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
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Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products. Available at: [Link]
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Albayrak, Ç., et al. (2007). (E)-2-Methyl-4-(phenyldiazenyl)phenol. ResearchGate. Available at: [Link]
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ResearchGate. (2024). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. Available at: [Link]
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Mass Spectrometry of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a substituted azo dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of ionization and fragmentation, offering predictive insights and a robust experimental framework for the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles and aim to provide a self-validating system for accurate and reliable analysis.
Introduction to the Analyte and the Role of Mass Spectrometry
This compound is an aromatic azo compound characterized by a phenol ring substituted with chloro and methyl groups, linked via an azo bridge to a phenyl group. The structural complexity and potential for isomeric and isobaric interferences necessitate a powerful analytical technique for its unambiguous identification and quantification. Mass spectrometry (MS) is an indispensable tool for this purpose, offering high sensitivity and selectivity.[1][2] It provides not only the molecular weight but also crucial structural information through the analysis of fragmentation patterns.[3]
This guide will explore the expected behavior of this molecule under various ionization techniques and predict its fragmentation pathways, providing a solid foundation for method development and data interpretation.
Ionization Techniques: A Strategic Selection
The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular weight vs. structural detail).[4] For this compound, both "hard" and "soft" ionization methods are applicable and yield complementary data.
Electron Ionization (EI)
As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV, leading to the formation of a molecular ion (M•+) and extensive fragmentation.[3][5] While the molecular ion may be of low abundance or even absent for some compounds, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for structural elucidation.[4][6]
Soft Ionization: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
ESI and APCI are soft ionization techniques that are particularly well-suited for polar and thermally labile compounds.[4][7]
-
Electrospray Ionization (ESI): Ideal for polar molecules, ESI would likely ionize this compound in negative ion mode by deprotonating the phenolic hydroxyl group to form the [M-H]⁻ ion. In positive ion mode, protonation at one of the nitrogen atoms of the azo group can occur, yielding the [M+H]⁺ ion. Adduct formation, such as [M+Na]⁺ or [M+K]⁺, is also possible.[4] ESI is a gentle technique, often resulting in a prominent molecular ion peak with minimal fragmentation, which is excellent for molecular weight determination.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves ionization in the gas phase.[7] It is generally more energetic than ESI and may induce some in-source fragmentation, providing a balance between molecular weight information and structural detail.
The Chlorine Isotopic Signature: A Key Diagnostic Tool
A crucial feature in the mass spectrum of this compound will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[9] Consequently, any ion containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with the peak at the lower mass (containing ³⁵Cl) being three times more intense than the peak at the higher mass (containing ³⁷Cl).[9] This characteristic M/M+2 pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.
Predicted Fragmentation Pathways
The fragmentation of this compound is predicted to be driven by the functionalities present: the azo linkage, the phenolic group, and the halogen substituent.
Fragmentation under Electron Ionization (EI)
Under EI conditions, the molecular ion will undergo several competing fragmentation reactions.[10] The stable aromatic rings are expected to result in a discernible molecular ion peak.[6]
Key predicted fragmentations include:
-
Cleavage of the Azo Bond: The N=N bond is a common site of fragmentation in azo compounds.[11] Cleavage can occur on either side of the azo group, leading to several characteristic ions.
-
Loss of Halogen: Elimination of a chlorine radical (Cl•) or hydrogen chloride (HCl) is a known fragmentation pathway for halogenated phenols.[10][12]
-
Phenolic Fragmentation: The phenol moiety can lose carbon monoxide (CO) or a formyl radical (CHO•).[10][12]
Below is a DOT script visualizing the predicted EI fragmentation pathways.
Caption: Predicted Electron Ionization (EI) Fragmentation Pathways.
Fragmentation in Tandem Mass Spectrometry (ESI-MS/MS)
In tandem MS, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is selected and subjected to collision-induced dissociation (CID).
-
Positive Ion Mode ([M+H]⁺): The primary fragmentation is expected to be the cleavage of the azo bond, which is a well-documented pathway for protonated azo dyes.[11][13]
-
Negative Ion Mode ([M-H]⁻): Fragmentation of the deprotonated molecule may be less extensive but can still provide valuable structural information.
The following DOT script illustrates the predicted fragmentation of the protonated molecule.
Caption: Predicted ESI-MS/MS Fragmentation of the Protonated Molecule.
Predicted Mass Spectral Data
The following table summarizes the predicted key ions for this compound. The exact mass is calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).
| Ion | Predicted m/z (³⁵Cl/³⁷Cl) | Ionization Mode | Description |
| [M]•+ | 246.06 / 248.06 | EI | Molecular ion |
| [M+H]⁺ | 247.07 / 249.07 | ESI/APCI (+) | Protonated molecule |
| [M-H]⁻ | 245.05 / 247.05 | ESI (-) | Deprotonated molecule |
| [C₆H₅N₂]⁺ | 105.04 | EI, ESI-MS/MS | Phenyl diazonium ion |
| [C₇H₆ClO]⁺ | 141.01 / 143.01 | EI | Chloro-methyl-phenol fragment |
| [C₆H₅]⁺ | 77.04 | EI, ESI-MS/MS | Phenyl cation |
| [M - Cl]• | 211.09 | EI | Loss of chlorine radical from molecular ion |
| [M - N₂]•+ | 218.07 / 220.07 | EI | Loss of neutral nitrogen from molecular ion |
Experimental Protocol
This section outlines a general workflow for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).
Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase to create a series of working standards for calibration.
-
Sample Matrix: If analyzing in a complex matrix, perform a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interferences.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
Mass Spectrometry (MS)
-
Ionization Source: ESI or APCI.
-
Polarity: Positive and negative modes.
-
Scan Mode: Full scan to identify the molecular ion and major fragments. Subsequently, use tandem MS (product ion scan) to confirm fragmentation pathways.
-
Calibration: Calibrate the mass spectrometer using an appropriate calibration standard to ensure high mass accuracy.[14] Both external and internal calibration methods can be employed for precise measurements.[14]
The following DOT script visualizes the general experimental workflow.
Caption: General Experimental Workflow for LC-MS Analysis.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that can yield a wealth of structural information. By strategically selecting ionization techniques and leveraging the predictable fragmentation patterns of the azo linkage, phenolic group, and chloro substituent, researchers can confidently identify and characterize this molecule. The characteristic isotopic signature of chlorine provides an additional layer of confirmation. The protocols and predictive data presented in this guide serve as a robust starting point for developing and validating analytical methods for this and structurally related compounds.
References
- Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols.
- Folk, T. L., & Wideman, L. G. (1969). Competing fragmentations in the mass spectra of halogenated phenols.
-
Guaratini, T., Vessecchi, R., Galhiane, M. S., Zanoni, M. V. B., & Gates, P. J. (2007). High-throughput mass spectrometry: the mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. Journal of Mass Spectrometry, 42(8), 1057–1061. [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]
-
Folk, T. L., & Wideman, L. G. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. ElectronicsAndBooks. [Link]
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Royal Society of Chemistry. [Link]
-
OpenStax. (2023, September 20). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. In Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Fragmentation pattern analysis of HR-MS spectra of azo dye. ResearchGate. [Link]
-
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. [Link]
-
ResearchGate. (2007, August 6). The mechanism of sudan azo dye fragmentation by ESI tandem mass spectrometry and extensive deuterium labeling experiments. Request PDF. [Link]
-
Holcapek, M., Jirásko, R., & Lísa, M. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of Chromatography A, 1120(1-2), 133–143. [Link]
-
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry. [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
PubChem. (n.d.). 4-(Phenyldiazenyl)phenol tbdms. PubChem. [Link]
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ResearchGate. (n.d.). EI-MS fragmentation of compounds 1c–5c. ResearchGate. [Link]
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Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
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A Technical Guide to the UV-Vis Absorption Spectrum of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Executive Summary
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of the hydroxyazo dye, 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol. As a member of the azo dye class, this compound's electronic absorption properties are central to its characterization, potential applications in materials science, and evaluation in biological systems. This document delineates the theoretical principles governing its spectral behavior, including the core electronic transitions and the modulating effects of its unique substituent pattern. We explore the profound impact of environmental factors, namely solvent polarity (solvatochromism) and pH (halochromism), which are critical for researchers in analytical chemistry and drug development. Detailed, field-proven experimental protocols for acquiring and interpreting the UV-Vis spectrum are provided, alongside an introduction to computational methods that offer predictive insights. The guide is structured to explain the causality behind experimental observations, ensuring a deep understanding of the structure-property relationships that define the spectroscopic signature of this molecule.
Introduction: The Spectroscopic Identity of a Hydroxyazo Dye
This compound is an aromatic azo compound characterized by the -(N=N)- chromophore linking a phenyl group to a substituted phenol. The utility and function of such dyes are intrinsically linked to their interaction with light, which is quantitatively described by their UV-Vis absorption spectrum. UV-Vis spectroscopy is a foundational technique used to probe the electronic transitions within a molecule, providing a "fingerprint" that is sensitive to molecular structure and environment.[1][2]
The spectrum of an azo dye is primarily defined by two types of electronic transitions:
-
π→π Transitions:* These are high-intensity absorptions (high molar absorptivity, ε) typically occurring in the UV or near-visible region. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.
-
n→π Transitions:* These are low-intensity, symmetry-forbidden transitions involving the excitation of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. They appear as a weak shoulder or a distinct band at a longer wavelength (lower energy) than the π→π* transitions.
The specific substitution pattern on the phenol ring—a hydroxyl (-OH), a chloro (-Cl), and a methyl (-CH₃) group—introduces significant electronic perturbations that modulate the energy of these transitions, making the spectrum of the title compound distinct.
Synthesis and Structural Considerations
The synthesis of this compound is typically achieved via a classic diazotization-coupling reaction. This two-step process is a cornerstone of azo dye chemistry due to its versatility and efficiency.[3]
The reaction involves the conversion of aniline to a highly reactive benzenediazonium salt, which then acts as an electrophile. This salt subsequently attacks the electron-rich 4-chloro-5-methylphenol coupling component. The coupling reaction is directed to the ortho position of the powerful activating hydroxyl group.[4] Under basic conditions, the phenol exists as the more nucleophilic phenoxide ion, accelerating the coupling reaction.[4]
The Interplay of Structure, Tautomerism, and Environment
The UV-Vis spectrum of the title compound is not static; it is a dynamic function of molecular structure and its immediate chemical environment. Three phenomena are paramount: auxochromic effects, azo-hydrazone tautomerism, and environmental sensitivity (solvatochromism and halochromism).
Auxochromic and Substituent Effects
Auxochromes are functional groups that, when attached to a chromophore, modify the wavelength (λmax) and intensity (εmax) of absorption. The title compound contains three key auxochromes:
-
Hydroxyl (-OH): As a powerful electron-donating group (EDG) through resonance, the ortho-hydroxyl group significantly extends the conjugated π-system. This lowers the HOMO-LUMO energy gap, causing a pronounced bathochromic (red) shift of the π→π* band compared to unsubstituted azobenzene.
-
Chloro (-Cl): This group exhibits a dual nature. It is electron-withdrawing inductively but electron-donating through resonance due to its lone pairs. The net effect on the azo chromophore is typically a bathochromic shift.
-
Methyl (-CH₃): A weak electron-donating group via hyperconjugation, it contributes a minor bathochromic shift.
Azo-Hydrazone Tautomerism
Hydroxyazo dyes, particularly those with a hydroxyl group ortho or para to the azo linkage, can exist in equilibrium between two tautomeric forms: the Azo form and the Quinone-Hydrazone form.[5] This equilibrium is highly dependent on solvent polarity, pH, and temperature.
Azo [label=<
Intramolecular H-Bond
];
Hydrazone [label=<
More Extended Conjugation
];
Azo -> Hydrazone [dir=both, label=" Solvent/pH \n Dependent "]; } केंदोट Caption: Azo-Hydrazone tautomeric equilibrium stabilized by an intramolecular hydrogen bond.
The ortho-hydroxyl group facilitates a strong intramolecular hydrogen bond to one of the azo nitrogens.[6] This interaction stabilizes the system and is a key factor in the tautomeric equilibrium. Each tautomer has a distinct electronic structure and, therefore, a unique absorption spectrum. The hydrazone form generally possesses a more extended conjugated system and tends to absorb at longer wavelengths than the azo form.[7] The observed spectrum is often a superposition of the spectra of both tautomers.
Halochromism: The Profound Influence of pH
The phenolic nature of the title compound makes its UV-Vis spectrum highly sensitive to pH, a phenomenon known as halochromism.[5] In acidic or neutral solutions, the molecule exists predominantly in its protonated phenolic form. Upon addition of a base, the acidic phenolic proton is removed to form the phenoxide anion.
Phenol [label=<
Absorbs at λ₁
];
Phenoxide [label=<
Absorbs at λ₂ (λ₂ > λ₁)
];
Phenol -> Phenoxide [dir=both, label=" + OH⁻ \n - H₂O "]; } केंदोट Caption: pH-dependent equilibrium leading to a significant bathochromic shift.
The resulting negative charge on the oxygen atom dramatically increases its electron-donating capacity, enhancing delocalization across the entire molecule. This extended conjugation significantly reduces the HOMO-LUMO gap, causing a large bathochromic shift and often a hyperchromic effect (increase in absorption intensity).[8][9] This spectral change is often visually apparent as a distinct color change and is a defining characteristic of hydroxyazo dyes.
Solvatochromism: Sensitivity to Solvent Polarity
Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents.[3][10] Azo dyes are known to exhibit this behavior due to changes in the relative stabilization of their electronic ground and excited states by the solvent.[11]
-
Non-polar solvents (e.g., hexane, cyclohexane) will interact weakly with the dye, revealing a spectrum that reflects the molecule's intrinsic electronic structure.
-
Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar excited state through dipole-dipole interactions, often leading to a red shift.
-
Polar protic solvents (e.g., ethanol, water) can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond, favoring the azo tautomer, or form new intermolecular hydrogen bonds, which can lead to either blue or red shifts depending on which electronic state is more stabilized.[11][12]
Experimental Protocol for UV-Vis Spectral Analysis
Acquiring high-quality, reproducible UV-Vis spectra requires a systematic approach to sample preparation and instrument operation.
Methodology
-
Instrumentation: A calibrated, double-beam UV-Vis spectrophotometer is required.
-
Solvent Selection: Choose spectroscopic grade solvents. A common starting point is ethanol. For solvatochromic studies, a range of solvents with varying polarity should be used (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol, water).
-
Sample Preparation: [13]
-
Prepare a concentrated stock solution of the title compound (e.g., 10⁻³ M) in a suitable solvent.
-
From the stock, prepare a working solution by dilution such that the maximum absorbance falls within the optimal instrumental range (ideally 0.1 to 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.[14]
-
Ensure the compound is fully dissolved. Filtering the solution can remove particulate matter that causes scattering.
-
-
Measurement Procedure: [15]
-
Use a pair of matched 1 cm path length quartz cuvettes.
-
Fill both the sample and reference cuvettes with the pure solvent to perform a baseline correction across the desired wavelength range (e.g., 200-800 nm). This subtracts any absorbance from the solvent and cuvette itself.
-
Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the sample holder and the reference cuvette (containing pure solvent) in the reference beam path.
-
Initiate the scan to record the absorption spectrum.
-
-
For pH Studies (Halochromism):
-
Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to pH 12).
-
Prepare the sample solution by adding a small, constant volume of a concentrated stock solution (in a water-miscible solvent like ethanol) to each buffer.
-
Record the spectrum at each pH value, using the corresponding buffer solution as the blank for baseline correction.
-
Predictive Data Summary and Computational Insights
While experimental data for this specific molecule is not widely published, its spectral characteristics can be predicted based on the principles discussed.
Predicted Spectral Data
| Condition | Solvent | Expected λmax (π→π) | Expected λmax (n→π) | Rationale |
| Neutral | Ethanol (Polar Protic) | ~380-420 nm | ~480-520 nm (weak) | Baseline spectrum reflecting contributions from both tautomers. |
| Neutral | Cyclohexane (Non-polar) | ~370-400 nm | ~470-500 nm (weak) | Shift in tautomeric equilibrium, less stabilization of excited state. |
| Acidic (pH < 4) | Aqueous Buffer | ~380-410 nm | ~480-510 nm (weak) | Spectrum of the fully protonated phenol form. |
| Basic (pH > 10) | Aqueous Buffer | ~450-500 nm | Not prominent | Strong bathochromic shift due to phenoxide formation.[8][9] |
Computational Chemistry
Modern computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for predicting and interpreting electronic spectra.[16][17][18] These calculations can:
-
Optimize the ground-state geometries of both the azo and hydrazone tautomers.
-
Predict the λmax values and oscillator strengths (intensities) of electronic transitions.[7]
-
Visualize the molecular orbitals (e.g., HOMO and LUMO) involved in the key transitions, providing a deeper understanding of the charge transfer character.
-
Simulate spectra in different solvents using continuum solvation models.
Computational results can corroborate experimental findings and provide mechanistic insights that are otherwise difficult to obtain.[19]
Conclusion
The UV-Vis absorption spectrum of this compound is a rich source of information, governed by the complex interplay between its core azo chromophore and its unique pattern of auxochromic substituents. The compound's spectroscopic signature is profoundly influenced by azo-hydrazone tautomerism and demonstrates significant halochromism and solvatochromism. Understanding these phenomena is essential for any researcher utilizing this compound. The experimental and computational protocols outlined in this guide provide a robust framework for the accurate characterization of its electronic properties, enabling its effective application in scientific research and development.
References
- American Chemical Society. (n.d.). Tuning Solvatochromism of Azo Dyes with Intramolecular Hydrogen Bonding in Solution and on Titanium Dioxide Nanoparticles. The Journal of Physical Chemistry C.
- National Institutes of Health. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
- Oriental Journal of Chemistry. (n.d.). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde.
- CoLab. (2024). Computational and Spectroscopic Study of Newly Synthesized Bio‐Active Azo Dyes: DFT, Solvatochromism, and Preferential Solvation.
- ResearchGate. (n.d.). Experimental and computational studies of newly synthesized azo dyes based materials.
- National Institutes of Health. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- ResearchGate. (n.d.). Computational and Spectroscopic Study of Newly Synthesized Bio‐Active Azo Dyes: DFT, Solvatochromism, and Preferential Solvation | Request PDF.
- American Chemical Society. (2021). Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing. ACS Omega.
- Taylor & Francis Online. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes.
- National Institutes of Health. (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds.
- YouTube. (2023). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome.
- Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.
- Slideshare. (n.d.). Uv vis spectroscopy practical.
- Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl.
- Chemical Review and Letters. (2024). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes.
- European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- University of Hail. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- Taylor & Francis Online. (n.d.). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- PubMed. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- ResearchGate. (n.d.). Variation of the UV spectra of phenol with the pH increasing.
- ResearchGate. (2024). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- SlidePlayer. (n.d.). Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance.
- ResearchGate. (n.d.). Impacts of pH and Molecular Structure on Ultrasonic Degradation of Azo Dyes.
- Physics Forums. (2004). Effect of pH changes on UV absorbance.
- Benchchem. (n.d.). 5-Amino-2-chloro-4-methylphenol | High Purity Reagent.
- ResearchGate. (n.d.). 4-Chloro-2-aminophenol-5- and -6-sulphonic Acids, their Characterisation and Differentiation.
- National Institutes of Health. (n.d.). 4-Chloro-2-[(E)-(4-nitrophenyl)diazenyl]phenol.
- ResearchGate. (n.d.). (E)-2-Methyl-4-(phenyldiazenyl)phenol.
- ResearchGate. (n.d.). 4-[(E)-Phenyldiazenyl]-2-[(E)-phenyliminomethyl]phenol.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
- ResearchGate. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol.
- Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol.
- National Institutes of Health. (n.d.). 4-Methyl-2-(phenylazo)phenol. PubChem.
- ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a substituted azo compound with significant potential in pharmaceutical and materials science research. The document outlines the theoretical principles underpinning the vibrational spectroscopy of this molecule, offers a detailed, field-proven protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra, and presents a thorough interpretation of the spectral data. By correlating specific absorption bands to the molecular structure's functional groups, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and application of this class of compounds.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[1] This absorption pattern generates a unique spectral "fingerprint," providing invaluable information about the functional groups present in the molecule.[2]
For a multifunctional molecule like this compound, IR spectroscopy is indispensable for confirming its identity, assessing its purity, and understanding its molecular structure. The presence of a hydroxyl group (phenol), an azo linkage, and halogen substitution on the aromatic rings gives rise to a complex and informative IR spectrum. This guide will deconstruct this spectrum to provide a clear understanding of its features.
Molecular Structure and Predicted Vibrational Modes
The chemical structure of this compound is presented below. A molecule's vibrational modes are determined by the masses of its atoms and the strength of the bonds connecting them. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes.
Caption: Molecular structure of this compound.
The key functional groups expected to exhibit characteristic IR absorptions are:
-
O-H group (phenolic)
-
C-H bonds (aromatic and methyl)
-
C=C bonds (aromatic rings)
-
N=N bond (azo group)
-
C-N bond
-
C-O bond (phenolic)
-
C-Cl bond
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol describes a robust method for obtaining a high-quality FTIR spectrum of the solid-state compound using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.
Materials and Equipment
-
This compound (analyte)
-
FTIR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer
-
Sample holder
Step-by-Step Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the analyte and 100-200 mg of dry KBr powder.
-
Gently grind the KBr in the agate mortar to create a fine, uniform powder.
-
Add the analyte to the mortar and continue to grind the mixture until it is homogeneous. The goal is to reduce the particle size of the analyte and disperse it evenly within the KBr matrix to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the ground mixture into the pellet die.
-
Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet is indicative of good sample dispersion and particle size reduction.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Caption: Experimental workflow for obtaining the FTIR spectrum via the KBr pellet method.
Spectral Interpretation: Assigning the Vibrational Bands
While an experimental spectrum for the specific title compound is not publicly available, a detailed and reliable interpretation can be constructed based on established group frequencies from extensive spectroscopic libraries and data from closely related analogs.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| 3550 - 3200 | O-H stretching (phenolic) | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. In some azo phenols, intramolecular hydrogen bonding with the azo nitrogen can occur, which may sharpen the peak and shift it to a lower frequency.[3] |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak | These absorptions typically appear at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[4] |
| 2950 - 2850 | Aliphatic C-H stretching (methyl group) | Medium to Weak | Characteristic of the methyl (-CH₃) substituent on the phenol ring. |
| 1600 - 1450 | Aromatic C=C ring stretching | Medium to Strong | Aromatic rings typically show a pair of sharp bands in this region. The exact positions can be influenced by the substitution pattern.[3] |
| ~1450 | N=N stretching (azo group) | Medium to Weak | The azo group stretching vibration is often of weak to medium intensity and can sometimes be obscured by the aromatic C=C stretching bands.[5] For trans-azo compounds, this band is expected to be present. |
| ~1375 | C-H bending (methyl group) | Medium | A characteristic bending vibration for the methyl group. |
| 1300 - 1200 | C-O stretching (phenolic) | Strong | This is a strong and characteristic absorption for phenols. |
| 1250 - 1000 | C-N stretching | Medium | The stretching vibration of the C-N bond connecting the azo group to the aromatic ring. |
| 900 - 675 | Aromatic C-H out-of-plane bending | Strong | The pattern of these strong bands in the "fingerprint region" is highly diagnostic of the substitution pattern on the aromatic rings. |
| 800 - 600 | C-Cl stretching | Strong | The carbon-chlorine stretching vibration typically appears as a strong band in the lower frequency region of the spectrum. |
Detailed Analysis of Key Spectral Regions
-
The Hydroxyl Region (3550 - 3200 cm⁻¹): The presence of a broad and strong absorption band in this region is the primary indicator of the phenolic O-H group. The broadening is a direct consequence of hydrogen bonding. The exact position and shape of this band can provide insights into the nature of this bonding (intermolecular vs. intramolecular).
-
The C-H Stretching Region (3100 - 2850 cm⁻¹): A distinction can be made between the aromatic C-H stretches (above 3000 cm⁻¹) and the aliphatic C-H stretches of the methyl group (below 3000 cm⁻¹).
-
The Double Bond Region (1600 - 1450 cm⁻¹): This region is often complex due to the overlapping of aromatic C=C ring stretching vibrations and the N=N azo stretch. The aromatic C=C bands are typically sharp and of medium to strong intensity. The N=N stretch is often weaker and its definitive assignment may require comparison with spectra of similar compounds lacking the azo group.
-
The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information from various bending and stretching vibrations, including the strong C-O stretch of the phenol, C-N stretching, C-H out-of-plane bending, and the C-Cl stretch. The out-of-plane C-H bending bands are particularly useful for confirming the substitution pattern on the aromatic rings.
Conclusion: The Utility of IR Spectroscopy in Drug Development and Research
The infrared spectrum of this compound provides a definitive fingerprint for its structural confirmation. Through the systematic analysis of characteristic absorption bands, as detailed in this guide, researchers can verify the synthesis of the target compound, assess its purity, and gain insights into its molecular structure and intermolecular interactions. This analytical rigor is a cornerstone of modern chemical research and is particularly critical in the field of drug development, where precise molecular characterization is paramount for understanding biological activity and ensuring product quality.
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ResearchGate. (n.d.). Fourier infrared spectrum of (a) 4-hydroxyazobenzene; (b) PAPAE; (c).... Retrieved January 19, 2026, from [Link]
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YouTube. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. Retrieved January 19, 2026, from [Link]
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Unlocking Cellular Secrets and Targeted Therapies: A Technical Guide to Chlorinated Azo Dyes in Research
Foreword: Beyond the Stigma of Azo Dyes
For decades, the narrative surrounding azo dyes, particularly chlorinated variants, has been dominated by their environmental persistence and toxicological concerns stemming from their widespread industrial use. While these issues remain critical in the context of environmental science and public health, a paradigm shift is underway in the biomedical and research arenas.[1] This guide aims to look beyond the historical stigma and delve into the nuanced and powerful applications of chlorinated azo dyes as sophisticated tools in the modern research laboratory.
Here, we explore how the unique chemical architecture of these molecules—the cleavable azo bond, the influence of chlorine substitution on photophysical properties, and their amenability to chemical modification—can be harnessed for cutting-edge applications. From visualizing the hypoxic cores of tumors to delivering therapeutics with pinpoint accuracy, chlorinated azo dyes are emerging from the shadows as versatile and valuable assets for researchers, scientists, and drug development professionals. This in-depth technical guide will provide not only the theoretical underpinnings but also actionable, field-proven protocols to empower your research endeavors.
Section 1: The Chemistry of Opportunity: Synthesis and Properties
The defining feature of an azo dye is the –N=N– functional group, which connects two aromatic rings. The synthesis of these compounds is typically a two-step process involving diazotization and an azo coupling reaction.[2] Chlorination of the aromatic rings can be achieved by using chlorinated starting materials, such as chloroanilines.[3]
The presence of chlorine atoms can significantly alter the electronic and photophysical properties of the dye. These alterations can include shifts in absorption and emission spectra, as well as changes in the dye's solubility and interaction with biological molecules. It is this tunability that makes chlorinated azo dyes particularly interesting for research applications.
General Synthesis Protocol for a Chlorinated Azo Dye
This protocol outlines the synthesis of a generic chlorinated azo dye, which can be adapted based on the desired final product.
Materials:
-
Chlorinated aromatic amine (e.g., 4-chloroaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling agent (e.g., a phenol or naphthol derivative)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Diazotization:
-
Dissolve the chlorinated aromatic amine in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C.
-
The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[4]
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling agent in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.[5]
-
-
Isolation and Purification:
-
Allow the reaction to stir for an additional 30 minutes in the ice bath.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
-
Characterization: The synthesized chlorinated azo dye should be characterized using standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Purpose |
| FT-IR Spectroscopy | To identify the presence of the azo (–N=N–) bond and other functional groups. |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the chemical structure of the molecule. |
| UV-Vis Spectroscopy | To determine the maximum absorption wavelength (λmax). |
| Mass Spectrometry | To confirm the molecular weight of the synthesized dye. |
Section 2: Illuminating the Invisible: Hypoxia Imaging
Hypoxia, or low oxygen concentration, is a hallmark of solid tumors and is associated with resistance to therapy and increased metastasis. The ability to visualize hypoxic regions is therefore of great interest in cancer research. Azo dyes have been cleverly repurposed as "turn-on" fluorescent probes for detecting hypoxia.[6]
The underlying principle is the reductive cleavage of the non-fluorescent azo bond by azoreductase enzymes, which are overexpressed in hypoxic cells. This cleavage releases a highly fluorescent molecule that can be detected by fluorescence microscopy.[7][8] The presence of a chloro substituent on the dye can be used to fine-tune its photophysical properties.[7]
Signaling Pathway for Azo-Based Hypoxia Probes
Caption: Workflow of an azo-based fluorescent probe for hypoxia detection.
Experimental Protocol: Live-Cell Hypoxia Imaging
This protocol provides a method for using a chlorinated azo-based fluorescent probe to visualize hypoxia in cultured cells.
Materials:
-
Chlorinated azo-based hypoxia probe (e.g., a BODIPY-based probe with a chloro substituent)[7]
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture plates with glass coverslips
-
Hypoxia chamber or incubator with adjustable O₂ levels
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture:
-
Culture HeLa cells on glass coverslips in a 6-well plate until they reach 70-80% confluency.
-
-
Probe Preparation:
-
Prepare a 10 mM stock solution of the chlorinated azo-based hypoxia probe in DMSO.
-
Dilute the stock solution in DMEM to a final working concentration of 10 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the 10 µM probe solution to the cells and incubate for 2 hours at 37 °C in a standard CO₂ incubator.[7]
-
-
Induction of Hypoxia:
-
After incubation, replace the probe solution with fresh, pre-warmed medium.
-
Transfer the cells to a hypoxia chamber or a tri-gas incubator with low oxygen (e.g., 1% O₂).
-
Incubate for the desired time to induce hypoxia (e.g., 40 minutes).[7] A normoxic control plate should be kept in a standard incubator.
-
-
Fluorescence Microscopy:
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the released fluorophore (e.g., for a BODIPY fluorophore, excitation at ~561 nm).[7]
-
Acquire images from both the hypoxic and normoxic cells. An increase in fluorescence intensity in the hypoxic cells indicates the activation of the probe.
-
Section 3: Precision Targeting: Colon-Specific Drug Delivery
The unique microbial environment of the colon, rich in azoreductase enzymes, provides a specific trigger for drug release. This has led to the development of azo-based prodrugs for colon-targeted drug delivery.[9][10] In this approach, a drug is chemically linked to a carrier molecule via an azo bond. The resulting prodrug is inactive and stable in the upper gastrointestinal tract. Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing the active drug.[9] Chlorination of the carrier molecule can be used to modulate its properties, such as solubility and stability.
Workflow for Azo-Based Colon-Specific Drug Delivery
Caption: Mechanism of colon-specific drug delivery using an azo-based prodrug.
Experimental Protocol: In Vitro Drug Release Study
This protocol describes an in vitro method to evaluate the colon-specific release of a drug from a chlorinated azo-drug conjugate using rat fecal matter, which contains the necessary azoreductase enzymes.[9]
Materials:
-
Chlorinated azo-drug conjugate
-
Phosphate buffer (pH 7.4)
-
Fresh rat fecal matter
-
Incubator at 37 °C
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Fecal Slurry:
-
Collect fresh fecal matter from rats.
-
Prepare a 2% (w/v) slurry of the fecal matter in phosphate buffer (pH 7.4).
-
-
Drug Release Study:
-
Dissolve the chlorinated azo-drug conjugate in the fecal slurry to a known concentration.
-
As a control, dissolve the conjugate in phosphate buffer without fecal matter.
-
Incubate both solutions at 37 °C under anaerobic conditions.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
-
Sample Analysis:
-
Centrifuge the withdrawn aliquots to pellet the fecal matter.
-
Analyze the supernatant for the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the free drug, or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the percentage of drug released versus time for both the test and control samples. A significantly higher drug release in the presence of fecal matter indicates successful colon-specific cleavage of the azo bond.
-
Section 4: Sensing the Cellular Environment: pH and DNA Interactions
Chlorinated azo dyes can also be designed to respond to changes in their local environment, such as pH. The color of many azo dyes is pH-dependent due to changes in their electronic structure upon protonation or deprotonation, making them useful as pH indicators.[11]
Furthermore, the planar aromatic structure of some chlorinated azo dyes allows them to interact with DNA, primarily through intercalation between base pairs or by binding to the minor groove.[12] This interaction can be studied using various spectroscopic techniques and has potential applications in the development of DNA probes.
Experimental Protocol: Spectroscopic Analysis of DNA Interaction
This protocol outlines a method to study the interaction between a chlorinated azo dye and calf thymus DNA (ctDNA) using UV-Vis spectroscopy.[13]
Materials:
-
Chlorinated azo dye
-
Calf thymus DNA (ctDNA)
-
Tris-HCl buffer (pH 7.4)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the chlorinated azo dye in a suitable solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer.
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm.
-
-
Spectroscopic Titration:
-
Place a fixed concentration of the azo dye solution in a quartz cuvette.
-
Record the UV-Vis absorption spectrum of the dye alone.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and record the absorption spectrum.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum of the dye upon addition of ctDNA. Hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) are indicative of the dye intercalating into the DNA.
-
The binding constant (Kb) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.
-
Conclusion and Future Perspectives
The applications of chlorinated azo dyes in research are expanding beyond their traditional roles. By leveraging their unique chemical and photophysical properties, scientists are developing innovative tools for cellular imaging, targeted drug delivery, and biosensing. While the synthesis and application of these compounds require careful consideration of their potential toxicity, the controlled and targeted nature of their use in a research setting mitigates many of the concerns associated with their widespread industrial use.
Future research in this area will likely focus on the development of more sophisticated and multifunctional probes. This could include the design of theranostic agents that combine diagnostic imaging with therapeutic action, or the creation of multi-analyte sensors that can simultaneously report on different aspects of the cellular environment. As our understanding of the intricate biology of disease grows, so too will the demand for these versatile and powerful chemical tools.
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Chavda, R., & Vala, A. K. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry, 21(9), 1071–1084. [Link]
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Fernández, I., et al. (2022). Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells. Journal of the American Chemical Society. [Link]
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Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
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Song, Y., et al. (2023). Azo Reductase Activated Magnetic Resonance Tuning Probe with “Switch-On” Property for Specific and Sensitive Tumor Imaging in Vivo. ACS Nano. [Link]
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Sharma, R. K., et al. (2014). Synthesis and characterization of ornidazole, 5-ASA azo adduct for colon targetting. Journal of Chemical and Pharmaceutical Research, 6(6), 75-78. [Link]
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El-Sonbati, A. Z., et al. (2017). Macromolecular azo dye complexes as precursors to metal oxide nanoparticles: Synthesis, characterization, biological activity and thermal. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 827-850. [Link]
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Samanta, S., et al. (2015). Applications of Azo-Based Probes for Imaging Retinal Hypoxia. ACS Medicinal Chemistry Letters, 6(4), 445–449. [Link]
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Piao, W., et al. (2013). Development of azo-based fluorescent probes to detect different levels of hypoxia. Angewandte Chemie International Edition, 52(49), 13028-13032. [Link]
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Prashantha, A. G., et al. (n.d.). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology. [Link]
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Prashantha, A. G., et al. (n.d.). Synthesis, Characterization of Azo Dyes and their Biological Studies. Journal of University of Shanghai for Science and Technology. [Link]
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Piao, W., et al. (2013). Development of azo-based fluorescent probes to detect different levels of hypoxia. Angewandte Chemie - International Edition, 52(49), 13028-13032. [Link]
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ResearchGate. (2023). Azo Reductase Activated Magnetic Resonance Tuning Probe with "Switch-On" Property for Specific and Sensitive Tumor Imaging in Vivo. [Link]
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Rogers, N. J., & Thompson, A. P. (2004). Azo dye method for mapping relative sediment enzyme activity in situ at precise spatial locations. Environmental Science & Technology, 38(21), 5757–5763. [Link]
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Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved from [Link]
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ResearchGate. (2018). Design, synthesis and ex vivo evaluation of colon-specific azo based prodrugs of anticancer agents. [Link]
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Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03223. [Link]
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ResearchGate. (2018). Azo compounds in colon-specific drug delivery. [Link]
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Boyd, S., et al. (2024). The continuous flow synthesis of azos. Beilstein Journal of Organic Chemistry, 20, 148–156. [Link]
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Al-Adilee, K. J., & Owaid, A. H. (2021). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Annals of the Romanian Society for Cell Biology, 10231-10239. [Link]
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German, D. P., et al. (2012). Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]
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Kareem, A. F., Thejeel, K. A., & Ismael, H. I. (2022). Review, Analyses of azo dyes’ synthesis, characterization and biological activity. Texas Journal of Multidisciplinary Studies, 12, 14-20. [Link]
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ResearchGate. (2025). Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques. [Link]
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ResearchGate. (2022). Novel Oxazolones Incorporated Azo Dye: Design, Synthesis Photophysical-DFT Aspects and Antimicrobial Assessments with In-silico and In-vitro Surveys. [Link]
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Boakye, Y. D., et al. (2020). Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. Journal of Chemistry, 2020, 8541674. [Link]
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ResearchGate. (2014). A Simultaneous Coupling Azo-dye Method for the Quantitative Assay of Esterases: Biochemical Characterization. [Link]
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Al-Jammali, D. J. A. (2020). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 25(23), 5727. [Link]
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Wang, X., et al. (2021). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 26(15), 4485. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In. Egyptian Journal of Chemistry, 65(10), 241-246. [Link]
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Al-Adilee, K. J., & Owaid, A. H. (2021). Synthesis, Identification, and Biological Study for Some Complexes of Azo Dye Having Theophylline. Bioinorganic Chemistry and Applications, 2021, 9965302. [Link]
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Refat, M. S., et al. (2023). Synthesis, characterization, DNA binding interactions, DFT calculations, and Covid-19 molecular docking of novel bioactive copper(I) complexes developed via unexpected reduction of azo-hydrazo ligands. Scientific Reports, 13(1), 20389. [Link]
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Jampour-Kolour, S., & Dezhampanah, H. (2025). Binding elucidation of azo dye with DNA via spectroscopic approaches and molecular docking techniques. Journal of the Serbian Chemical Society, 90(9), 1027-1040. [Link]
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Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26950-26979. [Link]
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The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
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İstifli, E. S. (2022). Preliminary in Silico Studies of the Interactions of Certain Genotoxic Azo Dyes with Different Double-Stranded DNA Conformations. Colorants, 1(2), 236-255. [Link]
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Liu, T., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101309. [Link]
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Al-Jammali, D. J. A. (2023). Synthesis and Characterization of New Azo Dyes Derived From Acyclovir and Sulfamethoxazole and Study Their Biological Activity. Journal of Drug Delivery and Therapeutics, 13(3-s), 11-16. [Link]
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Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03223. [Link]
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The Multifaceted Biological Activities of Substituted Phenyldiazenyl Phenols: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of substituted phenyldiazenyl phenols. These aromatic azo compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core concepts, experimental methodologies, and structure-activity relationships that govern the efficacy of this promising class of molecules.
Introduction to Phenyldiazenyl Phenols: A Scaffold of Therapeutic Promise
Substituted phenyldiazenyl phenols are characterized by a central azo moiety (-N=N-) linking a phenolic ring to a substituted phenyl ring. This structural motif serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activities.[3] The presence of both the azo group and the phenolic hydroxyl group is often crucial for their pharmacological effects.[4] The diverse biological activities exhibited by these compounds, ranging from antibacterial and antifungal to anticancer and antioxidant effects, make them attractive candidates for further drug development.[5][6][7][8]
Synthesis of Substituted Phenyldiazenyl Phenols: A Practical Approach
The synthesis of substituted phenyldiazenyl phenols is typically achieved through a classical diazotization and coupling reaction.[9] This well-established method offers a straightforward and efficient route to a wide array of derivatives.[10][11]
General Synthesis Workflow
The synthesis generally involves two key steps:
-
Diazotization of a Substituted Aniline: A primary aromatic amine (substituted aniline) is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form a diazonium salt.
-
Azo Coupling with a Phenol: The resulting diazonium salt is then reacted with a phenol. The hydroxyl group of the phenol directs the electrophilic diazonium salt to the para position, resulting in the formation of the substituted phenyldiazenyl phenol.
Caption: General workflow for the synthesis of substituted phenyldiazenyl phenols.
Detailed Experimental Protocol: Synthesis of a Representative Compound
Objective: To synthesize 4-((4-hydroxyphenyl)diazenyl)benzonitrile.
Materials:
-
4-aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve phenol in an aqueous solution of NaOH.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring, maintaining the temperature below 5°C.
-
A colored precipitate of the azo compound will form.
-
Continue stirring for 1-2 hours.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 4-((4-hydroxyphenyl)diazenyl)benzonitrile.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][9]
Antimicrobial Activity: Combating Microbial Resistance
Substituted phenyldiazenyl phenols have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][12][13] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.
Mechanism of Action
The precise mechanism of antimicrobial action is not fully elucidated but is thought to involve multiple targets. The azo group is a key pharmacophore, and its reduction by microbial enzymes can lead to the formation of reactive intermediates that can damage cellular components.[14] Additionally, the phenolic hydroxyl group can contribute to antimicrobial activity by disrupting cell membrane integrity and inhibiting essential enzymes.[4]
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| (Phenyldiazenyl)phenols | Compound 4d | Staphylococcus aureus | 4 | [15] |
| Compound 4d | Listeria monocytogenes | 8 | [15] | |
| Compound 4h | Staphylococcus aureus | 4 | [15] | |
| Compound 4h | Listeria monocytogenes | 8 | [15] | |
| Compound 4i | Staphylococcus aureus | 4 | [15] | |
| Compound 4i | Listeria monocytogenes | 8 | [15] | |
| Azobenzene Derivatives | Compound with Chlorine substituent | Staphylococcus aureus | 8.25 | [5] |
| Compound with Chlorine substituent | Bacillus subtilis | 8.25 | [5] | |
| Compound with Chlorine substituent | Klebsiella pneumoniae | 8.25 | [5] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the MIC of a substituted phenyldiazenyl phenol against Staphylococcus aureus.
Materials:
-
Substituted phenyldiazenyl phenol stock solution (in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum:
-
Culture S. aureus in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antioxidant Activity: Scavenging Free Radicals
Phenolic compounds are well-known for their antioxidant properties, and substituted phenyldiazenyl phenols are no exception.[16] Their ability to scavenge free radicals and chelate metal ions makes them potential therapeutic agents for conditions associated with oxidative stress.[6]
Mechanism of Antioxidant Action
The antioxidant activity of these compounds is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[17] The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective free radical scavenger. The nature and position of substituents on the phenyl rings can significantly influence the antioxidant capacity.[18][19]
Quantitative Assessment of Antioxidant Activity
The antioxidant potential is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[6][8] The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.
| Compound | Assay | IC₅₀ (µM) | Reference |
| Azo dye with syringol core | ABTS | Varies based on substituent | [6] |
| Azo dye with 5,6,7,8-tetrahydro-2-naphthol core | ABTS | Varies based on substituent | [6] |
| Azo dye-stilbene hybrid (2c) | DPPH | Higher than BHT | [20] |
| Azo dye-stilbene hybrid (2d) | DPPH | Higher than BHT | [20] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of a substituted phenyldiazenyl phenol.
Materials:
-
Substituted phenyldiazenyl phenol stock solution (in methanol or ethanol)
-
DPPH solution (in methanol or ethanol)
-
Ascorbic acid or Trolox (as a positive control)
-
Spectrophotometer
Procedure:
-
Preparation of Test Solutions:
-
Prepare different concentrations of the test compound and the positive control in a suitable solvent.
-
-
Reaction Mixture:
-
To a specific volume of each concentration of the test compound, add an equal volume of the DPPH solution.
-
Include a control containing the solvent and the DPPH solution.
-
-
Incubation:
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.
-
Anticancer Activity: Targeting Malignant Cells
Several studies have highlighted the potential of substituted phenyldiazenyl phenols as anticancer agents.[7][21][22] Their cytotoxic effects have been observed against various cancer cell lines.[7]
Mechanism of Anticancer Action
The anticancer mechanism of these compounds is multifaceted and can involve the inhibition of DNA, RNA, and protein synthesis.[7] The azo group can interact with the active sites of proteins, potentially inhibiting key enzymes involved in cancer cell proliferation.[7] Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[23] For instance, certain halogenated phenyldiazenyl phenols have demonstrated significant activity against nasopharyngeal cancer cell lines.[7][21]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer activity is commonly assessed using cytotoxicity assays such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay. The results are expressed as the IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-[(E)-(Fluorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal cancer) | 12.0 ± 1.5 | [24] |
| 4-[(E)-(Chlorophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal cancer) | 25.0 ± 2.1 | [24] |
| 4-[(E)-(Bromophenyl)diazenyl]phenol | HK-1 (Nasopharyngeal cancer) | 30.0 ± 2.5 | [24] |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl) phenol | U2OS (Osteosarcoma) | 50.5 ± 3.8 | [23] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of a substituted phenyldiazenyl phenol against a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Substituted phenyldiazenyl phenol stock solution (in DMSO)
-
MCF-7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Toxicology and Safety Evaluation: A Critical Step in Drug Development
While substituted phenyldiazenyl phenols show significant therapeutic potential, a thorough evaluation of their toxicological profile is paramount before they can be considered for clinical applications.[25][26] Early-stage toxicology studies are crucial for identifying potential adverse effects and ensuring patient safety.[27][28]
In Vitro and In Vivo Toxicology Studies
A combination of in vitro and in vivo studies is necessary to establish a comprehensive safety profile.[29]
-
In Vitro Cytotoxicity: The cytotoxicity of the compounds against normal, non-cancerous cell lines (e.g., HEK293) should be evaluated to determine their selectivity.[30][31]
-
In Vivo Acute Toxicity: These studies are conducted in animal models to determine the maximum tolerated dose (MTD) and to identify any immediate adverse effects.[26][28]
-
Repeated Dose Toxicity: These studies involve administering the compound to animals for a longer duration to assess potential organ-specific toxicity and other long-term effects.[26]
-
Genotoxicity: Assays to evaluate the potential of the compounds to cause genetic mutations are essential.[22]
The Importance of Early Toxicology Assessment
Integrating toxicology studies early in the drug discovery process allows for the identification and elimination of compounds with unfavorable safety profiles, saving time and resources.[25] It also provides crucial data for dose selection in subsequent preclinical and clinical studies.[27]
Caption: A staged approach to the toxicological evaluation of new drug candidates.
Structure-Activity Relationship (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of substituted phenyldiazenyl phenols and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[24]
Key SAR observations include:
-
Nature and Position of Substituents: The electronic and steric properties of substituents on the phenyl rings significantly influence the biological activity. For instance, electron-withdrawing groups like halogens can enhance the antimicrobial and anticancer activities.[5][24] The position of the substituent (ortho, meta, or para) is also critical.[5]
-
The Phenolic Hydroxyl Group: The presence and position of the hydroxyl group on the phenolic ring are often essential for antioxidant and antimicrobial activities.[4]
-
Lipophilicity: The overall lipophilicity of the molecule can affect its ability to cross cell membranes and reach its target, thereby influencing its biological activity.[7]
By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can develop a deeper understanding of the SAR and design more effective drug candidates.
Conclusion and Future Directions
Substituted phenyldiazenyl phenols represent a versatile and promising class of compounds with a wide range of biological activities. Their straightforward synthesis, coupled with their significant antimicrobial, antioxidant, and anticancer potential, makes them attractive candidates for further investigation in drug discovery. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships to enhance potency and selectivity, and conducting comprehensive preclinical toxicology studies to ensure their safety. The continued exploration of this chemical scaffold holds great promise for the development of novel therapeutics to address unmet medical needs.
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SIMU Georgeta Maria, DRAGOMIRESCU Anca, GRAD Maria Elena, SAVOIU. AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. Available from: [Link]
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The Crucial Role of preclinical toxicology studies in Drug Discovery. In Vivo, In Vitro & In Silico Testing. Available from: [Link]
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Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available from: [Link]
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4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. PubMed. Available from: [Link]
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Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. National Institutes of Health. 2020-06-01. Available from: [Link]
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Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives. SciSpace. 2017-07-25. Available from: [Link]
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Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines. ResearchGate. Available from: [Link]
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How Toxicology Studies Factor into New Drug Development. Jordi Labs. Available from: [Link]
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Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Available from: [Link]
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Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. 2022-11-17. Available from: [Link]
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Biomedical Applications of Aromatic Azo Compounds. Bentham Science. 2018-11-01. Available from: [Link]
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Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. 2022-07-29. Available from: [Link]
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Pharmacological and Predicted Activities of Natural Azo Compounds. National Institutes of Health. Available from: [Link]
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Biomedical Applications of Aromatic Azo Compounds. PubMed. Available from: [Link]
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Medicinal interest of AZO-based organic compounds: A review. ResearchGate. Available from: [Link]
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Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. PubMed. 2022-11-17. Available from: [Link]
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Substituted-(phenyldiazenyl)phenol derivatives 3a–g.. ResearchGate. Available from: [Link]
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Phenolic Compounds as Potential Antioxidant. Brieflands. Available from: [Link]
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Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. ResearchGate. Available from: [Link]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. Available from: [Link]
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Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI. 2023-03-28. Available from: [Link]
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4-(Phenyldiazenyl)phenol tbdms. PubChem. Available from: [Link]
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A Technical Guide to the Discovery and Evaluation of Novel Azo Compounds for Antibacterial Applications
Preamble: The Imperative for New Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global public health.[1][2] The diminishing efficacy of existing antibiotics necessitates an urgent and innovative approach to the discovery of new chemical entities with potent antibacterial activity. Among the vast landscape of organic molecules, azo compounds, characterized by the functional group R-N=N-R', have emerged as a promising class of therapeutic agents.[3] Historically recognized for their vibrant colors and extensive use as dyes, these compounds are now gaining significant attention for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[4][5]
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel azo compounds as antibacterial agents. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind experimental design, the intricacies of synthetic chemistry, and the robust methodologies required for rigorous antibacterial screening. Our objective is to equip you with the foundational knowledge and practical insights necessary to navigate the complex path from compound synthesis to the identification of promising antibacterial leads.
Section 1: Rational Design and Synthesis of Novel Azo Compounds
The journey to discovering new antibacterial agents begins with the rational design and synthesis of novel chemical structures. For azo compounds, the versatility of their synthesis allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity.
The Cornerstone of Synthesis: Diazotization and Azo Coupling
The synthesis of most aromatic azo compounds is elegantly achieved through a two-step process: diazotization followed by an azo coupling reaction.[6]
-
Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. The amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.[6]
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling agent, such as a phenol or an aromatic amine.[7] The diazonium ion attacks the para-position of the coupling partner in an electrophilic aromatic substitution reaction to form the stable azo compound.[7]
The ability to vary both the primary aromatic amine and the coupling component provides a powerful tool for creating a diverse library of novel azo compounds.
Strategic Structural Modifications for Enhanced Antibacterial Activity
The antibacterial potency of azo compounds is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can significantly influence their biological efficacy.[8]
Key structural considerations include:
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., halogens like chlorine and bromine, nitro groups) on the aromatic rings can enhance antibacterial activity.[8] Conversely, electron-donating groups (e.g., methyl, methoxy) can also modulate activity, and the optimal substitution pattern is often determined empirically.[8]
-
Hydroxyl and Phenolic Moieties: The presence of hydroxyl (-OH) groups, particularly on the phenolic rings, appears to be crucial for the antimicrobial activity of many phenolic azo compounds.[9]
-
Lipophilicity: The lipophilicity of the compound, which influences its ability to penetrate bacterial cell membranes, can be a key determinant of its antibacterial efficacy.[8] Modifications to the alkyl chains or the addition of lipophilic substituents can be strategically employed to optimize this property.
-
Heterocyclic Scaffolds: Incorporating heterocyclic rings into the azo structure can introduce novel pharmacophoric features and potentially lead to compounds with improved activity and selectivity.
Experimental Protocol: General Synthesis of a Novel (Phenyl-diazenyl)phenol Derivative
This protocol provides a representative example of the synthesis of a novel azo compound, adapted from established methodologies.[9]
Materials:
-
Substituted alkyloxyaniline (starting amine)
-
2,6-dimethylphenol (coupling agent)
-
Hydrochloric acid (HCl), 37% (w/w)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Distilled water
-
Ice
Procedure:
-
Preparation of the Diazonium Salt (Solution A): a. Suspend 0.0052 mol of the selected alkyloxyaniline in a solution of 4.0 mL of water and 1.1 mL of 37% HCl. b. Cool the suspension to 0–5 °C in an ice-water bath. c. Prepare a solution of 0.42 g of sodium nitrite (0.006 mol) dissolved in 1.2 mL of water. d. Add the sodium nitrite solution dropwise to the cooled aniline suspension with constant stirring to form the diazonium salt.
-
Preparation of the Coupling Agent Solution (Solution B): a. Prepare a solution containing 1.72 g of NaOH (0.0420 mol) in 16 mL of water. b. Dissolve 0.0052 mol of 2,6-dimethylphenol in the NaOH solution.
-
Azo Coupling Reaction: a. Add Solution A (diazonium salt) dropwise to Solution B (coupling agent) while maintaining the temperature at approximately 12 °C and stirring continuously. b. Adjust the pH of the reaction mixture to 9–10 with additional NaOH if necessary. c. Allow the reaction to proceed for 30 minutes.
-
Precipitation and Isolation: a. Add 1.2 mL of acetic acid to the reaction mixture to adjust the pH to 5–6, promoting the precipitation of the azo compound. b. Filter the resulting reddish precipitate. c. Dry the crude product under vacuum.
Characterization: The structure of the newly synthesized compound should be confirmed using spectroscopic techniques such as ¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.[3][9]
Section 2: A Hierarchical Approach to Antibacterial Screening
Once a library of novel azo compounds has been synthesized, a systematic and robust screening process is essential to identify candidates with significant antibacterial activity. This process typically follows a hierarchical approach, starting with primary screening to identify active compounds, followed by secondary screening to quantify their potency.
Primary Screening: Identifying the "Hits"
The initial step in the screening cascade is to qualitatively assess the antibacterial activity of the synthesized compounds. The agar diffusion method, including the disk diffusion and well diffusion assays, is a widely used, relatively inexpensive, and straightforward technique for this purpose.[10][11]
Principle: In these methods, a standardized inoculum of a test bacterium is uniformly spread onto an agar plate. The test compound is then introduced, either on a filter paper disk or in a well cut into the agar. The compound diffuses into the agar, creating a concentration gradient. If the compound possesses antibacterial activity, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk or well.[11] The diameter of this zone provides a qualitative measure of the compound's activity.
Experimental Protocol: Agar Disk Diffusion Assay
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Tryptic Soy Broth (TSB)
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Synthesized azo compounds
-
Positive control antibiotic disks (e.g., chloramphenicol)
-
Negative control (solvent used to dissolve compounds)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight culture. b. Suspend the colonies in 4-5 mL of TSB and incubate to achieve logarithmic growth. c. Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[10]
-
Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. b. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: a. Impregnate sterile filter paper disks with a known concentration of the synthesized azo compounds. b. Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubation: a. Incubate the plates at 37 °C for 16-18 hours.
-
Result Interpretation: a. Measure the diameter of the zones of inhibition in millimeters. b. A larger zone of inhibition generally indicates greater antibacterial activity.
Secondary Screening: Quantifying Antibacterial Potency
Compounds that demonstrate promising activity in the primary screen (the "hits") are then subjected to secondary screening to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] Broth microdilution is a commonly used and quantitative method for determining MIC values.[10]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized bacterial inoculum (prepared as in the disk diffusion assay)
-
Synthesized azo compounds in a stock solution
-
Positive control antibiotic
-
Negative control (broth only)
-
Growth control (broth with inoculum)
Procedure:
-
Serial Dilutions: a. Prepare serial two-fold dilutions of the azo compounds and the positive control antibiotic in MHB directly in the wells of a 96-well plate.[10]
-
Inoculation: a. Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Incubation: a. Incubate the microtiter plates at 37 °C for 16-20 hours.
-
MIC Determination: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.
Section 3: Delving Deeper: Mechanism of Action and Structure-Activity Relationships
Identifying potent antibacterial azo compounds is only the first step. A deeper understanding of their mechanism of action and the relationship between their structure and activity is crucial for their further development as therapeutic agents.
Unraveling the Mechanism of Action
The precise mechanism by which many azo compounds exert their antibacterial effects is still an area of active research. However, several potential targets and mechanisms have been proposed:
-
Enzyme Inhibition: Some azo compounds may act as inhibitors of essential bacterial enzymes. For instance, certain derivatives have been shown to interact with dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[5] Molecular docking studies can be employed to predict and rationalize the binding interactions of these compounds with bacterial proteins.[3]
-
DNA Interaction: The planar aromatic structures of some azo compounds suggest they may intercalate with bacterial DNA, thereby disrupting DNA replication and transcription.[8]
-
Membrane Disruption: The lipophilic nature of certain azo compounds may allow them to integrate into and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Building a Structure-Activity Relationship (SAR) Profile
By systematically synthesizing and testing a series of related azo compounds with varied substituents, it is possible to build a comprehensive SAR profile. This involves correlating specific structural features with observed changes in antibacterial activity. For example, a study on (phenyl-diazenyl)phenols demonstrated that the position and number of hydroxyl groups on the azobenzene rings significantly influenced their activity against S. aureus and C. albicans.[12]
A robust SAR study can provide invaluable insights for the rational design of next-generation azo compounds with improved potency, selectivity, and pharmacokinetic properties.
Data Presentation and Visualization
Clear and concise presentation of experimental data is paramount for effective communication and interpretation of results.
Table 1: Representative Antibacterial Activity Data for Novel Azo Compounds
| Compound ID | Structure | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| AZO-01 | [Placeholder for 2D structure] | 18 | 9 | 4 |
| AZO-02 | [Placeholder for 2D structure] | 15 | 7 | 8 |
| AZO-03 | [Placeholder for 2D structure] | 22 | 12 | 2 |
| Chloramphenicol | (Positive Control) | 25 | 28 | 2 |
Diagrams and Workflows
Visual representations of experimental workflows and conceptual frameworks can greatly enhance understanding.
Caption: General workflow for the synthesis of novel azo compounds.
Caption: Hierarchical workflow for antibacterial screening of azo compounds.
Conclusion and Future Directions
The exploration of novel azo compounds represents a promising frontier in the quest for new antibacterial agents. Their synthetic tractability, coupled with their diverse biological activities, makes them an attractive class of molecules for drug discovery programs. The methodologies outlined in this guide provide a robust framework for the rational design, synthesis, and comprehensive antibacterial evaluation of these compounds.
Future research in this field should focus on expanding the structural diversity of synthesized azo compounds, including the incorporation of novel heterocyclic systems and the exploration of a wider range of functional group modifications. Furthermore, detailed mechanistic studies are essential to elucidate the specific molecular targets of these compounds, which will facilitate the design of more potent and selective antibacterial agents. By integrating synthetic chemistry, microbiology, and computational approaches, the scientific community can unlock the full therapeutic potential of azo compounds in the fight against infectious diseases.
References
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Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. (n.d.). MDPI. Retrieved from [Link]
-
Azobenzene as Antimicrobial Molecules. (2022). Molecules, 27(17), 5649. [Link]
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Simu, G. M., Dragomirescu, A., Grad, M. E., Savoiu-Balint, G., Andoni, M., & Bals, G. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. ResearchGate. Retrieved from [Link]
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Simu, G. M., Dragomirescu, A., Grad, M. E., & Savoiu, G. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. SciForum. Retrieved from [Link]
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Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023. (2023). ResearchGate. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
- Biological Activity of Azo Compounds: A Comprehensive Review. (2025). International Journal of Health & Medical Research, 8(2).
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Design, Synthesis and Antibacterial Activities of New Azo-compounds: An Experimental and a Computational Approach. (n.d.). Bentham Science. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21550. [Link]
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Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds. (n.d.). MDPI. Retrieved from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis, 3(2), 71-79. [Link]
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Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. Retrieved from [Link]
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Susceptibility Testing. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Retrieved from [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Antibiotics, 10(11), 1295. [Link]
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Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases, 9(6), 1189-1203. [Link]
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Azo coupling. (n.d.). In Wikipedia. Retrieved from [Link]
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Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a substituted azo dye. The synthesis is achieved through a two-step process involving the diazotization of aniline followed by an azo coupling reaction with 4-chloro-5-methylphenol. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It offers a detailed methodology, explains the underlying chemical principles, outlines critical safety procedures for handling hazardous intermediates, and provides a framework for the characterization of the final product.
Introduction and Scientific Background
Azo compounds, characterized by the functional group (-N=N-), represent the largest and most versatile class of synthetic colorants.[1][2] Their widespread use spans numerous industries, including textiles, printing, pharmaceuticals, and food coloring.[3][4][5][6] The synthesis of these compounds is most commonly achieved via a diazotization-coupling sequence, a method first discovered by Peter Griess in 1858.[1][7] This process allows for the creation of a vast array of colors by systematically varying the amine and coupling components.[4]
The target molecule, this compound, is synthesized by the electrophilic aromatic substitution reaction between a benzenediazonium ion and the activated aromatic ring of 4-chloro-5-methylphenol. The diazonium ion, a weak electrophile, is generated in situ from aniline and nitrous acid.[8] The subsequent coupling reaction with the phenol must be conducted under specific pH and temperature conditions to ensure optimal yield and prevent the decomposition of the thermally unstable diazonium salt.[1][9] This protocol details a reliable method for this synthesis, emphasizing safety and reproducibility.
Reaction Mechanism and Workflow
The synthesis proceeds in two distinct stages:
-
Diazotization: Aniline, a primary aromatic amine, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form the benzenediazonium salt.[7][8] The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.[10][11]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to an alkaline solution of 4-chloro-5-methylphenol. The electron-rich phenoxide ion (formed in the alkaline medium) acts as the nucleophile, attacking the diazonium ion to form the stable azo compound.[1][12] The substitution occurs at the ortho position to the hydroxyl group, as the para position is blocked.[9]
Reaction Scheme
-
Step 1: Diazotization of Aniline C₆H₅NH₂ + NaNO₂ + 2HCl → [C₆H₅N₂]⁺Cl⁻ + NaCl + 2H₂O
-
Step 2: Azo Coupling [C₆H₅N₂]⁺Cl⁻ + C₇H₇ClO + NaOH → C₁₃H₁₁ClN₂O + NaCl + H₂O
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Materials and Apparatus
| Reagents & Chemicals | Grade | Supplier |
| Aniline (C₆H₅NH₂) | Reagent Grade, ≥99% | Sigma-Aldrich |
| 4-chloro-5-methylphenol (C₇H₇ClO) | Synthesis Grade, ≥98% | Alfa Aesar |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37%, ACS Reagent | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Merck |
| Ethanol (C₂H₅OH) | 95% or Absolute | Decon Labs |
| Distilled or Deionized Water | - | In-house |
| Crushed Ice | - | In-house |
| Starch-Iodide Paper | - | Whatman |
| Apparatus | Quantity |
| 250 mL Beakers | 3 |
| 100 mL Graduated Cylinders | 2 |
| 500 mL Beaker (for ice bath) | 1 |
| Magnetic Stirrer and Stir Bar | 1 |
| Thermometer (-10 to 110 °C) | 1 |
| Glass Stirring Rod | 1 |
| Pasteur Pipettes and Bulbs | Several |
| Büchner Funnel and Flask | 1 |
| Vacuum Tubing and Source | 1 |
| Filter Paper (Whatman No. 1) | Several |
| Recrystallization Dish | 1 |
| Hot Plate | 1 |
Detailed Experimental Protocol
Part A: Preparation of Benzenediazonium Chloride Solution (Diazotization)
-
In a 250 mL beaker, combine 4.5 mL of aniline with 15 mL of concentrated hydrochloric acid and 15 mL of water. Stir until the aniline hydrochloride fully dissolves.
-
Place the beaker in a larger beaker or bowl filled with an ice-salt bath. Cool the solution to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the addition of sodium nitrite.
-
In a separate 100 mL beaker, dissolve 3.5 g of sodium nitrite in 20 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution using a Pasteur pipette. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.[10][11]
-
After the complete addition, stir the mixture for an additional 10 minutes in the ice bath. The resulting clear solution is the benzenediazonium chloride.
-
Causality Check: Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates excess nitrous acid, which is desired. If the test is negative, a small amount of additional sodium nitrite solution may be required. Avoid a large excess.[10][11] The diazonium salt solution is highly unstable and should be used immediately in the next step.[13] Do not attempt to isolate the solid diazonium salt. [10][13][14]
Part B: Azo Coupling Reaction
-
In a separate 250 mL beaker, dissolve 7.1 g of 4-chloro-5-methylphenol in 40 mL of 2 M sodium hydroxide solution.
-
Cool this solution in an ice bath to approximately 5 °C.
-
While maintaining vigorous stirring, slowly add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the cold alkaline phenol solution.
-
Rationale: The reaction is performed under alkaline conditions (pH > 7.5) to deprotonate the phenol, forming the more strongly activating phenoxide ion, which is necessary for the electrophilic attack by the weakly electrophilic diazonium ion.[1][15]
-
A brightly colored precipitate should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water to remove any unreacted starting materials and inorganic salts.
-
Press the solid as dry as possible on the filter paper.
-
For purification, transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air-dry completely.
-
Weigh the final product and calculate the percentage yield.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result / Key Features |
| Physical Appearance | Orange-to-red crystalline solid |
| Melting Point | To be determined experimentally and compared with literature values |
| Infrared (IR) Spectroscopy | Broad peak ~3200-3500 cm⁻¹ (O-H stretch); Peak ~1580-1600 cm⁻¹ (N=N stretch, often weak); Peaks ~1450-1500 cm⁻¹ (aromatic C=C stretch); Peak ~700-800 cm⁻¹ (C-Cl stretch) |
| ¹H NMR Spectroscopy | Aromatic protons (multiplets, δ ~6.8-7.8 ppm); Phenolic proton (singlet, may be broad, δ ~9-11 ppm); Methyl protons (singlet, δ ~2.2-2.4 ppm) |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z ≈ 246.06 and an (M+2)⁺ peak at m/z ≈ 248.06 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. |
Critical Safety Precautions
Working with diazonium salts requires strict adherence to safety protocols due to their potential for explosive decomposition.[11][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Diazonium Salt Hazard: Diazonium salts, particularly in solid, dry form, are thermally unstable and can be sensitive to shock and friction, leading to violent decomposition.[10][11][13] NEVER isolate the diazonium salt from the solution. Always prepare it in situ and use it immediately.[13]
-
Temperature Control: The diazotization reaction is highly exothermic. Maintaining the temperature below 5 °C is critical to prevent the decomposition of the diazonium salt and the formation of hazardous byproducts. Use an ice-salt bath for effective cooling.[10]
-
Quenching: Any unused diazonium salt solution at the end of the experiment must be quenched before disposal. This can be done by adding a solution of a compound like hypophosphorous acid or by reacting it with an excess of a coupling agent like 2-naphthol.
-
Chemical Hazards: Aniline is toxic and a suspected carcinogen. Hydrochloric acid and sodium hydroxide are corrosive. Handle all chemicals with care, avoiding skin and eye contact.
References
- Grokipedia. (n.d.). Azo coupling.
- PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
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- Slideshare. (n.d.). Diazotisation and coupling reaction.
- Sheng, M., Frurip, D., & Gorman, D. (2016). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Vedantu. (2023). Azo Dyes: Properties, Uses, and Synthesis.
- Diener, H., & Zollinger, H. (1986). Mechanism of azo coupling reactions. Part 34. Reactivity of five-membered ring heteroaromatic diazonium ions. Canadian Journal of Chemistry.
- Anderson, N. G. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications.
- IntechOpen. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- ResearchGate. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences.
- Scribd. (n.d.). Azo Dyes and Their Applications.
- ResearchGate. (n.d.). Characterization of the isolated azo compound.
- NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
- Al-Rooqi, M. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
- Zahra, A. (2011). Synthesis, characterization and spectroscopic properties of new azo-dyes and azo-metal complexes derived from 8-hydroxyquinoline. Semantic Scholar.
- ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes.
- ICAIIT 2025 Conference. (n.d.). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal.
- ProQuest. (n.d.). Synthesis, characterization, and spectroscopic properties of new azo dyes derived from Sulfamerazine based on β- diketones and azo-metal (II) complexes.
- ResearchGate. (n.d.). The diazotization process.
- Chemical Review and Letters. (2024). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl.
- ChemicalBook. (n.d.). 4-PHENYLAZOPHENOL synthesis.
- Chemical Review and Letters. (2025). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes.
- Taylor & Francis Online. (n.d.). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- PubMed. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
- ResearchGate. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- ResearchGate. (n.d.). Coupling reaction of 1 with diazotized 4-chloroaniline.
- Scribd. (n.d.). Aniline Diazotization and Coupling Process.
- ChemicalBook. (n.d.). 4'-Chloro-2-phenylacetophenone synthesis.
- Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?.
- MDPI. (n.d.). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- ResearchGate. (2005). Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol.
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Application Note & Protocol: Diazotization of 4-Chloro-2-methylaniline
Please note: The user requested information on the diazotization of 4-chloro-5-methylaniline. However, this compound is not commonly cited in chemical literature. The structurally similar and more common isomer, 4-chloro-2-methylaniline, is widely used, particularly as a precursor for dyes and pigments. This guide will therefore focus on the diazotization of 4-chloro-2-methylaniline , as the procedures and principles are directly applicable and well-documented.
Prepared by: Gemini, Senior Application Scientist
Introduction and Significance
Diazotization is a cornerstone reaction in synthetic organic chemistry, converting a primary aromatic amine into a versatile diazonium salt.[1] This process, first reported by Peter Griess in 1858, involves the reaction of an aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid.[1][2] The resulting diazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of the diazonium moiety (N₂), which can be displaced by a wide array of nucleophiles.
This application note provides a detailed protocol and technical guidance for the diazotization of 4-chloro-2-methylaniline. The product, 4-chloro-2-methylbenzenediazonium chloride, is a key intermediate in the synthesis of various organic compounds, most notably azo dyes and pigments.[3][4] Understanding and mastering this protocol is essential for researchers in dye chemistry, materials science, and pharmaceutical development.
Reaction Mechanism
The diazotization reaction proceeds through a well-established multi-step mechanism.[5][6] The key steps are as follows:
-
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid, such as hydrochloric acid (HCl), to generate nitrous acid (HNO₂) in situ.[2][3]
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[5][6]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-chloro-2-methylaniline) attacks the nitrosonium ion, forming a new nitrogen-nitrogen bond.[6]
-
Proton Transfers and Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the stable aromatic diazonium ion, which possesses a nitrogen-nitrogen triple bond.[1][5][6]
The overall transformation is depicted below:
Caption: Key stages in the diazotization of a primary aromatic amine.
Experimental Protocol
This protocol describes the preparation of an aqueous solution of 4-chloro-2-methylbenzenediazonium chloride. Diazonium salts are often thermally unstable and potentially explosive when isolated in solid form; therefore, they are typically prepared and used immediately in solution (in situ).[7][8][9]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 4-Chloro-2-methylaniline | C₇H₈ClN | 141.60 | 50.0 | 7.08 g | Starting material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~150 | ~12.5 mL | 37% w/w, ~12 M |
| Sodium Nitrite | NaNO₂ | 69.00 | 52.0 | 3.59 g | Diazotizing agent |
| Deionized Water | H₂O | 18.02 | - | ~75 mL | Solvent |
| Crushed Ice | H₂O | 18.02 | - | As needed | For cooling |
| Starch-Iodide Paper | - | - | - | Strips | For testing |
Step-by-Step Procedure
-
Amine Dissolution: In a 250 mL beaker equipped with a magnetic stir bar, combine 7.08 g (50.0 mmol) of 4-chloro-2-methylaniline with 50 mL of deionized water. While stirring, slowly add ~12.5 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with vigorous stirring. It is critical to maintain this low temperature throughout the reaction.[3][7]
-
Nitrite Solution Preparation: In a separate 50 mL beaker, dissolve 3.59 g (52.0 mmol) of sodium nitrite in 25 mL of cold deionized water.
-
Diazotization (Slow Addition): Using a dropping funnel or a pipette, add the sodium nitrite solution dropwise to the cold, stirring solution of the amine hydrochloride. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.[10] Add crushed ice directly to the reaction mixture as needed to maintain the temperature.[11]
-
Reaction Monitoring (Trustworthiness): After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath. To confirm the presence of a slight excess of nitrous acid (indicating complete reaction of the amine), place a drop of the reaction mixture onto a strip of starch-iodide paper. An immediate blue-black color indicates the presence of nitrous acid.
-
Quenching Excess Nitrite (Optional but Recommended): If a significant excess of nitrous acid is detected, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative.
-
Immediate Use: The resulting pale-yellow solution of 4-chloro-2-methylbenzenediazonium chloride is now ready for immediate use in subsequent reactions, such as Sandmeyer or azo coupling reactions.[3] Do not attempt to store the solution or isolate the solid salt.
Caption: Workflow for the laboratory preparation of diazonium salts.
Expertise & Insights: Critical Process Parameters
-
Temperature Control: This is the most critical parameter. Diazonium salts are notoriously unstable at higher temperatures. Above 5-10 °C, they can decompose, sometimes violently, to release nitrogen gas and form undesired phenolic byproducts.[10][12] Maintaining a temperature between 0 and 5 °C ensures the stability of the diazonium salt in solution for subsequent use.[2]
-
Acid Stoichiometry: At least two equivalents of acid are theoretically required: one to form the amine salt and one to react with sodium nitrite to generate nitrous acid. In practice, an excess of acid (typically 2.5 to 3 equivalents) is used. This ensures the complete generation of nitrous acid, prevents the newly formed diazonium salt from coupling with unreacted amine (a common side reaction under less acidic conditions), and helps to stabilize the final product.[13]
-
Rate of Nitrite Addition: Slow, controlled addition of the sodium nitrite solution is essential. This prevents localized temperature increases due to the exothermic nature of the reaction and avoids a buildup of excess nitrous acid, which can also decompose.[13]
Safety and Hazard Management
-
Thermal Instability: Solid diazonium salts are shock-sensitive and can decompose explosively.[7][14] Never attempt to isolate the diazonium salt as a solid unless specific, advanced protocols for stabilization (e.g., as tetrafluoroborate or zinc chloride double salts) are being followed with extreme caution.[9]
-
Gas Evolution: The reaction generates nitrogen gas upon decomposition. Ensure the reaction is performed in a well-ventilated fume hood and that the reaction vessel is not sealed to avoid pressure buildup.[7][14]
-
Reagent Toxicity: 4-chloro-2-methylaniline and sodium nitrite are toxic. The starting amine may be irritating to the skin, eyes, and respiratory system.[4] Always handle these chemicals with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Validation: Azo Coupling Test
A simple and effective method to confirm the successful formation of the diazonium salt is to perform a test coupling reaction.
-
Procedure: Prepare a cold, alkaline solution of a coupling agent like 2-naphthol (beta-naphthol) in aqueous sodium hydroxide. Add a few drops of the newly prepared diazonium salt solution.
-
Expected Result: The immediate formation of a brightly colored red or orange azo dye precipitate confirms the presence of the diazonium salt. This is an electrophilic aromatic substitution reaction.[15]
References
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- diazonium ion form
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- Diazotiz
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- Diazotis
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020-08-28).
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- making diazonium salts
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Application Notes and Protocols: Azo Coupling Reaction with 4-chloro-5-methylphenol
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of azo compounds via the azo coupling reaction, utilizing 4-chloro-5-methylphenol as the coupling component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, pharmaceuticals, and analytical chemistry.[1][2][3] The methodology described herein is grounded in the fundamental principles of diazotization and electrophilic aromatic substitution, tailored for researchers, scientists, and professionals in drug development. This document elucidates the reaction mechanism, explains the causality behind critical experimental parameters, and provides a self-validating protocol complete with characterization and safety guidelines.
Scientific Principles and Mechanistic Insights
The synthesis of an azo dye is a robust two-step process: (1) the diazotization of a primary aromatic amine, followed by (2) the azo coupling of the resulting diazonium salt with an electron-rich nucleophile.[4]
Step 1: Diazotization
Diazotization is the conversion of a primary aromatic amine into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4]
Causality of Experimental Choice: This reaction is highly temperature-sensitive. It must be conducted at low temperatures, typically 0–5 °C, because aryldiazonium salts are thermally unstable.[5][6] Above this temperature range, the diazonium salt can readily decompose, hydrolyzing to a phenol and liberating nitrogen gas (N₂), which terminates the desired reaction pathway.[5][7]
Step 2: Azo Coupling with 4-chloro-5-methylphenol
The core of the synthesis is the azo coupling reaction, a classic example of electrophilic aromatic substitution.[8][9] The aryldiazonium cation (Ar-N₂⁺), a weak electrophile, attacks the electron-rich ring of a coupling component.[4][8]
Role of the Coupling Component (4-chloro-5-methylphenol): Phenols are highly activated aromatic compounds, making them excellent coupling partners.[10] The reactivity of 4-chloro-5-methylphenol is governed by its substituents and the reaction's pH.
-
pH Optimization: For coupling with phenols, a mildly alkaline medium (pH 8-10) is essential.[5] This is because the base deprotonates the phenolic hydroxyl group to form a phenoxide ion.[11] The resulting negative charge on the oxygen atom makes the phenoxide a significantly more powerful nucleophile, strongly activating the aromatic ring towards electrophilic attack and dramatically increasing the reaction rate.[5][11] An excessively high pH (>11), however, can lead to the formation of unreactive diazotate ions from the diazonium salt.[9]
-
Regioselectivity: The position of electrophilic attack on the 4-chloro-5-methylphenol ring is directed by the existing substituents. The hydroxyl group is a powerful activating ortho, para-director. Since the para position is blocked by the chlorine atom, coupling is directed to the ortho positions. The methyl group is also an activating ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. The coupling is expected to occur at the C2 position (ortho to the hydroxyl group), which is sterically less hindered than the C6 position adjacent to the methyl group.
The overall reaction mechanism is visualized below.
Caption: Figure 1: Reaction Mechanism of Azo Coupling
Experimental Protocol
This protocol details the synthesis of an azo dye using 4-chloroaniline as the diazo component and 4-chloro-5-methylphenol as the coupling component.
Safety Precautions:
-
Diazonium salts are explosive when isolated in a dry, solid state. [12][13] Never attempt to isolate the diazonium salt intermediate. Always use it in a cold solution immediately after its preparation.[14]
-
Aromatic amines and phenols can be toxic and corrosive. Handle all chemicals in a well-ventilated fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Concentrated acids are highly corrosive. Handle with extreme care.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloroaniline | 127.57 | 1.28 g | 10.0 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.70 g | 10.1 |
| 4-chloro-5-methylphenol | 156.61 | 1.57 g | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 |
| Deionized Water | - | As needed | - |
| Ethanol | - | For recrystallization | - |
| Ice | - | For ice baths | - |
| Starch-iodide paper | - | For testing | - |
| Buchner funnel, filter paper, beakers, magnetic stirrer, stir bars | - | - | - |
Step-by-Step Procedure
The experimental workflow is outlined in the diagram below.
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Experimental procedure for synthesizing substituted azo dyes
An In-Depth Guide to the Laboratory Synthesis of Substituted Azo Dyes
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of all dyes used globally.[1] Their defining feature is the azo group (–N=N–), a chromophore that connects two aromatic rings. This extended system of conjugated double bonds is responsible for the vibrant colors characteristic of these compounds. The color of an azo dye can be precisely tuned by altering the chemical structure of the aromatic rings, making them indispensable in a vast range of industries, including textiles, printing, cosmetics, and pharmaceuticals.[1][2][3]
The synthesis of azo dyes is a cornerstone of organic chemistry, typically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[3] This application note provides a detailed experimental procedure for the synthesis of substituted azo dyes, grounded in the fundamental principles of the underlying reactions. It is designed for researchers and scientists, offering not just a protocol but also the causal logic behind experimental choices, troubleshooting insights, and methods for characterization.
Theoretical and Mechanistic Foundation
A thorough understanding of the reaction mechanism is critical for successful synthesis, optimization, and troubleshooting. The overall process can be broken down into two distinct electrophilic substitution reactions.
Part 1: Diazotization of Primary Aromatic Amines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[2][4] This reaction was first reported by the German industrial chemist Peter Griess in 1858.[2][4] The process involves reacting the amine with nitrous acid (HNO₂), which is inherently unstable and therefore generated in situ by mixing sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[][6]
The Causality Behind the Conditions:
-
Low Temperature (0–5 °C): The resulting aromatic diazonium salts are unstable and can decompose, potentially explosively if isolated in dry form.[3] Keeping the reaction mixture in an ice bath minimizes the decomposition rate, preventing the diazonium ion from hydrolyzing to a phenol and releasing nitrogen gas.[7]
-
Strong Acid: The presence of a strong acid is crucial for the formation of the reactive electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[4]
The mechanism proceeds as follows:
-
Protonation of nitrous acid by the strong mineral acid, followed by the loss of a water molecule, generates the highly electrophilic nitrosonium ion (NO⁺).
-
The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion.
-
A series of proton transfers and tautomerization steps occur, ultimately leading to the elimination of a water molecule to form the stable, resonance-delocalized aryldiazonium ion.[2][]
Part 2: The Azo Coupling Reaction
The azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium ion acts as the electrophile.[1][8] It attacks an electron-rich aromatic ring, known as the coupling component, to form the characteristic azo linkage.[9]
The Causality Behind the Conditions:
-
Electron-Rich Coupling Component: The diazonium ion is a relatively weak electrophile. Therefore, the coupling component must be highly activated with strong electron-donating groups, such as hydroxyl (–OH) or amino (–NR₂) groups. Phenols and anilines are common choices.[8][9]
-
pH Control: The pH of the reaction medium is critical and depends on the nature of the coupling component.
-
For coupling with phenols , the reaction is typically carried out in mildly alkaline conditions (pH > 7.5).[1] This deprotonates the phenol to the more strongly activating phenoxide ion.
-
For coupling with anilines , the reaction is performed in mildly acidic conditions (pH < 6).[1] This ensures a sufficient concentration of the diazonium ion while preventing the protonation of the amine group on the coupling component, which would deactivate the ring.
-
-
Substitution Position: The bulky diazonium group typically attacks the para position of the activated ring due to steric hindrance. If the para position is blocked, coupling occurs at an ortho position.[8][10]
Experimental Workflow and Safety
The synthesis follows a logical progression from starting materials to the final purified product. Adherence to safety protocols is paramount throughout the procedure.
Core Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles (splash-resistant), a lab coat, and appropriate gloves.
-
Fume Hood: Conduct the experiment in a well-ventilated fume hood, as aromatic amines can be toxic and corrosive acids are used.[11]
-
Temperature Control: Never let the temperature of the diazonium salt solution rise above 10 °C. Higher temperatures can lead to decomposition and the release of N₂ gas.
-
Handling Chemicals:
Detailed Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, a well-known pH indicator, from sulfanilic acid and N,N-dimethylaniline.[10][12]
Materials and Reagents
-
Sulfanilic acid
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Sodium chloride (NaCl) (for salting out, optional)
-
Deionized water
-
Ice
-
Equipment: Beakers, Erlenmeyer flasks, magnetic stirrer and stir bar, graduated cylinders, Pasteur pipettes, Büchner funnel, and vacuum filtration apparatus.
Protocol Steps
Part A: Preparation of the Diazonium Salt (Diazotized Sulfanilic Acid)
-
Dissolve Sulfanilic Acid: In a 125 mL Erlenmeyer flask, combine 0.010 moles of sulfanilic acid and 0.010 moles of sodium carbonate. Add approximately 50 mL of deionized water and warm the mixture gently while stirring to obtain a clear solution of sodium sulfanilate.[12][13] Sulfanilic acid exists as a zwitterion and is poorly soluble in neutral or acidic water, hence the need for a base.[14]
-
Cool and Add Nitrite: Cool the sodium sulfanilate solution to about 15 °C in a water bath, then add a solution of 0.011 moles of sodium nitrite in 5 mL of water.[13]
-
Form the Diazonium Salt: Prepare a beaker containing 0.02 moles (approx. 2.1 mL) of concentrated HCl and about 25 g of crushed ice. While stirring vigorously, slowly pour the cold sodium sulfanilate/nitrite solution into the HCl/ice mixture.[13] A fine, white precipitate of the diazonium salt should form. Keep this suspension in an ice bath at all times (0-5 °C). The diazonium salt is only partially soluble and will decompose if it warms up.[12]
-
Check for Nitrous Acid: After 10-15 minutes, test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper. A blue-black color indicates excess nitrous acid, which is necessary to ensure all the amine has reacted. If the test is negative, a small amount of additional sodium nitrite solution can be added.[13]
Part B: Azo Coupling Reaction
-
Prepare Coupling Solution: In a separate small flask, dissolve 0.010 moles of N,N-dimethylaniline in 0.010 moles of glacial acetic acid.[12]
-
Couple the Components: While stirring the cold diazonium salt suspension continuously, slowly add the N,N-dimethylaniline acetate solution.[12][13] A color change to a dull reddish-purple should be observed as the coupling reaction begins.[12]
-
Complete the Reaction: Allow the mixture to stand in the ice bath with occasional stirring for about 10 minutes to ensure the reaction goes to completion. The red, or acid form, of methyl orange will begin to separate.[13]
Part C: Isolation and Purification of Methyl Orange
-
Precipitate the Sodium Salt: Slowly add approximately 35 mL of 20% sodium hydroxide solution to the mixture while stirring. The solution will turn a uniform orange color as the sodium salt of methyl orange precipitates in fine particles.[13]
-
Improve Filterability: Heat the mixture almost to boiling. Most of the precipitate will dissolve. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.[13] This process of dissolving and slow recrystallization yields larger, more easily filterable crystals.
-
Isolate by Filtration: Collect the orange crystals by suction filtration using a Büchner funnel. Apply only gentle suction to avoid clogging the filter paper.[13]
-
Wash the Product: Wash the crystals on the filter paper with a small amount of cold deionized water or a saturated sodium chloride solution to remove impurities.[15]
-
Recrystallize for Purity: For higher purity, the crude product can be recrystallized from hot water.[13] Dissolve the crystals in a minimum amount of boiling water, filter the hot solution if necessary, and allow it to cool slowly to obtain pure, reddish-orange crystals of methyl orange.
-
Dry and Weigh: Dry the purified product, weigh it, and calculate the percentage yield.
Versatility of the Synthesis
The general procedure can be adapted to synthesize a wide variety of azo dyes by changing the aromatic amine and the coupling component. The table below provides examples.
| Target Dye | Aromatic Amine | Coupling Component | Diazotization Conditions | Coupling Conditions | Expected Color |
| Methyl Orange | Sulfanilic acid | N,N-dimethylaniline | 0-5 °C, HCl | Mildly acidic | Orange/Yellow |
| Para Red [16][17] | p-Nitroaniline | 2-Naphthol | 0-5 °C, HCl/H₂SO₄ | Mildly alkaline (NaOH) | Intense Red |
| Aniline Yellow | Aniline | Aniline | 0-5 °C, HCl | Mildly acidic | Yellow |
| Orange II | Sulfanilic acid | 2-Naphthol | 0-5 °C, HCl | Mildly alkaline (NaOH) | Orange |
Characterization of Azo Dyes
Once synthesized and purified, the identity and purity of the azo dye must be confirmed.
-
UV-Visible Spectroscopy: This is a primary technique for characterizing dyes. The extended π-conjugation in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λ_max) is characteristic of the dye's structure. Methyl orange, for instance, shows different λ_max values in acidic (red) and basic (yellow) solutions, which is the basis of its function as a pH indicator.[10]
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify key functional groups. The characteristic N=N stretching vibration is often weak or absent, but the presence of aromatic C-H bands and other substituent groups (e.g., -SO₃H for sulfanilic acid derivatives, -NO₂ for Para Red) can be confirmed.[16][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact chemical structure of the synthesized dye, confirming the positions of substituents on the aromatic rings.[19][20]
-
Melting Point: A sharp melting point range for the crystalline product is a good indicator of purity.
References
-
Williamson, K. L., & Masters, K. M. (n.d.). Experiment 17: Preparation of Methyl Orange. Swarthmore College. Available at: [Link]
-
Grokipedia. (n.d.). Azo coupling. Available at: [Link]
-
Al-Rubaie, L. A. R. (2018). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. International Journal of Scientific & Engineering Research, 9(7). Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of methyl orange from sulphanilic acid. Available at: [Link]
-
Slideshare. (2014). Synthesis of Methyl Orange Dye. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of methyl orange. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. Available at: [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
-
Scribd. (n.d.). Para Red Dye LR. Available at: [Link]
-
Organic Chemistry Labs. (2009). Preparation of Para Red and Related Azo dyes. Available at: [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
-
Oreate AI Blog. (2026). Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. Available at: [Link]
-
Careers360. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]
-
Study.com. (n.d.). Draw the mechanism for the synthesis of para red. Available at: [Link]
-
Wikipedia. (n.d.). Azo coupling. Available at: [Link]
-
PharmD Guru. (n.d.). 34. DIAZOTISATION AND COUPLING. Available at: [Link]
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University of California, Riverside. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]
-
City College of San Francisco. (n.d.). Preparation of 1-(4-nitrophenylazo)-2-naphthol (Para Red). Available at: [Link]
-
Rodríguez-Vargas, J. A., et al. (2025). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes. Education in Chemistry. Available at: [Link]
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye. Available at: [Link]
-
Douissa, F. B., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available at: [Link]
-
One Part of Chemistry Blog. (2013). Synthesis of azo dyes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Available at: [Link]
-
ResearchGate. (2021). Preparation and characterization azo dyes derived from 4-hydroxycoumarin. Available at: [Link]
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Application Notes and Protocols for 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol as a Novel Dye
Abstract
This document provides a comprehensive technical guide for the application of the novel azo dye, 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol. Azo dyes are a significant class of synthetic colorants extensively used across various industries, including textiles, printing, and biomedical research, due to their vibrant colors and versatile properties.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, offers detailed protocols for the synthesis, characterization, and application of this specific dye for textile dyeing and histological staining. The protocols are grounded in established principles of azo dye chemistry and are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical utility.
Introduction to this compound
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₃H₁₁ClN₂O | Based on chemical structure |
| Molecular Weight | 246.70 g/mol | Calculated from the molecular formula |
| Appearance | Colored solid (likely yellow, orange, or red) | Azo compounds are characteristically colored.[3] |
| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The aromatic nature suggests limited water solubility. |
| pKa | ~9-10 | The phenolic hydroxyl group is weakly acidic.[9] |
Synthesis Protocol
The synthesis of this compound can be achieved through a classic azo coupling reaction. This involves the diazotization of aniline followed by coupling with 4-chloro-3-methylphenol.
Materials and Reagents
-
Aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
4-chloro-3-methylphenol
-
Sodium hydroxide (NaOH)
-
Urea
-
Ethanol
-
Ice
-
Distilled water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
Step-by-Step Synthesis Protocol
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve aniline (10 mmol) in a solution of concentrated HCl (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise to the aniline solution. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Add a small amount of urea to quench any excess nitrous acid.
-
-
Preparation of the Coupling Component Solution:
-
In a separate 250 mL beaker, dissolve 4-chloro-3-methylphenol (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold solution of 4-chloro-3-methylphenol with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified dye in a desiccator.
-
Diagram of the Synthesis Workflow:
Caption: Step-by-step workflow for direct dyeing of cotton.
Application in Histological Staining
Azo dyes are valuable in histology for their ability to stain various tissue components, aiding in their visualization under a microscope. [7][8]The following is a general protocol for staining paraffin-embedded tissue sections.
Materials and Reagents
-
This compound
-
Ethanol (absolute, 95%, 70%)
-
Xylene or a xylene substitute
-
Distilled water
-
Paraffin-embedded tissue sections on microscope slides
-
Staining jars
-
Mounting medium
-
Coverslips
Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse the slides in two changes of xylene (or substitute) for 5 minutes each to remove the paraffin wax.
-
Transfer the slides through two changes of absolute ethanol for 3 minutes each.
-
Hydrate the sections by passing them through 95% ethanol and 70% ethanol for 3 minutes each, followed by a final rinse in distilled water.
-
-
Staining:
-
Prepare a staining solution by dissolving the azo dye in an appropriate solvent (e.g., 70% ethanol). The optimal concentration will need to be determined empirically but a 0.1% to 1% (w/v) solution is a good starting point.
-
Immerse the slides in the staining solution for 5-15 minutes. The staining time may require optimization depending on the tissue type and desired staining intensity.
-
-
Dehydration and Clearing:
-
Quickly rinse the slides in 70% ethanol to remove excess stain.
-
Dehydrate the sections by passing them through two changes of 95% ethanol and two changes of absolute ethanol for 3 minutes each.
-
Clear the sections in two changes of xylene (or substitute) for 3 minutes each.
-
-
Mounting:
-
Place a drop of mounting medium on the tissue section and apply a coverslip, avoiding air bubbles.
-
Allow the mounting medium to set before microscopic examination.
-
Diagram of the Histological Staining Workflow:
Caption: Workflow for histological staining of tissue sections.
Safety and Handling
Azo dyes, as a class of chemicals, require careful handling. Some azo dyes have the potential to cleave into aromatic amines, some of which are known carcinogens. [10]Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.
Conclusion
This compound holds promise as a versatile dye for applications in both the textile industry and biomedical research. The protocols provided in this guide offer a solid foundation for its synthesis and application. Researchers are encouraged to optimize these protocols for their specific needs to achieve the best results. Further studies are warranted to fully characterize the properties of this novel dye, including its spectral characteristics, fastness properties on various substrates, and its specific binding affinities in biological tissues.
References
- Slideshare. (n.d.). Azo Dyes Application and Effects.
- BenchChem. (2025). Application Notes and Protocols for Azo Dyes in Staining Procedures with Reference to N-Methyl-p-(o-tolylazo)aniline.
- MDPI. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
- SATRA. (n.d.). Azo dyes in consumer products.
- Comprehensive Guide. (2023). Azo Dyes: Properties, Uses, and Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Azo Dyes in Histological Lipid Staining.
- ZDHC MRSL. (n.d.). Dyes – Azo (Forming Restricted Amines).
- Taylor & Francis Online. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- PubMed. (2009). 4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents.
- PubChem. (n.d.). 4-Methyl-2-(phenylazo)phenol.
- PubChem. (n.d.). 4-Chloro-2-methylphenol.
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Application Notes and Protocols for In Vitro Antibacterial Assay of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Introduction: Unveiling the Antibacterial Potential of a Novel Azo-Phenolic Compound
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Azo compounds, characterized by the -N=N- functional group, and phenolic compounds, featuring a hydroxyl group attached to an aromatic ring, have independently demonstrated significant biological activities, including antimicrobial properties.[1][2] The novel compound, 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, represents a promising hybrid scaffold, integrating the structural features of both classes. This guide provides a comprehensive framework for the in vitro evaluation of its antibacterial efficacy, designed for researchers, scientists, and drug development professionals.
The rationale for investigating this specific molecule is grounded in established structure-activity relationships. The phenolic hydroxyl group is a known protonophore that can disrupt the proton motive force across bacterial membranes, leading to cellular leakage and death.[3] Furthermore, the presence of a chlorine atom and a methyl group on the phenolic ring can enhance lipophilicity, potentially facilitating the compound's transit across the complex bacterial cell wall.[4] Azo compounds themselves have been shown to interfere with bacterial metabolic pathways and enzymatic functions.[1] This multi-faceted structure suggests the possibility of a synergistic or multi-target mechanism of action, a desirable attribute for combating drug-resistant pathogens.
This document will detail the essential protocols for determining the antibacterial spectrum and potency of this compound, including the Agar Well Diffusion method for preliminary screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Experimental Design & Rationale
A robust in vitro antibacterial assessment hinges on a well-conceived experimental design. The following sections outline the critical components and the scientific reasoning behind their selection.
Selection of Bacterial Strains: A Clinically Relevant Panel
To ascertain the antibacterial spectrum of the test compound, a panel of clinically significant bacterial strains is recommended. This should include representatives from both Gram-positive and Gram-negative bacteria, which possess distinct cell wall structures that influence compound permeability and efficacy.
Table 1: Recommended Bacterial Strains for Antibacterial Screening
| Bacterium | Gram Stain | Clinical Significance | ATCC® Number |
| Staphylococcus aureus | Gram-positive | Causes skin infections, pneumonia, and sepsis; notorious for methicillin-resistant (MRSA) strains. | 25923™ |
| Enterococcus faecalis | Gram-positive | A common cause of hospital-acquired infections, including urinary tract infections and endocarditis. | 29212™ |
| Escherichia coli | Gram-negative | A frequent cause of urinary tract infections, gastroenteritis, and neonatal meningitis. | 25922™ |
| Pseudomonas aeruginosa | Gram-negative | An opportunistic pathogen known for causing severe infections in immunocompromised individuals and its intrinsic resistance to many antibiotics. | 27853™ |
The inclusion of both ATCC® reference strains and, if available, clinical isolates is crucial for comprehensive analysis. Reference strains ensure reproducibility and comparability of data across different laboratories, while clinical isolates provide insights into the compound's efficacy against contemporary, and potentially more resistant, pathogens.
Controls: Ensuring Assay Validity
The inclusion of appropriate controls is fundamental to the integrity of any antibacterial assay.
-
Positive Control: A well-characterized antibiotic with a known spectrum of activity (e.g., Ciprofloxacin for broad-spectrum, Vancomycin for Gram-positive, Gentamicin for Gram-negative) should be included to validate the susceptibility of the test organisms and the overall assay performance.
-
Negative Control: The solvent used to dissolve the test compound (e.g., Dimethyl Sulfoxide - DMSO) must be tested at the same concentration used in the experimental wells to ensure it does not possess any intrinsic antibacterial activity.[5]
-
Growth Control: Wells containing only the bacterial inoculum and culture medium are essential to confirm the viability and normal growth of the microorganisms under the assay conditions.
-
Sterility Control: Wells containing only the culture medium are used to check for contamination.
Experimental Protocols
The following protocols are presented in a step-by-step format to ensure clarity and reproducibility. Adherence to aseptic techniques is paramount throughout these procedures.
Protocol 1: Agar Well Diffusion Assay for Preliminary Screening
The agar well diffusion method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[5][6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Test compound solution (e.g., 1 mg/mL in DMSO)
-
Positive and negative controls
-
Bacterial inoculum equivalent to 0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7][8]
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.[7]
-
Well Creation: After the inoculum has dried, use a sterile cork borer to create wells of 6 mm diameter in the agar.
-
Compound Application: Pipette a fixed volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. A larger zone indicates greater antibacterial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10] This method is considered the gold standard for susceptibility testing.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Micropipettes and sterile tips
-
Test compound stock solution
-
Positive and negative controls
-
Bacterial inoculum (5 x 10⁵ CFU/mL final concentration)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
Control Setup: Include a growth control (inoculum in CAMHB without compound) and a sterility control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11][12] A microplate reader can also be used to measure absorbance at 600 nm for a more quantitative assessment.
Diagram 1: Broth Microdilution Workflow
Caption: Workflow for MIC determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[13] It is determined by subculturing from the clear wells of the MIC assay onto agar plates.
Materials:
-
MHA plates
-
Micropipettes and sterile tips
-
MIC plate from the previous assay
Procedure:
-
Subculturing: From each well that showed no visible growth in the MIC assay (i.e., at and above the MIC), pipette a small volume (e.g., 10 µL) and spread it onto a fresh MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[14][15]
Interpretation:
-
If the MBC is equal to or within four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal .[13][16]
-
If the MBC is more than four times the MIC (MBC/MIC > 4), the compound is considered bacteriostatic .
Diagram 2: Relationship between MIC and MBC
Caption: From MIC to MBC determination.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.
Table 2: Example Data Summary for Antibacterial Activity
| Bacterium | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923™ | 18 | 16 | 32 | 2 | Bactericidal |
| E. faecalis ATCC 29212™ | 15 | 32 | 128 | 4 | Bactericidal |
| E. coli ATCC 25922™ | 12 | 64 | >256 | >4 | Bacteriostatic |
| P. aeruginosa ATCC 27853™ | 8 | 128 | >256 | >2 | Bacteriostatic |
| Ciprofloxacin (Positive Control) | 30 | 0.5 | 1 | 2 | Bactericidal |
| DMSO (Negative Control) | 0 | >256 | >256 | - | No Activity |
Conclusion and Future Directions
These application notes provide a robust and validated framework for the initial in vitro antibacterial evaluation of this compound. The described protocols, from preliminary screening to the determination of bactericidal or bacteriostatic activity, will generate the foundational data necessary to assess the compound's potential as a novel antibacterial agent. Promising results from these assays would warrant further investigation into the mechanism of action, toxicity profiling, and efficacy in more complex models of infection.
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Maddox, C. E., et al. (2010). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. Available at: [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
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Stancheva, S. S., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. MDPI. Available at: [Link]
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Greenberg, E. P., et al. (2004). Naturally Occurring Phenolic Antibacterial Compounds Show Effectiveness against Oral Bacteria by a Quantitative Structure-Activity Relationship Study. ACS Publications. Available at: [Link]
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Altuntas, S., & Korukluoglu, M. (2024). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series. Available at: [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available at: [Link]
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Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Antibacterial activity of phenolics compounds against pathogenic bacteria. Available at: [Link]
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Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available at: [Link]
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National Institutes of Health. (2022). Azobenzene as Antimicrobial Molecules. PMC. Available at: [Link]
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Microbiology International. (n.d.). Broth Microdilution. Available at: [Link]
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Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]
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The CDS. (n.d.). 2. Materials and Methods | The CDS Antibiotic Susceptibility Test. Available at: [Link]
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Application Notes & Protocols: Metal Complex Formation with 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol for Advanced Drug Development
Introduction: The Promise of Azo Dye Metal Complexes in Medicinal Chemistry
The interface of inorganic chemistry and pharmacology presents a fertile ground for the development of novel therapeutic agents. Metal complexes, in particular, offer a unique scaffold where the properties of both the metal ion and the organic ligand can be synergistically tuned to achieve desired biological activity.[1][2][3] Azo compounds, characterized by the vibrant –N=N– chromophore, have long been investigated for their diverse biological activities, including antimicrobial and anticancer properties.[4][5][6][7] The coordination of these azo dyes to metal centers can significantly enhance their therapeutic potential by mechanisms such as increased lipophilicity, altered redox potentials, and the ability to interact with biological targets like DNA and enzymes.[1][8]
This guide provides a comprehensive overview of the synthesis, metal complex formation, characterization, and potential applications of a specific azo ligand: 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol . The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering both the practical steps and the scientific rationale behind them. While this specific ligand may not be extensively documented, the methodologies are grounded in well-established principles of coordination chemistry and are adapted from proven syntheses of analogous azo dye-metal complexes.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the title ligand is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.
Protocol 1: Synthesis of this compound
Materials:
-
Aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
4-chloro-5-methylphenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the benzenediazonium chloride salt.
-
-
Azo Coupling Reaction:
-
In a separate beaker, dissolve 4-chloro-5-methylphenol (10 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of the phenol with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Filter the crude product using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the solid product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound ligand.
-
Dry the purified product in a desiccator.
-
Causality Behind Experimental Choices:
-
The diazotization reaction is carried out at low temperatures (0-5 °C) because the diazonium salt is unstable at higher temperatures and can decompose.
-
The coupling reaction is performed under alkaline conditions to activate the phenol for electrophilic aromatic substitution by the diazonium salt.
Part 2: Formation of Metal Complexes
The phenolic oxygen and one of the azo nitrogen atoms of the ligand are expected to act as donor sites, making it a bidentate ligand for metal chelation.
Protocol 2: General Procedure for the Synthesis of Metal(II) Complexes
Materials:
-
This compound (Ligand, L)
-
Metal(II) salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ligand (2 mmol) in hot ethanol (30 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to 7-8 using a dilute ethanolic solution of triethylamine or a similar base, if necessary, to facilitate deprotonation of the phenolic group.
-
Reflux the reaction mixture for 2-4 hours.[9] The formation of a colored precipitate indicates complex formation.
-
Cool the mixture to room temperature.
-
Filter the solid complex, wash with ethanol, and then with diethyl ether.
-
Dry the resulting metal complex in a desiccator.
Self-Validating System: The success of the complexation can be initially assessed by a visible color change and the formation of a precipitate. Further validation is achieved through the characterization techniques detailed in the next section.
Part 3: Characterization of the Ligand and its Metal Complexes
A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized compounds.
Workflow for Characterization
Caption: Workflow for Synthesis, Characterization, and Application Studies.
Spectroscopic and Analytical Data Interpretation
| Technique | Expected Observations for Ligand | Expected Changes Upon Complexation | Interpretation |
| FT-IR (cm⁻¹) | Broad band ~3400 (O-H stretch); Sharp band ~1450-1500 (N=N stretch) | Disappearance or significant weakening of the O-H band; Shift in the N=N stretching frequency.[5] | Deprotonation of the phenolic -OH and coordination of the azo nitrogen to the metal ion. Appearance of new bands in the 400-600 cm⁻¹ region can be attributed to M-O and M-N bonds.[10] |
| UV-Vis (nm) | π → π* transitions (phenyl rings) and n → π* transitions (azo group).[11] | Bathochromic or hypsochromic shifts in the absorption bands. | Coordination of the ligand to the metal ion alters the electronic energy levels. New bands may appear due to d-d transitions in the metal center. |
| ¹H NMR (ppm) | Signal for phenolic -OH (~10-12 ppm); Aromatic protons (multiplets in the 6.5-8.0 ppm range). | Disappearance of the phenolic -OH proton signal.[4] | Confirms the deprotonation of the hydroxyl group upon complexation. Shifts in the aromatic proton signals indicate changes in the electronic environment. |
| Mass Spec. | Molecular ion peak corresponding to the ligand's molecular weight. | Molecular ion peak corresponding to the [ML₂] or other stoichiometry, consistent with the proposed structure. | Confirms the molecular weight of the ligand and the metal complex. Fragmentation patterns can provide further structural information. |
| Elemental Analysis | %C, H, N values consistent with the empirical formula C₁₃H₁₁ClN₂O. | %C, H, N values consistent with the proposed stoichiometry of the complex (e.g., [M(C₁₃H₁₀ClN₂O)₂]). | Confirms the purity and stoichiometry of the synthesized compounds. |
| Molar Conductivity | - | Low molar conductivity values in a non-coordinating solvent (e.g., DMF). | Suggests a non-electrolytic nature of the complexes.[12] |
Part 4: Potential Applications in Drug Development
Azo dye metal complexes are increasingly being investigated for their therapeutic potential.
Antimicrobial Activity
Rationale: Chelation can enhance the antimicrobial activity of a ligand. According to Tweedy's chelation theory, coordination reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms, potentially disrupting cellular processes.[8] Metal complexes of azo dyes have shown promising activity against both Gram-positive and Gram-negative bacteria.[8][13][14]
Suggested Protocol: Disc Diffusion Assay
-
Prepare agar plates inoculated with test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Impregnate sterile filter paper discs with solutions of the ligand and its metal complexes at various concentrations.
-
Place the discs on the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the inhibition zones around the discs. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
Rationale: The planar structure of the azo ligand allows for potential intercalation with DNA base pairs, while the metal center can bind to the phosphate backbone or nitrogenous bases, leading to DNA damage and apoptosis in cancer cells.[4] Numerous studies have reported the cytotoxic potential of azo dye metal complexes against various cancer cell lines, such as breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2).[6][12][15]
Suggested Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized complexes for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic activity.
Conclusion
The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and preliminary biological evaluation of metal complexes involving this compound. By systematically applying these methodologies, researchers can explore the vast potential of this class of compounds in the ongoing quest for novel and effective therapeutic agents. The modularity of both the ligand and the metal center allows for extensive structural modifications, paving the way for the development of targeted and highly active metallodrugs.
References
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- The structure of azo‐dye metal complexes.
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- Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 2007.
- Metal complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies. Oriental Journal of Chemistry, 2018.
- Synthesis, Characterization and Antimicrobial Studies of Transition Metal Complexes with Azo Ligand derivative from 4.
- Synthesis, spectral characterization, thermal, anticancer and antimicrobial studies of bidentate azo dye metal complexes. Semantic Scholar, 2014.
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- Antimicrobial activity data of the ligand and its metal complexes...
- Synthesis, spectroscopic characterization and thermal study of some transition metal complexes derived from caffeine azo ligand with some of their applications. Journal of Medicinal and Pharmaceutical Chemistry Research, 2022.
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- Antibacterial evaluation of Some Synthesis Complexes of Azo-dye Ligands. Journal of Garmian University, 2017.
- Anticancer Activity of Azo Compounds (Mini-Review).
- Chemical structures of anticancer active azo dye derivatives incorporating heterocyclic scaffolds.
- Pharmaceutical Applications of Metal Complexes and Derived M
- Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Oriental Journal of Chemistry, 2024.
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Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Determination of Banned Azo Dyes in Consumer Products
Introduction: The Regulatory Imperative for Azo Dye Analysis
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of all commercially produced dyes.[1] Their widespread use in textiles, leather goods, cosmetics, and food products stems from their cost-effectiveness, vibrant colors, and good colorfastness.[2] Structurally, they are characterized by the presence of one or more azo groups (-N=N-), which act as the primary chromophore.
The toxicological concern with certain azo dyes is not with the intact dye molecule itself, but with its degradation products. Under reductive conditions, such as those present on the skin surface, in the gut microbiome, or during metabolism, the azo bond can be cleaved to release aromatic amines.[1][3] A specific subset of these aromatic amines has been classified as carcinogenic or potentially carcinogenic to humans.[4] Consequently, global regulatory bodies, including the European Union under its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, have prohibited the use of azo dyes capable of releasing any of the 22 specified aromatic amines in products that come into direct and prolonged contact with the human skin or oral cavity.[4][5][6]
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Diode Array Detector (DAD) for the sensitive and selective determination of these banned aromatic amines. The methodology is designed for researchers, quality control analysts, and regulatory compliance professionals working to ensure product safety.
Principle of the Method: Reverse-Phase HPLC with DAD
This protocol employs reverse-phase HPLC, a powerful technique ideal for separating non-polar to weakly polar compounds like aromatic amines.[7] In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and a polar organic solvent like methanol or acetonitrile).[8][9]
Mechanism of Separation: Analytes are introduced into the polar mobile phase and partition between it and the non-polar stationary phase. More hydrophobic (less polar) analytes have a stronger affinity for the stationary phase and are retained longer, resulting in later elution times.[7] Conversely, more polar analytes interact more readily with the mobile phase and elute earlier.[10] By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), a wide range of aromatic amines with varying polarities can be effectively separated in a single analytical run.
The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, provides an additional layer of analytical certainty.[11] Unlike standard UV-Vis detectors that monitor absorbance at a few pre-selected wavelengths, the DAD scans and records the entire UV-Vis spectrum for each eluting peak.[11][12] This allows for:
-
Optimal Wavelength Selection: Post-run analysis to select the wavelength of maximum absorbance for each specific amine, maximizing sensitivity.
-
Peak Purity Analysis: Comparison of spectra across a single peak to check for co-eluting impurities.
-
Compound Identification: Comparison of the acquired spectrum of an unknown peak with a library of reference spectra for tentative identification.[11]
Materials and Reagents
3.1 Instrumentation
-
HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and Diode Array Detector (DAD). (e.g., Agilent 1290 Infinity II LC System or equivalent).[12]
3.2 Chromatographic Column
-
Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Guard Column: C18 guard column (e.g., 10 mm x 4.6 mm) to protect the analytical column from particulates and strongly retained matrix components.
3.3 Chemicals and Reagents
-
Acetonitrile (ACN), HPLC gradient grade.
-
Methanol (MeOH), HPLC gradient grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Ammonium Acetate, analytical grade.
-
Acetic Acid, glacial, analytical grade.
-
Certified reference standards of the 22 regulated aromatic amines.
-
Sodium Dithionite (Na₂S₂O₄), analytical grade.
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium acetate buffer in water. Adjust the pH to 6.5 with acetic acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each aromatic amine reference standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at 4°C in amber vials.
-
Intermediate Mixed Standard (10 µg/mL): Pipette 100 µL of each stock solution into a 10 mL volumetric flask and bring to volume with methanol.
-
Calibration Standards (0.05 - 2.0 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the intermediate mixed standard with the initial mobile phase composition (e.g., 90% A: 10% B).
-
Reductive Solution: Prepare a fresh solution of sodium dithionite in a pre-heated citrate buffer as per standard methods like EN 14362-1.[1]
Sample Preparation: Reductive Cleavage and Extraction
The core of the analysis involves the chemical reduction of the azo dyes to liberate the target aromatic amines.[3]
-
Sample Collection: Accurately weigh approximately 1.0 g of the textile or leather sample, cut into small pieces.
-
Reductive Cleavage: Place the sample in a reaction vessel with pre-heated (70°C) citrate buffer. Add the freshly prepared sodium dithionite solution to initiate the reductive cleavage of the azo bonds. Maintain the reaction at 70°C for 30 minutes with occasional stirring.[2]
-
Extraction: After reduction, immediately cool the solution in an ice bath. The resulting aromatic amines are then extracted from the aqueous solution. A common and effective method is liquid-liquid extraction (LLE) using a suitable organic solvent like diethyl ether or by using Solid-Phase Extraction (SPE).
-
Solid-Phase Extraction (SPE) - Expert's Choice for Cleaner Extracts
-
Principle: SPE is a robust technique for sample cleanup and concentration, which is often superior to LLE for complex matrices.[13] It involves passing the sample solution through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a strong solvent.
-
Protocol:
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Load the cooled reaction mixture onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and polar interferences.
-
Elution: Elute the retained aromatic amines with 2 x 2 mL aliquots of methanol into a collection tube.
-
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase. Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Expertise & Experience: Why SPE is Crucial While liquid-liquid extraction is a valid technique, it often suffers from the formation of emulsions and can be less efficient at removing matrix interferences from complex samples like dyed leather. SPE provides a more rigorous cleanup, leading to a cleaner baseline, improved peak shapes, and longer column lifetime. The choice of a C18 sorbent for the SPE cartridge is based on the same principle as the analytical column—it effectively retains the relatively non-polar aromatic amines while allowing highly polar contaminants to pass through.
HPLC-DAD System Configuration and Analysis
Configure the HPLC-DAD system according to the parameters summarized in Table 1.
Table 1: HPLC Operating Conditions | Parameter | Condition | | :--- | :--- | | Analytical Column | C18, 150 mm x 4.6 mm, 3.5 µm | | Mobile Phase A | 20 mM Ammonium Acetate, pH 6.5 | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 40 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Injection Volume | 10 µL | | DAD Wavelengths | Monitoring at 240 nm, 254 nm, and 280 nm. Full spectra acquisition from 190-400 nm. |
Expertise & Experience: Causality Behind Experimental Choices
-
Why a C18 Column? A C18 (octadecylsilane) stationary phase is the workhorse of reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining the aromatic amines, allowing for excellent separation based on subtle differences in their polarity.[9]
-
The Role of the Mobile Phase Gradient: A gradient elution is essential because the 22 regulated amines span a considerable range of polarities. An isocratic method (constant mobile phase composition) would either cause highly retained compounds to elute with very broad peaks after a long time or cause poorly retained compounds to elute together near the void volume. The gradient, starting with a high aqueous content and gradually increasing the organic solvent, allows for the sharp elution of both polar and non-polar amines within a reasonable timeframe.
-
Choosing the Right Detection Wavelength: Aromatic amines exhibit strong absorbance in the UV region. Monitoring multiple wavelengths (e.g., 240, 254, 280 nm) ensures that all compounds are detected with good sensitivity. The DAD's ability to capture the full spectrum is invaluable for confirming the identity of a peak by matching its UV spectrum with that of a known standard, which is a more definitive identification than retention time alone.[11]
System Suitability Testing (SST)
Before sample analysis, inject the intermediate mixed standard (e.g., 1.0 µg/mL) five times. The system is deemed ready for analysis if the SST parameters meet the criteria in Table 2.
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Retention Time (RT) Reproducibility | Relative Standard Deviation (RSD) ≤ 2.0% |
| Peak Area Reproducibility | RSD ≤ 2.0% |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the results, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[15]
Table 3: Method Validation Summary and Typical Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank matrix, spiked matrix, and standards. Assess peak purity using DAD. | No interfering peaks at the retention times of the analytes. Peak purity index > 990. |
| Linearity & Range | Analyze calibration standards at ≥ 5 concentration levels (e.g., 0.05-2.0 µg/mL). | Correlation coefficient (r²) ≥ 0.995. |
| LOD & LOQ | Determined from the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-Noise ≈ 3:1. LOQ: Signal-to-Noise ≈ 10:1. |
| Accuracy | Analyze a blank matrix spiked with known analyte concentrations at three levels (low, mid, high). | Mean recovery between 80% and 120%. |
| Precision | Repeatability: 6 replicate injections of a mid-level standard. Intermediate Precision: Repeat on a different day with a different analyst. | RSD ≤ 5.0% for both repeatability and intermediate precision. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%). | No significant impact on results (RSD ≤ 5.0%). |
Visualization of Workflows
Caption: HPLC workflow from sample preparation to final report.
Caption: Reductive cleavage of an azo dye into two aromatic amines.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Column degradation (void formation). 2. Secondary interactions (e.g., basic amines with acidic silanols on the column). 3. Partially blocked column frit.[16] | 1. Replace the column. Use a guard column to extend lifetime. 2. Ensure mobile phase pH is appropriate. Consider a column with better end-capping. 3. Reverse-flush the column (if permissible by manufacturer).[16] Filter all samples.[16] |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[17] 2. Column not fully equilibrated. 3. Fluctuations in column temperature. | 1. Prepare mobile phase gravimetrically for better accuracy.[17] Ensure thorough mixing and degassing. 2. Flush the column with the initial mobile phase for at least 30 minutes before the first injection. 3. Ensure the column oven is on and has reached the set temperature. |
| Low Analyte Recovery | 1. Incomplete reductive cleavage. 2. Inefficient extraction during SPE. 3. Analyte degradation. | 1. Ensure the sodium dithionite solution is freshly prepared and the reaction temperature is maintained. 2. Optimize SPE method: check conditioning, loading speed, and elution solvent. 3. Store standards and samples at low temperatures and away from light. |
| Ghost Peaks / Carryover | 1. Contamination in the autosampler needle or injection port. 2. Carryover from a previous high-concentration sample. | 1. Implement a robust needle wash protocol using a strong solvent (e.g., 50:50 ACN:Water). 2. Inject a blank solvent run after a high-concentration sample to flush the system. |
Conclusion
This application note details a comprehensive and validated reverse-phase HPLC-DAD method for the quantitative analysis of 22 regulated aromatic amines derived from azo dyes. The protocol, from sample preparation using SPE to the specifics of the chromatographic separation and method validation, provides a trustworthy and robust framework for ensuring consumer product safety and regulatory compliance. The inclusion of expert insights into the causality of method parameters and a detailed troubleshooting guide equips analysts with the necessary tools to implement this method effectively and maintain high-quality data generation.
References
-
Shimadzu Corporation. (2016). Test Methods for Certain Aromatic Amines Derived from Azo Colorants. Retrieved from [Link]
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Agilent Technologies. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Retrieved from [Link]
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MDPI. (n.d.). Optimized Removal of Azo Dyes from Simulated Wastewater through Advanced Plasma Technique with Novel Reactor. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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European Chemicals Agency. (n.d.). Appendix 9: Entry 43 - Azocolourants - List of azodyes. Retrieved from [Link]
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Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic amines from azo dye reduction. Retrieved from [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Performance Liquid Chromatography-Diode Array Detector (HPLC-DAD).... Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
An-Najah National University. (n.d.). HPLC Determination of Four Textile Dyes and Studying Their Degradation Using Spectrophotometric Technique. Retrieved from [Link]
-
Compliance Gate. (2020). Azo Dye Regulations in the European Union: An Overview. Retrieved from [Link]
-
ResearchGate. (2024). Simultaneous determination of nineteen azo dyes in water samples by gas chromatography-mass spectrometry after Fe3O4@COF based dispersive solid phase extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Intertek. (2020). EU – Restricted Azo Dyes Test Methods Harmonised in Annex XVII of REACH. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
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Arabian Journal of Chemistry. (n.d.). Ultrasound-assisted dispersive solid-phase extraction for the preconcentration of dyes in water samples. Retrieved from [Link]
-
AIS-India. (n.d.). determination of disperse azo dyes in industrial textile wastewater. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
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Regatta. (n.d.). Restricted Substance list 1. Prohibited Azo Dyes REACH (EC) 1907/2006 Annex XVII entry 43. Retrieved from [Link]
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Applied Technical Services. (n.d.). Azo Dyes. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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Agilent Technologies. (2024). Getting the Most from Your Diode Array Detector: From Selection to Optimization. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
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CIRS Group. (n.d.). AZO Testing. Retrieved from [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). 1290 Infinity III Diode Array Detector. Retrieved from [Link]
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PubMed. (2022). High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods. Retrieved from [Link]
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Application Note: High-Resolution Thin-Layer Chromatography (TLC) for the Analysis of Phenyldiazenyl Phenols
Abstract
Phenyldiazenyl phenols, commonly known as azo dyes, represent a significant class of organic compounds with widespread applications in industries ranging from textiles to pharmaceuticals. Their synthesis and subsequent purification require robust analytical techniques to ensure product purity and identify potential impurities. This application note provides a detailed, field-proven protocol for the separation and analysis of phenyldiazenyl phenols using thin-layer chromatography (TLC). We delve into the underlying principles, offer step-by-step experimental procedures, and provide insights into data interpretation and troubleshooting, establishing a self-validating system for reliable and reproducible results.
Introduction: The Analytical Challenge of Azo Dyes
Phenyldiazenyl phenols are characterized by the presence of an azo group (-N=N-) connecting a phenyl group to a phenol ring. This chromophoric group is responsible for their vibrant colors. The synthesis of these dyes often results in a mixture of the desired product, unreacted starting materials (e.g., phenols and diazonium salts), and side-products, including positional isomers. Distinguishing between these closely related structures is critical for quality control and drug development, as even minor structural variations can significantly impact the compound's efficacy, toxicity, and color properties.
Thin-layer chromatography (TLC) offers a rapid, cost-effective, and highly versatile method for the qualitative analysis of these mixtures.[1] The principle of TLC relies on the differential partitioning of analytes between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or mixture of solvents).[2] The separation is governed by the polarity of the analytes relative to the stationary and mobile phases. For phenyldiazenyl phenols, the polarity is influenced by the hydroxyl (-OH) group and any additional substituents on the aromatic rings. This protocol is designed to provide a robust framework for achieving high-resolution separation of these compounds.
Principle of Separation
The separation of phenyldiazenyl phenols on a silica gel TLC plate is primarily driven by competitive adsorption.[2]
-
Stationary Phase: Silica gel (SiO₂) is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH).[3]
-
Analytes: Phenyldiazenyl phenols possess a polar hydroxyl group, which can form hydrogen bonds with the silanol groups of the silica gel. The overall polarity of the molecule is also influenced by other substituents.
-
Mobile Phase: The mobile phase, a solvent system of optimized polarity, flows up the plate via capillary action, carrying the analytes with it.[2][3]
A fundamental concept in TLC is the retardation factor (Rf) , which quantifies the migration of an analyte. It is defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4][5]
Rf = (Distance traveled by the analyte) / (Distance traveled by the solvent front)
More polar compounds will interact more strongly with the polar silica gel, resulting in slower migration and a lower Rf value.[6] Conversely, less polar compounds will be more readily eluted by the mobile phase, traveling further up the plate and exhibiting a higher Rf value. By carefully selecting the mobile phase composition, a differential migration can be achieved, leading to the separation of the mixture's components.[2][7]
Caption: Principle of TLC separation for phenyldiazenyl phenols on silica gel.
Materials and Methods
Materials & Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum plates (20 x 20 cm or 10 x 20 cm). The F₂₅₄ indicator allows for visualization under UV light at 254 nm.[8]
-
Solvents: HPLC grade or analytical grade solvents are required.
-
n-Hexane
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Toluene
-
Acetone
-
Formic acid
-
-
Samples: Synthesized phenyldiazenyl phenol derivatives (e.g., 4-(phenyldiazenyl)phenol, 2-(phenyldiazenyl)phenol).
-
Reference Standards: Purified standards of starting materials (e.g., phenol, aniline) and expected products.
-
Sample Vials: 1-2 mL glass vials with caps.
-
Capillary Spotters: Glass capillary tubes (1 or 2 µL).
Equipment
-
TLC Developing Chamber: Glass chamber with a tight-fitting lid.
-
UV Lamp: For visualization at 254 nm and 366 nm.
-
Fume Hood: All procedures involving organic solvents must be performed in a well-ventilated fume hood.
-
Filter Paper: Whatman No. 1 or equivalent.
-
Pencil and Ruler: For marking the TLC plate.
-
Heating device (optional): Hot plate or oven for specific staining procedures.
-
Iodine Chamber (optional): For visualization.
Detailed Experimental Protocol
This protocol provides a self-validating workflow to ensure reproducibility and accuracy in the analysis of phenyldiazenyl phenols.
Chamber Saturation: The Key to Reproducible Rf Values
Causality: Pre-saturating the TLC chamber atmosphere with the mobile phase vapor is a critical step. An unsaturated chamber leads to continuous evaporation of the solvent from the TLC plate surface as it ascends.[9] This changes the mobile phase composition on the plate, leading to inconsistent migration rates and resulting in distorted spots and non-reproducible results.[3] Saturation ensures a stable equilibrium between the liquid and vapor phases, promoting a uniform flow rate and leading to consistent Rf values.[10][11]
Protocol:
-
Line the inside walls of the TLC developing chamber with a large piece of filter paper.[9][12]
-
Pour the prepared mobile phase into the chamber to a depth of approximately 0.5-1.0 cm, ensuring the solvent wets the filter paper.[12]
-
Close the chamber with the lid and allow it to stand for at least 15-20 minutes before inserting the TLC plate.[8][10] This ensures the chamber atmosphere is fully saturated with solvent vapors.
Sample Preparation
Causality: Samples must be dissolved in a volatile solvent to ensure that when spotted, the solvent evaporates quickly, leaving a small, concentrated spot of the analyte.[12] A large, diffuse spot will lead to poor separation and band broadening.[13] The chosen solvent should fully dissolve the sample but be weak enough not to cause premature migration of the analyte on the plate.
Protocol:
-
Prepare a stock solution of each sample (crude reaction mixture, purified compound, reference standards) at a concentration of approximately 1-2 mg/mL.[12]
-
Use a volatile solvent like dichloromethane, ethyl acetate, or acetone for dissolution.[8][14]
-
Ensure the sample is fully dissolved. If not, sonication may be applied, or the solution can be filtered to remove insoluble material.
TLC Plate Preparation and Spotting
Causality: Proper spotting technique is crucial for achieving high resolution. Overloading the plate can cause "tailing" or "streaking," where the spot elongates instead of remaining compact, obscuring the separation of closely related compounds.[15][16] Spotting too close to the edge can lead to the "edge effect," where the solvent flow is uneven, distorting the spot's shape.
Protocol:
-
Using a pencil (never a pen, as ink components will chromatograph), gently draw a faint origin line approximately 1.0-1.5 cm from the bottom of the TLC plate.[8][12][17]
-
Mark the positions for each sample lane along the origin line, keeping them at least 1 cm apart and 1 cm from the edges of the plate.[12]
-
Dip a capillary spotter into the sample solution.
-
Gently and briefly touch the tip of the capillary spotter to the designated mark on the origin line. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[11][13]
-
Allow the solvent to completely evaporate before applying another spot at the same position if a higher concentration is needed.[15]
Plate Development
Protocol:
-
Carefully place the spotted TLC plate into the pre-saturated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase pool.[11][14]
-
Close the lid tightly.
-
Allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.[14]
-
When the solvent front has reached approximately 0.5-1 cm from the top of the plate, remove the plate from the chamber.[12]
-
Immediately mark the position of the solvent front with a pencil.[12][17]
-
Allow the plate to dry completely in a fume hood.
Visualization and Data Analysis
Causality: Since many organic compounds are colorless, various visualization techniques are employed. The F₂₅₄ indicator in the silica gel allows for visualization under UV light, where compounds that absorb UV light at 254 nm will appear as dark spots against a fluorescent green background.[18][19][20] Phenyldiazenyl phenols are colored, making them visible to the naked eye, but UV visualization is crucial for revealing non-colored impurities or starting materials.
Protocol:
-
Visible Light: Observe the plate under ambient light. The colored phenyldiazenyl phenol spots will be directly visible. Circle them gently with a pencil.
-
UV Visualization: Place the dried plate under a UV lamp.
-
Staining (Optional): If non-UV active compounds are suspected, staining can be used. An iodine chamber is a common general-purpose stain for organic compounds.[18][19] Place the dried plate in a sealed chamber containing a few crystals of iodine. Organic compounds will adsorb the iodine vapor and appear as brown spots.[19][21]
-
Rf Calculation:
Caption: Experimental workflow for the TLC analysis of phenyldiazenyl phenols.
Mobile Phase Optimization
The choice of the mobile phase is the most critical parameter in achieving good separation. A systematic approach to optimization is recommended. The goal is to find a solvent system that yields Rf values for the compounds of interest in the range of 0.2 to 0.8, with maximum separation between spots.
Start with a solvent system of intermediate polarity and adjust as needed. Common systems for phenols and azo dyes include mixtures of hexane/ethyl acetate, toluene/acetone, or chloroform/methanol.[23][24][25]
-
If Rf values are too low (spots remain near the origin): The mobile phase is not polar enough to displace the compounds from the silica gel. Increase the proportion of the more polar solvent.[13]
-
If Rf values are too high (spots move with the solvent front): The mobile phase is too polar, and all components are being eluted without sufficient interaction with the stationary phase. Increase the proportion of the non-polar solvent.[13]
-
For improved spot shape: For acidic compounds like phenols, tailing can be an issue. Adding a small amount (0.5-2%) of a modifier like formic acid or acetic acid to the mobile phase can suppress ionization and lead to sharper, more defined spots.[24][26]
Data Presentation: Example Rf Values
The following table presents example data for the separation of a hypothetical mixture containing a starting material (phenol), the target product (4-(phenyldiazenyl)phenol), and a less polar byproduct (azobenzene).
| Compound | Structure | Polarity | Mobile Phase System (Hexane:Ethyl Acetate, 4:1) | Calculated Rf Value |
| Azobenzene | Ph-N=N-Ph | Low | 4:1 | 0.85 |
| 4-(Phenyldiazenyl)phenol | Ph-N=N-Ph-OH | Medium | 4:1 | 0.45 |
| Phenol | Ph-OH | High | 4:1 | 0.20 |
Note: These are illustrative values. Actual Rf values must be determined experimentally.
Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Streaking/Tailing Spots | Sample is overloaded; Sample is too acidic or basic; Sample is not fully dissolved; Inappropriate mobile phase. | Spot a more dilute sample.[16] Add a small amount of acid (e.g., formic acid) to the mobile phase.[24] Ensure complete sample dissolution; Re-optimize mobile phase. |
| Non-reproducible Rf Values | Chamber was not saturated; Temperature fluctuations; Changes in mobile phase composition. | Always pre-saturate the chamber for at least 15-20 minutes.[3][10] Run experiments at a constant temperature; Prepare fresh mobile phase for each experiment. |
| Spots are not circular | Edge effects; Uneven stationary phase coating; Interference from other spotted lanes. | Spot samples at least 1 cm from the plate edges.[12] Use high-quality commercial plates; Ensure adequate spacing between lanes (>1 cm). |
| No spots are visible | Sample concentration is too low; Compound does not absorb UV or stain with the chosen reagent. | Spot a more concentrated sample by applying the sample multiple times in the same location, allowing the solvent to dry between applications.[15] Try different visualization techniques.[20] |
Conclusion
Thin-layer chromatography is an indispensable tool for the rapid, efficient, and cost-effective analysis of phenyldiazenyl phenols. By following the detailed protocols outlined in this application note—with a particular focus on chamber saturation, proper spotting technique, and systematic mobile phase optimization—researchers can achieve high-resolution separations. This robust methodology provides a self-validating framework for monitoring reaction progress, assessing product purity, and identifying impurities, thereby supporting critical activities in both academic research and industrial drug development.
References
-
EDVOTEK. (n.d.). PRINCIPLES AND PRACTICE OF THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Oreate AI Blog. (2026). How to Calculate Rf TLC. Retrieved from [Link]
-
Microbe Notes. (2023). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography - Chemistry Online @ UTSC. Retrieved from [Link]
-
BiteSize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
IGI Global. (2025). Chamber saturation time: Significance and symbolism. Retrieved from [Link]
-
Medium. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Common Problems in TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2016). The role of chamber saturation in optimization of planar chromatography. Retrieved from [Link]
-
ResearchGate. (2018). Sample Preparation for Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of Azo Dyes and Generation of Dot Matrix Using Thin-Layer Chromatography. Retrieved from [Link]
-
Mansoura University. (n.d.). Separation of a mixture of dyes by thin layer chromatography (TLC). Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Azo Dyes and Generation of Dot Matrix Using Thin-Layer Chromatography. Journal of Chemical Education. Retrieved from [Link]
-
Scribd. (n.d.). To perform Thin Layer Chromatography of ink/dyes. Retrieved from [Link]
-
Semantic Scholar. (2011). 2D TLC Separation of Phenols by Use of RP-18 Silica Plates with Aqueous and Non-Aqueous Mobile Phases. JPC-Journal of Planar Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]
-
ResearchGate. (2015). What is the best mobile phase to separate polyphenols on TLC plate?. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Introduction
Welcome to the technical support center for the synthesis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a validated protocol to improve the yield and purity of this azo dye. The synthesis, while straightforward in principle, involves a temperature-sensitive diazotization step followed by a pH-dependent azo coupling, where precise control of reaction parameters is paramount for success.
Reaction Scheme
The synthesis is a classic two-step electrophilic aromatic substitution:
-
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a benzenediazonium salt.
-
Azo Coupling: The electrophilic diazonium salt reacts with the activated aromatic ring of 4-chloro-5-methylphenol to form the final azo compound.
Experimental Workflow Visualization
The overall process can be visualized as a two-stage workflow. Strict adherence to the conditions in each stage is critical for the successful synthesis of the target compound.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My yield is very low or I obtained no product at all. What are the most likely causes?
Low or no yield is a common issue that can almost always be traced back to the decomposition of the unstable diazonium salt.[1]
-
Potential Cause 1: Incorrect Temperature Control.
-
Explanation: The diazotization reaction is exothermic, and the resulting benzenediazonium salt is thermally unstable. If the temperature rises above 5-10°C, it will rapidly decompose, liberating nitrogen gas and forming phenol, which prevents the subsequent coupling reaction.[2][3]
-
Solution:
-
Strictly maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite.[4] An ice-salt bath is more effective than an ice-water bath for this purpose.
-
Ensure the sodium nitrite solution is pre-chilled before addition.
-
Add the sodium nitrite solution dropwise and slowly to prevent localized heating.[3]
-
-
-
Potential Cause 2: Incorrect pH.
-
Explanation: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and a mineral acid like HCl.[2] Insufficient acid will lead to incomplete formation of the diazonium salt.
-
Solution:
-
Use a sufficient excess of mineral acid. A common practice is to use 2.5-3 equivalents of acid relative to the starting aniline.
-
After the addition of sodium nitrite, confirm the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black).[5] This ensures the diazotizing agent is present in sufficient quantity.
-
-
-
Potential Cause 3: Premature Decomposition of Diazonium Salt.
-
Explanation: The diazonium salt solution should be used immediately after preparation. Letting it stand, even at low temperatures, will lead to gradual decomposition.[3]
-
Solution: Prepare the solution of the coupling component (4-chloro-5-methylphenol) beforehand and have it cooled and ready for the immediate addition of the freshly prepared diazonium salt solution.[4]
-
Q2: The color of my final product is off (e.g., brownish, weak color) instead of the expected vibrant color. Why?
An off-color product typically indicates the presence of impurities arising from side reactions or improper pH control during the coupling step.[1][6]
-
Potential Cause 1: Incorrect pH during Coupling.
-
Explanation: The coupling of a diazonium salt with a phenol is highly pH-dependent. The reaction requires mildly alkaline conditions (pH 9-10) to deprotonate the phenol into the much more reactive phenoxide ion.[7][8] If the pH is too low (acidic or neutral), the coupling rate will be extremely slow, allowing the diazonium salt to decompose. If the pH is too high, the diazonium salt itself can decompose.[9]
-
Solution:
-
Dissolve the 4-chloro-5-methylphenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.
-
Carefully monitor and adjust the pH of the coupling mixture, ensuring it remains in the optimal alkaline range.[6]
-
-
-
Potential Cause 2: Oxidation of the Phenol.
-
Explanation: Phenols are susceptible to oxidation, especially under alkaline conditions, which can form colored, often polymeric, impurities.[3][6]
-
Solution:
-
Use freshly purified 4-chloro-5-methylphenol.
-
Keep the coupling reaction mixture cold (0-5°C) to minimize both diazonium salt decomposition and phenol oxidation.[3]
-
-
Q3: My TLC plate shows multiple spots. What do they represent?
Multiple spots on a TLC plate indicate a mixture of compounds.[1]
-
Potential Impurities:
-
Unreacted Starting Materials: Aniline or 4-chloro-5-methylphenol.
-
Phenol from Decomposition: Phenol formed from the decomposition of the diazonium salt.[3]
-
Self-Coupling Products: The diazonium salt can sometimes couple with unreacted aniline, a side reaction that is minimized by ensuring complete diazotization with a slight excess of nitrous acid.[4][10]
-
Isomers: While coupling with phenols strongly favors the para-position relative to the hydroxyl group, some ortho-coupling may occur if the para-position is blocked. In this case, the para position on 4-chloro-5-methylphenol is occupied by the chloro group, so coupling occurs ortho to the hydroxyl group.
-
-
Solution:
-
Compare the Rf values of the spots with those of the starting materials.
-
Purify the crude product using an appropriate technique. Recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often sufficient.[1] If isomers or other closely related impurities are present, column chromatography may be necessary.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the azo dye synthesis.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting aniline? Extremely critical. Impurities in the aniline can lead to unwanted side reactions and the formation of colored byproducts, which complicates the purification of the final product and can significantly lower the yield.[3][4] It is recommended to use freshly distilled or high-purity aniline.
Q2: What is the optimal pH for the coupling reaction with 4-chloro-5-methylphenol? For coupling with phenols, a mildly alkaline pH, typically between 9 and 10, is optimal.[8] This condition is necessary to convert the phenol into its corresponding phenoxide ion, which is a much more powerful nucleophile and readily attacks the electrophilic diazonium cation.[2][11]
Q3: Can I prepare the benzenediazonium chloride solution in advance? No. Diazonium salts are notoriously unstable and should be used immediately after their preparation.[3] Even when kept in an ice bath, they will decompose over time, reducing the potential yield of your desired product.
Q4: What are the best practices for purifying the final azo dye? The most common and effective method is recrystallization.[1] The choice of solvent depends on the solubility of the dye and impurities. Ethanol or glacial acetic acid are often good starting points. A hot filtration step during recrystallization can help remove any insoluble, tar-like impurities.[1] If recrystallization is ineffective at separating closely related byproducts, column chromatography is the recommended alternative.
Q5: What safety precautions should be taken? Aromatic amines like aniline are toxic and can be absorbed through the skin. Phenols are corrosive. Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Additionally, solid diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution.[12]
Optimized Synthesis Protocol
This protocol details a reliable method for the synthesis of this compound.
Part A: Diazotization of Aniline
-
In a 250 mL beaker, combine aniline (4.65 g, 0.05 mol) with concentrated hydrochloric acid (15 mL) and water (15 mL). Swirl to dissolve the aniline hydrochloride.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous magnetic stirring.[4] Some of the aniline salt may precipitate, which is acceptable.
-
In a separate beaker, dissolve sodium nitrite (3.6 g, 0.052 mol) in 20 mL of water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the cold aniline salt solution over 10-15 minutes.[2] It is crucial to maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath. The resulting clear solution of benzenediazonium chloride should be used immediately in the next step.
Part B: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 4-chloro-5-methylphenol (7.13 g, 0.05 mol) in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5°C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution from Part A to the cold phenol solution with continuous, efficient stirring.[3]
-
A brightly colored precipitate should form immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Collect the colored precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude solid by recrystallization from ethanol or glacial acetic acid to yield the final product, this compound.
Summary of Optimal Reaction Parameters
| Parameter | Stage | Optimal Condition | Rationale & Reference |
| Temperature | Diazotization | 0-5°C | Prevents decomposition of the unstable diazonium salt.[2][3] |
| Coupling | 0-5°C | Minimizes side reactions and decomposition of reactants.[3] | |
| pH | Diazotization | Strongly Acidic | Required for the in situ generation of nitrous acid from NaNO₂.[2] |
| Coupling | Mildly Alkaline (pH 9-10) | Activates the phenol into the more reactive phenoxide ion for electrophilic attack.[7][8][9] | |
| Reagent Ratio | Diazotization | Slight excess of NaNO₂ | Ensures complete conversion of the primary amine to the diazonium salt.[2] |
| Reagent Addition | Diazotization & Coupling | Slow, dropwise addition | Controls the exothermic nature of the reaction and prevents localized temperature spikes and high concentrations that can lead to side reactions.[3][13] |
References
- Benchchem. (2025). optimizing coupling reaction conditions for azo dyes. BenchChem Technical Support Center.
- ResearchGate. (n.d.).
- Benchchem. (2025). Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments. BenchChem.
- Benchchem. (2025). Technical Support Center: Troubleshooting Niazo Synthesis. BenchChem.
- Benchchem. (n.d.).
- The continuous flow synthesis of azos. (2024).
- Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. (2024).
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (2016). AKJournals.
- Benchchem. (2025). Technical Support Center: Synthesis of Azo Dyes. BenchChem.
- Benchchem. (2025). Preventing byproduct formation in azo coupling reactions. BenchChem.
- The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. (n.d.). Beilstein Journals.
- Azo Coupling. (n.d.). Organic Chemistry Portal.
- Benchchem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield. BenchChem.
- Diazotization Reaction Mechanism. (n.d.). BYJU'S.
- What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? (2015). Chemistry Stack Exchange.
- experiment 5 dyes & dyeing part 2: preparation of para red and rel
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- 9. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
Welcome to the technical support center for the purification of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific azo dye. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues that may arise during your experimental work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering potential causes and detailed solutions.
Issue 1: The crude product is a dark, oily, or tar-like substance instead of a solid.
-
Potential Causes:
-
Incomplete Reaction or Side Reactions: The synthesis of azo dyes is sensitive to temperature and pH.[1][2][3] If the diazotization or coupling reactions were not carried out under optimal conditions (typically 0-5 °C), side reactions can lead to the formation of polymeric or tarry byproducts.[2][3]
-
Presence of Unreacted Starting Materials: Residual starting materials, such as aniline or phenol derivatives, can contribute to an oily product.
-
Excessive Heat During Workup: Overheating during solvent removal can cause decomposition of the desired product.
-
-
Solutions:
-
Optimize Reaction Conditions: Strictly maintain the reaction temperature between 0 and 5°C during both diazotization and coupling steps using an ice-salt bath.[1] Ensure efficient stirring to prevent localized temperature increases.
-
pH Control: Carefully monitor and adjust the pH during the coupling reaction. The coupling of diazonium salts with phenols is typically carried out in a slightly alkaline medium.[1]
-
Purification Strategy:
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexanes or petroleum ether. This can help to wash away non-polar impurities and may induce crystallization.
-
Column Chromatography: If trituration fails, column chromatography is a powerful technique for separating the desired compound from complex mixtures.[4][5] A silica gel stationary phase is commonly used for polar organic compounds like azo dyes.[4]
-
-
Issue 2: Multiple spots are observed on the Thin Layer Chromatography (TLC) of the crude product.
-
Potential Causes:
-
Unreacted Starting Materials: The starting aniline and phenol derivatives will have different Rf values than the final product.
-
Formation of Isomers: Azo coupling can sometimes occur at different positions on the phenol ring (ortho vs. para), leading to the formation of isomers, especially if the para position is not blocked.[1]
-
Side Products: Decomposition of the diazonium salt can lead to the formation of phenols and other byproducts.[1][2] Self-coupling of the diazonium salt is another possible side reaction.[6]
-
-
Solutions:
-
TLC Analysis: Co-spot the crude product with the starting materials on the TLC plate to identify any unreacted components.
-
Optimize Coupling pH: The pH of the coupling reaction can influence the regioselectivity. Careful control of pH can favor the formation of the desired isomer.[1]
-
Purification:
-
Recrystallization: If the impurities have significantly different solubilities from the desired product, recrystallization can be an effective purification method.[4][7][8]
-
Column Chromatography: For separating isomers and closely related impurities, column chromatography is often necessary.[4][5][9]
-
-
Issue 3: The final product has a low yield.
-
Potential Causes:
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose if the temperature is not kept low.[3]
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in incomplete diazotization.[1]
-
Inefficient Coupling: The coupling reaction may be slow or incomplete if the pH is not optimal.
-
Losses During Workup and Purification: Significant product loss can occur during transfers, filtration, and recrystallization steps.
-
-
Solutions:
-
Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization process.[1]
-
Reagent Purity and Stoichiometry: Use freshly prepared sodium nitrite solution and ensure the correct molar ratios of reactants. A slight excess of sodium nitrite may be beneficial.[1]
-
Optimize Coupling Conditions: Empirically determine the optimal pH for the coupling reaction to maximize the yield.
-
Careful Handling: Minimize transfers and use appropriate techniques to reduce mechanical losses during purification.
-
Issue 4: The color of the purified product is different from the expected color.
-
Potential Causes:
-
Presence of Impurities: Even small amounts of colored impurities can significantly affect the final color of the product.[6]
-
Incorrect Isomer: If an unintended isomer is the major product, its color may differ from the expected product.
-
pH Effects: The color of many azo dyes is pH-sensitive due to protonation or deprotonation of the azo group or the phenolic hydroxyl group.
-
-
Solutions:
-
Thorough Purification: Ensure the product is purified to a high degree using techniques like recrystallization or column chromatography until a constant melting point and single spot on TLC are achieved.
-
Structural Characterization: Use spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the purified product and rule out the presence of isomers.
-
Standardized Color Assessment: Observe the color of the product in a neutral, non-polar solvent to minimize pH and solvent effects.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For azo dyes, common solvents for recrystallization include ethanol, methanol, acetic acid, or mixtures of these with water.[1][4][5] The choice of solvent is critical and may require some experimentation.[4] It is recommended to perform small-scale solubility tests to identify the most suitable solvent or solvent pair.
Q2: How do I choose the right mobile phase for column chromatography?
The selection of an appropriate mobile phase (eluent) is crucial for good separation and should be based on preliminary Thin-Layer Chromatography (TLC) analysis.[4] A solvent system that gives a good separation of spots on the TLC plate, with the desired product having an Rf value between 0.2 and 0.4, is a good starting point for column chromatography. A common approach for azo dyes is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute the compounds from the column.
Q3: What are the key safety precautions I should take when working with this azo compound?
Azo compounds, in general, should be handled with care.[10][11] Some azo dyes are suspected carcinogens as they can break down into aromatic amines.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid skin contact, as dermal absorption can be a route of exposure.[11]
-
Disposal: Dispose of all chemical waste in accordance with local regulations.[10] Do not mix with other waste.[10]
Q4: My purified product seems to be a mixture of E/Z isomers. How can I separate them?
The (E)-isomer is generally more stable for phenyldiazenyl compounds. The presence of the (Z)-isomer is less common but possible, especially upon exposure to UV light. Separation of E/Z isomers can be challenging.
-
Column Chromatography: High-performance column chromatography (HPLC) or flash chromatography with a suitable stationary and mobile phase may be effective.
-
Photochemical Isomerization: It might be possible to convert the mixture to the more stable (E)-isomer by dissolving the sample in a suitable solvent and keeping it in the dark, or by gentle heating.
Q5: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the purity and identity of this compound.
-
Melting Point: A sharp and un-depressed melting point is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
UV-Vis Spectroscopy: To determine the maximum absorbance wavelength (λmax), which is characteristic of the chromophore.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the O-H stretch of the phenol and the N=N stretch of the azo group.
-
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol) to the crude product to dissolve it completely.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[4]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of polar organic compounds like azo dyes.[4]
-
Mobile Phase Selection: Determine a suitable mobile phase (eluent) through TLC analysis.[4] A good starting point could be a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.[4]
-
Elution: Pass the mobile phase through the column and collect the separated components in fractions.[4]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[4]
IV. Visualizations
General Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart to address low product yield in azo dye synthesis.
V. Data Summary
| Parameter | Recommended Value/Technique | Reference |
| Diazotization Temperature | 0-5 °C | [1] |
| Coupling pH for Phenols | Slightly Alkaline | [1] |
| Primary Purification Method | Recrystallization | [4][7][8] |
| Advanced Purification Method | Column Chromatography | [4][5][9] |
| Purity Assessment | TLC, Melting Point | [4] |
| Identity Confirmation | NMR, MS, IR, UV-Vis |
VI. References
-
Azodyes. STOP Carcinogens at work. Available at: [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. Available at: [Link]
-
Method for the recrystallisation and/or purification of azo-type compounds. Google Patents. Available at:
-
Suggestions required for efficient isolation and purification of azo pigments?. ResearchGate. Available at: [Link]
-
Safe Handling of Azides. University of Pittsburgh. Available at: [Link]
-
Purification procedures for synthetic dyes: Part 1—dry column chromatography. Semantic Scholar. Available at: [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018-04-01). Available at: [Link]
-
The results obtained in the purification of azo dyes. ResearchGate. Available at: [Link]
-
Review, Analyses of azo dyes' synthesis, characterization and biological activity. Zien Journals Publishing. Available at: [Link]
-
4-(phenyldiazenyl)phenol. ChemBK. Available at: [Link]
-
Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. MDPI. Available at: [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH. Available at: [Link]
-
Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and its metal complexes. Chemical Review and Letters. Available at: [Link]
-
A Method for the Purification of Certain Azo Dyes. Available at: [Link]
-
Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. Chemical Review and Letters. Available at: [Link]
-
The Synthesis of Azo Dyes. Available at: [Link]
-
4-Chloro-2-methylphenol. PubChem. Available at: [Link]
-
4-[(E)-Phenyldiazenyl]-2-[(E)-phenyliminomethyl]phenol. ResearchGate. Available at: [Link]
-
4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. PubMed. Available at: [Link]
-
Azo Dyes Degradation Approaches and Challenges: An Overview. ResearchGate. Available at: [Link]
-
4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. ResearchGate. Available at: [Link]
-
4-[2-[2-Methoxy-5-methyl-4-(2-phenyldiazenyl)phenyl]diazenyl]phenol Safety Data Sheets. Available at: [Link]
-
The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. ResearchGate. Available at: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
-
Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Available at: [Link]
-
Purification of phenols. Google Patents. Available at:
-
Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents. Available at:
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Available at: [Link]
-
4-Methyl-2-(phenylazo)phenol. PubChem - NIH. Available at: [Link]
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- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
Technical Support Center: Optimizing Diazotization of Sterically Hindered Anilines
Welcome to the technical support center dedicated to the diazotization of sterically hindered anilines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and answers to frequently asked questions (FAQs) for this critical, yet often challenging, chemical transformation.
Introduction: The Challenge of Steric Hindrance in Diazotization
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry, unlocking a vast array of subsequent transformations.[1][2] However, when the aniline is substituted with bulky groups, particularly in the ortho positions, the reaction kinetics and outcomes can be significantly affected.[3] Steric hindrance can impede the approach of the nitrosating agent, slow the reaction rate, and necessitate carefully optimized conditions to achieve high conversion and minimize side reactions.[3] This guide provides a systematic approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the diazotization of anilines with bulky substituents, offering potential causes and solutions to streamline your experimental workflow.
Q1: My diazotization reaction of a sterically hindered aniline (e.g., 2,6-disubstituted) is showing low or no conversion to the diazonium salt. What are the primary causes and how can I fix it?
A1: This is a classic problem stemming from several factors inherent to these substrates:
-
Reduced Nucleophilicity and Steric Blockade: Bulky ortho-substituents physically obstruct the amino group, hindering the approach of the electrophilic nitrosating agent (nitrosonium ion, NO+).[3] This steric clash directly slows down the rate-determining N-nitrosation step.
-
Weak Basicity: Sterically hindered anilines are often weakly basic. This means that under standard acidic conditions, the amine may not be sufficiently protonated to stay in solution, or the equilibrium may not favor the formation of the necessary reactive intermediates.[4][5]
-
Low Solubility: These anilines are frequently large, nonpolar molecules with poor solubility in the aqueous acidic media typically used for diazotization.[3]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Causality | Recommended Action |
| Increase Acidity | For weakly basic anilines, a higher concentration of a strong mineral acid (e.g., sulfuric acid) is necessary to ensure sufficient generation of the active nitrosating species and to protonate the aniline, improving its solubility.[3] | Increase the equivalents of acid (e.g., from 3 eq. to 5-10 eq. of H₂SO₄). In some cases, using nitrosylsulfuric acid, pre-formed by dissolving sodium nitrite in cold concentrated sulfuric acid, can be highly effective.[6] |
| Elevate Temperature (with caution) | While the standard 0-5 °C is crucial to prevent diazonium salt decomposition, a slight and carefully controlled temperature increase can provide the necessary activation energy to overcome the steric barrier.[3][7] | After initial mixing at 0-5 °C, allow the reaction to slowly warm to 10-15 °C while monitoring for gas evolution (N₂), which indicates decomposition. Use a reliable temperature probe and cooling bath. |
| Employ Organic Co-solvents | To address poor solubility, performing the reaction in a mixture of aqueous acid and an organic solvent can create a more homogeneous environment.[3] | Use co-solvents like acetic acid or propionic acid. In some cases, a non-aqueous system using an organic nitrite source (e.g., tert-butyl nitrite) in an organic solvent can be employed.[4] |
| Extend Reaction Time | Due to the slower reaction rates, simply allowing more time for the reaction to proceed can significantly improve conversion.[3] | Extend the reaction time from the typical 15-30 minutes to several hours (e.g., 2-4 hours), ensuring the temperature is maintained in the optimal range. |
Q2: I am observing significant byproduct formation, particularly a dark-colored tar. What is causing this and how can it be prevented?
A2: Byproduct formation is often a direct consequence of suboptimal temperature control or incorrect stoichiometry.
-
Phenol Formation: If the reaction temperature rises significantly above 5-10 °C, the unstable diazonium salt will decompose, reacting with water to form the corresponding phenol and releasing nitrogen gas.[1][7] This is a common cause of reduced yield.
-
Azo Coupling: If there is unreacted aniline present and the conditions are not sufficiently acidic, the newly formed diazonium salt (an electrophile) can couple with the starting aniline (a nucleophile) to form colored azo compounds.[1][8]
-
Decomposition Products: Diazonium salts, especially in their solid state, are thermally unstable and can be explosive.[9][10] Even in solution, higher temperatures accelerate decomposition into a complex mixture of products.[7][11]
Preventative Measures:
| Strategy | Rationale & Causality | Recommended Action |
| Strict Temperature Control | Maintaining a low temperature (typically 0-5 °C) is the single most critical factor in preventing the premature decomposition of the diazonium salt.[1][9][10] | Use an ice-salt bath for more efficient cooling. Add the sodium nitrite solution slowly and dropwise to the aniline solution to manage the exothermic nature of the reaction.[1] |
| Ensure Excess Acid | A sufficiently acidic environment (pH < 2) protonates any remaining aniline, deactivating it as a nucleophile and preventing it from participating in azo coupling side reactions. | Use at least 3 equivalents of a strong mineral acid relative to the aniline. |
| Use Diazonium Salt Immediately | The inherent instability of diazonium salts means they should be used in the subsequent reaction (e.g., Sandmeyer reaction) without delay.[1] They should never be isolated as a solid unless specifically stabilized as a salt like a tetrafluoroborate.[7] | Prepare the diazonium salt solution and proceed directly to the next step of your synthesis. |
Experimental Protocols & Methodologies
Protocol 1: Diazotization of a Sterically Hindered Aniline (e.g., 2,6-Dimethylaniline)
This protocol provides a robust starting point for the diazotization of challenging substrates.
Materials:
-
2,6-Dimethylaniline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 5.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the concentrated sulfuric acid to deionized water (ensure to add acid to water) and cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add the 2,6-dimethylaniline to the cold acid solution with vigorous stirring. The formation of the aniline salt may result in a thick slurry.
-
Maintain the temperature of the slurry between 0 and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold aniline salt slurry via the dropping funnel. The rate of addition should be controlled to ensure the internal temperature does not exceed 5 °C.[1]
-
Monitoring the Reaction: After the complete addition of the nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.
-
Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.[1] If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is sustained.
-
The resulting diazonium salt solution is now ready for immediate use in a subsequent reaction.
Visualizing the Process
The Diazotization Mechanism
The core transformation involves the reaction of the primary amine with a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a strong acid.[2][12][13]
Caption: Troubleshooting Low Conversion
References
-
Brown, F. B., & Drury, J. S. (1966). Nitrogen Isotope Effects in the Decomposition of Diazonium Salts. The Journal of Chemical Physics, 45(4), 1231–1234. Retrieved from [Link]
-
Moorhoff, C. M., et al. (2018). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 22(10), 1436–1442. Retrieved from [Link]
-
Chen, J. R., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry, 122, 1139–1146. Retrieved from [Link]
-
NotDijkstra. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Chemistry Stack Exchange. Retrieved from [Link]
-
Chen, J. R., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress, 34(4), 343-351. Retrieved from [Link]
-
Pharmaacademias. (2023). Basic Principles, methods, and application of diazotization titration. Pharmaacademias. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Smith, A. M. R., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 903. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]
-
ResearchGate. (2011). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). converting anilines to diazoniums ions. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
ACS Omega. (2020). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
National Institutes of Health. (2020). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. Retrieved from [Link]
-
Quora. (2019). Why does aniline give diazotization reaction but aliphatic amine does not? Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Removal of amino in anilines through diazonium salt-based reactions. Retrieved from [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
-
PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
- Google Patents. (n.d.). CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
ResearchGate. (2015). The diazotization process. Retrieved from [Link]
-
ResearchGate. (2020). Using Diazotization Reaction to Develop Portable Liquid-Crystal-Based Sensors for Nitrite Detection. Retrieved from [Link]
-
National Institutes of Health. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for diazotization-azidation of aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of New Sterically Hindered Anilines. Retrieved from [Link]
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- 2. byjus.com [byjus.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
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- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
Technical Support Center: Azo Coupling Reactions for Phenols
Welcome to the Azo Coupling Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of pH control in azo coupling reactions involving phenolic compounds. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying chemical principles and field-proven insights to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical in azo coupling reactions with phenols?
A1: The pH of the reaction medium is the single most important parameter governing the success and selectivity of an azo coupling reaction with phenols. It directly controls the chemical nature of both reactants: the diazonium salt (the electrophile) and the phenol (the nucleophile).
-
The Diazonium Salt (Electrophile): Diazonium salts are only stable in acidic conditions (typically pH < 4). As the pH increases and becomes neutral or alkaline, the diazonium salt can undergo side reactions. It can convert into a diazotate anion or a diazo hydroxide, both of which are unreactive towards coupling. At even higher pH, they can decompose, sometimes explosively, releasing nitrogen gas.
-
The Phenol (Nucleophile): Phenols are weak acids. For the coupling reaction to occur, the phenol must be deprotonated to form the much more strongly activating phenoxide ion. This deprotonation is favored under mildly alkaline conditions. However, the concentration of the active phenoxide ion is pH-dependent.
Therefore, a delicate balance must be struck. The pH must be low enough to maintain the stability and concentration of the diazonium salt, yet high enough to ensure a sufficient concentration of the phenoxide ion to initiate the coupling reaction.
Q2: What is the optimal pH range for coupling phenols, and why?
A2: For most phenols, the optimal pH range for azo coupling is mildly alkaline, typically between pH 8 and 10 .
Here's the scientific rationale:
-
Maximizing the Nucleophile: In this pH range, the equilibrium between the phenol and its corresponding phenoxide ion shifts significantly towards the phenoxide. This deprotonation dramatically increases the electron-donating ability of the aromatic ring, making it highly activated and thus a potent nucleophile ready to be attacked by the diazonium salt.
-
Maintaining the Electrophile: While diazonium salts are most stable in strongly acidic conditions, they can persist long enough in the pH 8-10 range to allow the coupling reaction to proceed to completion, especially if the temperature is kept low (0-5 °C).
The diagram below illustrates the pH-dependent equilibrium of the reactants.
Caption: Troubleshooting workflow for low-yield azo coupling reactions.
Experimental Protocols
Protocol 1: Preparation of the Diazonium Salt Solution
Objective: To convert an aromatic primary amine into a diazonium salt under conditions that ensure its stability.
Materials:
-
Aromatic primary amine (e.g., aniline)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, dissolve the aromatic amine in a mixture of concentrated acid and water. This step is often exothermic; perform it in an ice bath to maintain a low temperature.
-
Cool the resulting amine salt solution to 0-5 °C in an ice-water bath. It is critical that the temperature does not rise above 5 °C during the reaction.
-
In a separate flask, prepare a concentrated aqueous solution of sodium nitrite and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise, with continuous and vigorous stirring, to the cold amine salt solution. Keep the tip of the addition funnel or pipette below the surface of the liquid to prevent localized warming and loss of nitrous acid.
-
The reaction is complete when a slight excess of nitrous acid is detected. This can be tested by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates the presence of nitrous acid and thus the completion of diazotization.
-
The resulting clear solution of the diazonium salt should be kept in the ice bath and used immediately.
Protocol 2: Azo Coupling with a Phenol
Objective: To couple the prepared diazonium salt with a phenol under optimal pH to form the azo dye.
Materials:
-
Phenolic compound (e.g., phenol, 2-naphthol)
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Prepared Diazonium Salt solution (from Protocol 1)
-
Ice-water bath
-
pH meter
Procedure:
-
In a separate, larger beaker, dissolve the phenol in a cold, dilute solution of sodium hydroxide. The goal is to form the sodium phenoxide salt in solution.
-
Cool this phenoxide solution to 0-5 °C in an ice-water bath.
-
Calibrate and place a pH meter probe into the phenoxide solution. Adjust the pH to be within the target range of 8-10 by adding more dilute NaOH or dilute HCl as needed.
-
With vigorous stirring, add the cold diazonium salt solution (from Protocol 1) slowly to the cold phenoxide solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Throughout the addition, monitor the pH. The addition of the acidic diazonium salt solution will cause the pH to drop. Maintain the pH in the 8-10 range by concurrently adding small amounts of the cold, dilute NaOH solution.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 15-30 minutes to ensure the reaction goes to completion.
-
The solid azo dye can then be collected by filtration, washed with cold water, and purified by recrystallization.
References
-
Clark, J. (2023). Azo Coupling Reactions. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Coupling Reaction. [Link]
-
Vedantu. (n.d.). Coupling Reaction. [Link]
-
Chemistry Learner. (n.d.). Azo Coupling (Diazo Coupling) Reaction. [Link]
-
Royal Society of Chemistry. (2015). The preparation of azo-dyes experiment. Education Resources. [Link]
Decomposition of diazonium salts in azo dye synthesis
Technical Support Center: Azo Dye Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions concerning the synthesis of azo dyes, with a specific focus on the critical intermediate: the diazonium salt. The stability of this salt is paramount to the success of the synthesis, and its decomposition is a frequent source of experimental challenges.[1][2][3] This document provides field-proven insights and scientifically grounded protocols to help you navigate these challenges, ensuring reproducible and high-yield results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My diazotization reaction mixture is turning brown/black and evolving gas, even though I'm keeping it in an ice bath. What's happening?
Answer: This observation is a clear indicator of rapid diazonium salt decomposition.[4] While maintaining a low temperature (0-5 °C) is crucial, other factors can lead to this instability.[5][6][7]
-
Probable Causes & Solutions:
-
Localized Hot Spots: Inadequate stirring can lead to localized areas where the temperature rises above the critical 5 °C threshold, initiating decomposition. The diazotization reaction is exothermic, making this a common issue.
-
Solution: Ensure vigorous and continuous stirring throughout the addition of sodium nitrite. Use a magnetic stirrer and an ice-salt bath for more effective cooling below 0 °C.
-
-
Incorrect Reagent Addition Order: Adding reagents in the wrong sequence can create localized high concentrations of unstable intermediates.
-
Excess Nitrous Acid: While a slight excess of nitrous acid is needed to ensure complete reaction, a large excess can promote side reactions and decomposition.[5][8]
-
Solution: Use a stoichiometric amount or only a slight excess of sodium nitrite.[5][8] You can test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[7] If necessary, any significant excess can be quenched by adding a small amount of urea or sulfamic acid, which converts it to nitrogen gas.[7]
-
-
Question 2: The yield of my final azo dye is very low, and the color is weak. What went wrong?
Answer: A low yield of a weakly colored product typically points to a reduced concentration of the active diazonium salt available for the coupling reaction or suboptimal coupling conditions.[1][4]
-
Probable Causes & Solutions:
-
Premature Decomposition: If the diazonium salt solution is allowed to warm up or is stored for too long before the coupling step, it will decompose, primarily through hydrolysis to form a phenol.[9][10] This phenol is often an unwanted byproduct that can also undergo coupling, leading to impurities.
-
Incorrect pH for Coupling: The pH of the coupling reaction is critical and depends on the coupling partner.
-
Phenols: Require mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion.
-
Anilines: Require mildly acidic conditions (pH 4-5) to prevent the deactivation of the diazonium salt at high pH while ensuring enough free amine is present for coupling.
-
Solution: Carefully monitor and adjust the pH of the coupling partner's solution before and during the slow addition of the diazonium salt solution.[1] Using a buffer can help maintain the optimal pH range.
-
-
Side Reaction with Unreacted Amine: If insufficient acid is used during diazotization, the newly formed diazonium salt can couple with the remaining free primary amine to form a diazoamino compound (a triazene), reducing the yield of the desired azo dye.[7]
-
Solution: Use a sufficient excess of mineral acid (typically 2.5-3 equivalents) during the diazotization step to ensure all of the primary amine is protonated.[7]
-
-
Question 3: My final product is a sticky, tar-like substance that is difficult to purify. How can I prevent this?
Answer: The formation of tar-like substances is usually a result of uncontrolled side reactions, polymerization, and extensive decomposition.[1]
-
Probable Causes & Solutions:
-
High Temperature: This is the most common cause. Allowing the temperature to rise significantly during either the diazotization or coupling step accelerates decomposition and promotes the formation of complex polymeric byproducts.[1]
-
Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, especially under alkaline conditions, which can produce colored, polymeric impurities.[1][4]
-
Solution: Use freshly purified coupling components. If oxidation is a major concern, consider performing the coupling reaction under an inert atmosphere (e.g., nitrogen).
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the 0-5 °C temperature range so critical for diazotization? A1: Arenediazonium salts are thermally labile.[2][11] The bond between the aromatic ring and the diazonium group is relatively weak.[6] At temperatures above 5-10 °C, the rate of decomposition increases significantly.[7][12] The primary decomposition pathway in aqueous acid is the Sₙ1-type reaction where the diazonium group leaves as highly stable dinitrogen gas (N₂), forming a highly reactive aryl cation. This cation is then rapidly quenched by water to form a phenol, which is often an undesired byproduct.[9]
Q2: How do substituents on the aromatic amine affect the stability of the diazonium salt? A2: The electronic nature of substituents on the aromatic ring significantly influences the stability of the diazonium salt.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), generally increase the stability of the diazonium salt. They do this by inductively withdrawing electron density from the ring, which destabilizes the formation of the aryl cation intermediate required for decomposition.[13][14]
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or alkyl groups, generally decrease stability. They donate electron density to the ring, which stabilizes the aryl cation intermediate and thus accelerates the rate of decomposition.[14][15]
| Substituent Group | Position | Effect on Stability | Decomposition Temperature (°C, Onset) |
| -NO₂ (Nitro) | para | Increases | ~150 °C[15] |
| -Br (Bromo) | para | Slight Increase | ~140 °C[15] |
| -H (None) | - | Baseline | Varies, often unstable above 5°C in solution |
| -OCH₃ (Methoxy) | para | Decreases | ~140 °C (but broader decomposition)[15] |
Note: Decomposition temperatures are from DSC data on isolated salts and can vary. In solution, decomposition occurs at much lower temperatures.
Q3: What is the purpose of the counter-ion (e.g., Cl⁻, HSO₄⁻, BF₄⁻)? Does it affect stability? A3: The counter-ion is essential for charge neutrality. While common syntheses use chloride (from HCl) or bisulfate (from H₂SO₄), the choice of counter-ion has a profound effect on the salt's stability and isolability.[6][13] Larger, more charge-diffuse anions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) form more stable, often solid, diazonium salts that can sometimes be isolated and handled at room temperature.[10][13][15] In contrast, salts like phenyldiazonium chloride are notoriously unstable and potentially explosive when isolated in a dry state.[10][16] For most azo dye syntheses, the diazonium salt is generated and used in situ, so the chloride or bisulfate counter-ion is sufficient.
Part 3: Experimental Protocol & Visualizations
Detailed Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, a common azo dye, highlighting the critical control points related to diazonium salt stability.[9][17][18]
Step 1: Preparation of Sodium Sulfanilate Solution
-
In a 250 mL Erlenmeyer flask, dissolve 5.5 g of sulfanilic acid and 1.5 g of anhydrous sodium carbonate in 50 mL of water.
-
Gently warm the mixture (50-60 °C) until a clear solution is obtained.[9]
-
Cool the solution to approximately 15 °C in a cold water bath.
Scientist's Note: Sulfanilic acid exists as a zwitterion and is poorly soluble in acidic water. Converting it to its sodium salt increases its solubility, allowing the subsequent diazotization to occur in the homogeneous solution.[17]
Step 2: Diazotization of Sulfanilic Acid
-
To the cooled sodium sulfanilate solution, add 2.0 g of sodium nitrite dissolved in 5 mL of water. Stir until fully dissolved.
-
Prepare an acidic ice solution in a 400 mL beaker by adding 11 mL of 6 M HCl to ~25 g of crushed ice.
-
Place the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
CRITICAL STEP: Slowly and with vigorous stirring, add the sulfanilate/nitrite solution to the acidic ice solution. A fine white precipitate of the diazonium salt will form.[19]
-
Maintain the temperature below 5 °C for 10-15 minutes to ensure diazotization is complete. Keep this suspension in the ice bath.[9]
Scientist's Note: This is the most critical stage. The slow addition of the amine/nitrite mixture to the cold acid ensures that nitrous acid is generated in situ and reacts immediately with the amine, minimizing its decomposition. The low temperature prevents the newly formed diazonium salt from decomposing.[7][9]
Step 3: Azo Coupling
-
In a separate small flask, dissolve 3.0 mL of N,N-dimethylaniline in 1.5 mL of glacial acetic acid.
-
CRITICAL STEP: Add the N,N-dimethylaniline solution dropwise to the cold, stirred suspension of the diazonium salt.[9]
-
A reddish color should appear. Continue stirring in the ice bath for 10-15 minutes. The mixture will turn into a thick reddish paste.
Scientist's Note: The coupling is performed under mildly acidic conditions suitable for an aniline derivative. Adding the coupling agent to the diazonium salt ensures the salt is always in a cold, stable environment.
Step 4: Product Isolation
-
Slowly add 20 mL of 20% NaOH solution with stirring. The solution will turn a bright orange-yellow as the acidic red form of Methyl Orange is converted to its sodium salt.[9]
-
Heat the mixture to near boiling to dissolve the dye, then add ~5 g of NaCl to "salt out" the product, reducing its solubility.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
-
Collect the orange crystals by vacuum filtration and wash with a cold, saturated NaCl solution, followed by a small amount of cold ethanol.
-
Dry the product. Methyl orange decomposes on heating, so do not attempt to determine a melting point.[20]
Visualizations
Below are diagrams illustrating the key chemical pathways and the experimental workflow.
Caption: Key reaction pathways in azo dye synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Diazonium compound - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Diazotization Reaction Mechanism [unacademy.com]
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- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. Synthesis of Methyl Orange Dye | DOCX [slideshare.net]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. gcwgandhinagar.com [gcwgandhinagar.com]
Technical Support Center: Troubleshooting Low Yield in Azo Coupling Reactions
Welcome to the Technical Support Center for Azo Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in this critical synthetic transformation. As a cornerstone of dye and pharmaceutical synthesis, mastering the azo coupling reaction is essential. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I start my troubleshooting process?
Low yields in azo coupling reactions often originate from problems in the initial diazotization step or the coupling step itself. The primary suspect is frequently the instability of the diazonium salt intermediate.[1][2] A systematic approach is crucial. Begin by evaluating the two main stages of the reaction: Diazotization (formation of the diazonium salt) and the subsequent Coupling reaction.
Here is a logical workflow to guide your troubleshooting efforts:
Caption: A logical workflow for troubleshooting low yield in azo coupling.
Q2: I suspect my diazotization is incomplete or failing. What are the critical factors for success?
The formation of the diazonium salt is arguably the most sensitive part of the entire process. These salts are notoriously unstable.[3][4][5]
Causality and Solutions:
-
Temperature Control: Diazonium salts readily decompose at temperatures above 5°C, breaking down into phenols and nitrogen gas, which is a primary cause of yield loss.[1][6] The diazotization reaction itself is exothermic.
-
Protocol: Always perform the reaction in an ice-salt bath to maintain an internal reaction temperature between 0 and 5°C.[6] Do not rely on just an ice bath, as the heat of reaction can raise the internal temperature above this critical threshold.
-
-
Purity of the Starting Amine: Impurities in the aromatic amine can undergo competing reactions, consuming the nitrous acid and reducing the efficiency of diazotization.[6][7]
-
Protocol: Ensure the purity of your starting amine through recrystallization or column chromatography before use.
-
-
Nitrous Acid Generation and Addition: Nitrous acid (HNO₂) is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[1][7] A common error is adding the sodium nitrite too quickly.
-
Protocol: Prepare a pre-cooled aqueous solution of sodium nitrite and add it dropwise to the cold, acidic solution of your amine with vigorous stirring.[6] This ensures localized heat buildup is minimized and the nitrous acid is consumed as it is formed.
-
-
Stoichiometry and Acidity: A sufficient excess of strong acid is required to fully dissolve the amine (by forming its salt) and to ensure the complete conversion of sodium nitrite to nitrous acid.[7]
-
Protocol: Typically, 2.5 to 3 equivalents of acid are used per equivalent of amine. After the addition of sodium nitrite, you can check for the presence of excess nitrous acid using starch-iodide paper (it should turn blue/black). This confirms the diazotizing agent is present.
-
Q3: How does pH affect the coupling reaction, and what happens if it's not optimal?
The pH of the coupling reaction is a critical parameter that dictates both the rate of reaction and the potential for side reactions. The optimal pH depends entirely on the nature of your coupling component.[8]
Causality and Solutions:
-
Coupling with Phenols: For phenols to act as effective nucleophiles, they must be deprotonated to the more reactive phenoxide ion. This requires a mildly alkaline environment.
-
Coupling with Aromatic Amines: For aromatic amines, the reaction requires mildly acidic conditions.
-
If pH is too low (<4): The amine becomes fully protonated to an ammonium salt (-NH₃⁺). This deactivates the aromatic ring, preventing the electrophilic substitution from occurring.
-
If pH is too high (>7): While the amine is a good nucleophile, there is a significant risk of N-coupling, where the diazonium ion attacks the nitrogen of the amine to form a triazene byproduct, reducing the yield of the desired C-coupled azo compound.[13]
| Coupling Component | Optimal pH Range | Rationale |
| Phenols | 8 - 10 | Maximizes concentration of the highly nucleophilic phenoxide ion.[9] |
| Aromatic Amines | 4 - 7 | Prevents protonation of the amine (deactivation) while minimizing N-coupling side reactions.[7][12] |
| Acetoacetanilides | ~4.0 - 5.5 | Balances diazonium salt stability and reactivity of the enolate form of the coupling component.[14] |
Protocol for pH Control:
-
Prepare a cold solution of your coupling component.
-
Slowly add the freshly prepared, cold diazonium salt solution with vigorous stirring.
-
Monitor the pH of the reaction mixture continuously with a calibrated pH meter and make adjustments as needed by adding a cold, dilute acid or base.
Q4: My crude product is an unexpected color or a tar-like substance. What causes this and how can I prevent it?
The formation of off-color products or insoluble tars is a clear indication of side reactions or decomposition.[2][6]
Causality and Solutions:
-
Decomposition of Diazonium Salt: As mentioned, if the temperature rises, the diazonium salt can decompose to form phenols. These phenols can then couple with remaining diazonium salt to create a mixture of unwanted azo compounds.[6]
-
Prevention: Strict temperature control (0-5°C) is paramount. Use the diazonium salt solution immediately after preparation.[6]
-
-
Self-Coupling/Diazoamino Compounds: The diazonium salt can react with unreacted primary or secondary amine starting material to form diazoamino or triazene compounds.[6][7] These are often yellow or brown impurities.
-
Prevention: Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid.[6] Also, the slow addition of the diazonium salt to the coupling component ensures it reacts with the intended partner rather than any trace starting materials.
-
-
Oxidation: Phenols and anilines can be susceptible to air oxidation, which produces highly colored, often polymeric, impurities.[6]
-
Prevention: While not always necessary, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue, especially with highly sensitive substrates.
-
Q5: My final product is difficult to purify. What are the best practices for isolation and purification?
Crude azo dyes are often contaminated with inorganic salts and byproducts.[15] Effective purification is key to obtaining a high-quality final product.
General Purification Workflow:
-
Isolation: Collect the precipitated crude azo dye by vacuum filtration using a Buchner funnel.[15]
-
Washing: Wash the solid product thoroughly on the filter with large amounts of cold water to remove inorganic salts (like NaCl or KCl) and any water-soluble starting materials.[6][15]
-
Drying: Partially dry the crude product on the funnel by maintaining suction, then transfer to a watch glass or drying dish to air-dry or dry in a vacuum oven at a low temperature.[15]
-
Recrystallization: This is the most common method for purifying azo dyes.
-
Solvent Selection: Choose a solvent (or solvent mixture) in which the dye is sparingly soluble at room temperature but highly soluble when hot. Common solvents include ethanol, acetic acid, or mixtures with water.
-
Procedure: Dissolve the crude dye in a minimum amount of the hot solvent. If insoluble impurities (like tars) are present, perform a hot gravity filtration. Allow the solution to cool slowly to promote the formation of pure crystals. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.[15]
-
-
Chromatography: If recrystallization is ineffective, column chromatography can be used, although it can be challenging for some highly polar azo dyes.[16] High-speed countercurrent chromatography (CCC) has also been shown to be an effective, albeit specialized, method for purifying water-soluble azo dyes.[17]
Caption: Experimental workflow for the purification of azo compounds.
References
-
Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography . Source: Taylor & Francis, [Link]
-
Diazonium salt | Synthesis, Reactions, Aromatic . Source: Britannica, [Link]
-
Azo Coupling - Organic Chemistry Portal . Source: Organic Chemistry Portal, [Link]
-
Explain why the azo-coupling reaction is performed at pH 9 to 5. Source: Filo, [Link]
-
The continuous flow synthesis of azos - PMC - NIH . Source: NIH, [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes . Source: White Rose Research Online, [Link]
-
Reactive Chemical Hazards of Diazonium Salts . Source: Elsevier, [Link]
-
Structures, Stability, and Safety of Diazonium Salts | Request PDF . Source: ResearchGate, [Link]
-
A Method for the Purification of Certain Azo Dyes. Source: ACS Publications, [Link]
-
Diazotisation and coupling reaction | PPTX . Source: Slideshare, [Link]
-
Azo coupling reactions structures and mechanisms . Source: ResearchGate, [Link]
-
Azo coupling - Wikipedia . Source: Wikipedia, [Link]
-
Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling . Source: JoVE, [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes . Source: MDPI, [Link]
-
Suggestions required for efficient isolation and purification of azo pigments? . Source: ResearchGate, [Link]
-
Azo Coupling . Source: YouTube, [Link]
-
Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. Source: Quora, [Link]
-
What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? . Source: Chemistry Stack Exchange, [Link]
Sources
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- 3. Diazonium salt | Synthesis, Reactions, Aromatic | Britannica [britannica.com]
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- 11. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 12. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 13. Azo coupling - Wikipedia [en.wikipedia.org]
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- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing the Stability of Phenyldiazenyl Phenol Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of phenyldiazenyl phenol compounds. It addresses common challenges and offers practical, field-proven solutions to ensure the integrity and reliability of your experimental outcomes.
Introduction: The Stability Challenge
Phenyldiazenyl phenols, a class of aromatic azo compounds, are of significant interest in various fields, including drug development and materials science, due to their diverse biological activities and photoresponsive properties.[1][2] The core structure, featuring an azo (-N=N-) linkage between a phenyl and a phenol ring, is also the source of its inherent instability. The azo bond is susceptible to chemical, thermal, and photochemical degradation, which can compromise experimental results and the therapeutic potential of these compounds.[3][4][5] Understanding and mitigating these degradation pathways is paramount for successful research and development.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of phenyldiazenyl phenol compounds.
Q1: What are the primary factors that cause my phenyldiazenyl phenol compound to degrade?
A: The stability of your compound is influenced by a combination of environmental and structural factors. The most common culprits are:
-
Light Exposure: The azo group is a chromophore that absorbs light, which can lead to photoisomerization (from the more stable trans to the less stable cis isomer) or irreversible photodegradation.[6][7]
-
Temperature: Azo compounds can be thermally labile. High temperatures can provide the energy needed to cleave the azo bond, leading to the formation of nitrogen gas and highly reactive carbene intermediates.[3][8]
-
pH: The pH of the solution can significantly impact stability. Both highly acidic and highly alkaline conditions can catalyze degradation.[9][10][11] The phenolic hydroxyl group is also pH-sensitive.
-
Oxidizing and Reducing Agents: The azo bond is susceptible to reductive cleavage, which breaks the -N=N- bond to form two aromatic amine compounds.[12][13] This is a common metabolic pathway and can also be initiated by chemical reducing agents. Oxidative degradation can also occur, particularly in the presence of reactive oxygen species.[5][14]
-
Presence of Metal Ions: The phenolic hydroxyl and azo groups can act as a chelating site for metal ions.[15][16] Depending on the metal and the coordination environment, this can either stabilize the compound or promote catalytic degradation.[17][18]
Q2: How can I tell if my compound is degrading?
A: Visual and analytical indicators can signal degradation. A common sign is a change in the color of your solution, as degradation alters the conjugated π-electron system responsible for the compound's color.[19] Analytically, you can monitor degradation using techniques like UV-Vis spectrophotometry to track changes in the maximum absorbance (λmax) or High-Performance Liquid Chromatography (HPLC) to observe the emergence of new peaks corresponding to degradation products.[20][21]
Q3: Are there any structural features that make these compounds more or less stable?
A: Absolutely. The electronic properties of substituents on the aromatic rings play a crucial role.[22] Electron-withdrawing groups can sometimes enhance thermal stability, while electron-donating groups can lower it.[3][8] Steric hindrance around the azo bond can also influence the rate of isomerization and degradation. Incorporating the azo linkage within a heterocyclic ring system is another strategy that has been shown to improve thermal stability.[23]
Q4: My compound is intended for a biological assay. What are the key stability considerations?
A: For biological applications, stability in aqueous media at physiological pH (around 7.4) is critical. You must consider the potential for reductive cleavage by cellular enzymes like azoreductases, which are common in the gut microbiome and liver.[12] The degradation products, typically aromatic amines, may have different biological activities or toxicities than the parent compound, which could confound your results.[19]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color fading of the solution, even at room temperature. | Photodegradation from ambient light. | Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible. |
| Precipitate formation or color change upon heating. | Thermal degradation. | Determine the compound's decomposition temperature using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[4][8] Avoid exceeding this temperature during experiments. If heating is necessary, perform it for the shortest possible duration under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inconsistent results in biological assays across different batches. | Degradation in aqueous buffer; pH sensitivity. | Confirm the stability of your compound in the specific assay buffer over the time course of the experiment. Use a stability-indicating HPLC method to quantify the parent compound. Optimize the buffer pH for maximum stability.[9][11] |
| Appearance of unexpected peaks in HPLC or GC-MS analysis. | Reductive cleavage or oxidative degradation. | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant to your formulation (see Protocol 2). If metal ion contamination is suspected, add a chelating agent like EDTA. |
| Low yield during synthesis or purification. | Instability of diazonium salt intermediate. | The synthesis of azo compounds often involves unstable diazonium salt intermediates.[24][25] Ensure that the diazotization and coupling reactions are carried out at low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.[26] |
Visualizing Degradation and Troubleshooting
Understanding the pathways of degradation and the workflow for troubleshooting is crucial for developing a stability-enhancing strategy.
Caption: Troubleshooting workflow for enhancing compound stability.
Experimental Protocols
Here are detailed protocols for assessing and improving the stability of your phenyldiazenyl phenol compounds.
Protocol 1: Assessing Compound Stability using UV-Vis Spectrophotometry
This protocol provides a straightforward method to monitor the stability of your compound in a specific solvent or buffer over time.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of your compound in a suitable solvent (e.g., DMSO, Ethanol).
-
Preparation of Working Solutions: Dilute the stock solution to a final concentration that gives an absorbance reading between 0.5 and 1.0 at its λmax in your chosen experimental buffer or solvent. Prepare several identical samples.
-
Initial Absorbance Measurement (T=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-800 nm) of one sample. Record the absorbance at the λmax. This is your baseline reading.
-
Incubation under Stress Conditions: Store the remaining samples under the conditions you wish to test (e.g., room temperature with ambient light, 37°C in the dark, etc.).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take one sample and measure its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A significant decrease in absorbance indicates degradation of the chromophore. This method is a reliable, high-throughput way to screen for optimal storage and experimental conditions. [9]
Protocol 2: Enhancing Stability with Antioxidants
The phenol moiety in your compound possesses inherent antioxidant properties, but in environments with high oxidative stress, the addition of an external antioxidant can provide protection. [27][28]
-
Selection of Antioxidant: Choose an antioxidant that is soluble in your solvent system and compatible with your downstream application. Common choices include Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol), or Ascorbic Acid.
-
Determine Optimal Concentration: Prepare a series of solutions containing your phenyldiazenyl phenol compound at a fixed concentration and varying concentrations of the chosen antioxidant (e.g., 0.01, 0.1, 1 mM).
-
Induce Oxidative Stress (Optional but Recommended): To accelerate the screening process, you can introduce a source of oxidative stress, such as a low concentration of hydrogen peroxide or exposure to air and light.
-
Monitor Stability: Use the UV-Vis or HPLC method described in Protocol 1 to monitor the degradation of your compound in each antioxidant-containing solution over time.
-
Analysis: Compare the degradation rates across the different antioxidant concentrations. The concentration that provides the best protection without interfering with your experiment is the optimal choice. The rationale is that the added antioxidant will preferentially scavenge free radicals, thereby sparing your compound from oxidative degradation. [29]
References
-
Gayathri, P. V., et al. (n.d.). Degradation pathway of an azo dye. ResearchGate. Available at: [Link]
-
Rana, M., et al. (2018). Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation. PubMed Central. Available at: [Link]
-
Franca, L. F., et al. (2022). Degradation of Azo Dyes: Bacterial Potential for Bioremediation. MDPI. Available at: [Link]
-
Gao, C., et al. (2022). Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process. National Institutes of Health. Available at: [Link]
-
Rana, M., et al. (2018). Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation. WashU Medicine Research Profiles. Available at: [Link]
-
(n.d.). Biodegradation of Azo Dye compounds. Slideshare. Available at: [Link]
-
Lee, C., et al. (2022). Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. MDPI. Available at: [Link]
-
Li, Q., et al. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI. Available at: [Link]
-
(n.d.). Lighting the way with azo switches: A brief overview and future prospects for the field. Available at: [Link]
-
Birmole, R., & Aruna, K. (2022). ELUCIDATING A PATHWAY FOR DEGRADATION OF AZO DYE REACTIVE RED 120 BY BACTERIAL CONSORTIUM. Journal of Applied Biological Sciences. Available at: [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2021). Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation. PubMed Central. Available at: [Link]
-
Fiddler, W., & Fox, J. B. (1978). Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. PubMed. Available at: [Link]
-
Fulton, J. R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. National Institutes of Health. Available at: [Link]
-
Gaber, M., et al. (2022). Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation. National Institutes of Health. Available at: [Link]
-
Al-Niemi, M. (2025). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. Available at: [Link]
-
(2024). STUDY OF THE EFFECT OF TEMPERATURE ON THE STABILITY CONSTANT OF A NUMBER OF AZO DYES FORMED FROM A REAGENT REACTION (O- PHENYLENE DIAMINE) WITH SOME CHALCONES. Chelonian Conservation and Biology. Available at: [Link]
-
Fulton, J. R., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Available at: [Link]
-
McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos. ResearchGate. Available at: [Link]
-
(2010). SYNTHESIS AND ANALYTICAL STUDIES OF SOME AZO DYES AS LIGANDS AND THEIR METAL CHELATES. TSI Journals. Available at: [Link]
-
Al-Ayanee, A. S. M., et al. (2022). Synthesis, characterization and application of a novel polyazo dye as a universal acid–base indicator. RSC Publishing. Available at: [Link]
-
Al-Niemi, D. M. (2025). (PDF) STUDY OF THE EFFECT OF TEMPERATURE ON THE STABILITY CONSTANT OF A NUMBER OF AZO DYES FORMED FROM A REAGENT REACTION (O- PHENYLENE DIAMINE) WITH SOME CHALCONES. ResearchGate. Available at: [Link]
-
Al-Amrani, M., et al. (2022). Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions. MDPI. Available at: [Link]
-
(2025). Studying Effect of temperature on stability constants of some azo dyes resulting from reaction of reagent (o-phenylenediamine) is ozonized with a number of chalcones. College of Basic Education Research Journal. Available at: [Link]
-
McCormack, A. T., & Stephens, J. C. (2024). The continuous flow synthesis of azos. National Institutes of Health. Available at: [Link]
-
(2025). How does change in pH affect the ability of azo dyes to color fabrics?. Available at: [Link]
-
(n.d.). Review in Azo Compounds and its Biological Activity. University of Babylon Private CDN. Available at: [Link]
-
Chequer, F. M. D., et al. (2013). Classifications, properties, recent synthesis and applications of azo dyes. National Institutes of Health. Available at: [Link]
-
Csepregi, O., et al. (2025). Fading of azo reactive dyes by perspiration and light. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis of azo compounds. Organic Chemistry Portal. Available at: [Link]
-
Lee, E., et al. (2023). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. National Institutes of Health. Available at: [Link]
-
(n.d.). Photochromism. Wikipedia. Available at: [Link]
-
Karthik, Y., et al. (2016). Methods for the analysis of azo dyes employed in food industry--A review. PubMed. Available at: [Link]
-
Funar-Timofei, S., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. ResearchGate. Available at: [Link]
-
(2024). Therapeutic Applications of Azo Dye Reduction: Insights From Methyl Orange Degradation for Biomedical Innovations. National Institutes of Health. Available at: [Link]
-
Funar-Timofei, S., et al. (2022). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. Available at: [Link]
-
(2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Semantic Scholar. Available at: [Link]
-
Al-Mokhtar, M. A., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. Available at: [Link]
-
Sak-Bosnar, M., et al. (2011). Reactivity of phenolic compounds towards free radicals under in vitro conditions. National Institutes of Health. Available at: [Link]
-
(2025). SYNTHESIS, CHARACTERIZATION AND IN SILICO EVALUATION OF NOVEL AZO DERIVATIVE FROM THYMOL AND SULPHANILIC ACID. Available at: [Link]
-
Denev, P., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. National Institutes of Health. Available at: [Link]
-
(2013). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. Available at: [Link]
-
Caleja, C., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central. Available at: [Link]
-
(n.d.). Phenolic Compounds as Potential Antioxidant. Brieflands. Available at: [Link]
-
Tan, J. B. L., et al. (2015). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Available at: [Link]
-
Rasulev, B., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2025). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]
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- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies | MDPI [mdpi.com]
- 7. Lighting the way with azo switches: A brief overview and future prospects for the field [cinz.nz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. Azo-dyes based small bifunctional molecules for metal chelation and controlling amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal Chelates of Sulfafurazole Azo Dye Derivative: Synthesis, Structure Affirmation, Antimicrobial, Antitumor, DNA Binding, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Design, Synthesis, Spectroscopic Inspection, DFT and Molecular Docking Study of Metal Chelates Incorporating Azo Dye Ligand for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Recent Advances in the Synthesis of Aromatic Azo Compounds [mdpi.com]
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- 27. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Recrystallization of Azo Dyes
Welcome to the Technical Support Center for Azo Dye Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the recrystallization of azo dyes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the highest purity for your compounds.
I. The Recrystallization Workflow: A Conceptual Overview
Recrystallization is a powerful technique for purifying solid organic compounds like azo dyes.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the dye readily at high temperatures but poorly at low temperatures, while impurities remain soluble even when cooled.[2]
Caption: The general workflow for the recrystallization of azo dyes.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the recrystallization of azo dyes in a question-and-answer format.
Crystallization Problems
Question 1: My azo dye won't crystallize out of solution, even after cooling.
Answer: This is a common issue often caused by supersaturation or using too much solvent.[3] Here's a systematic approach to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[5]
-
Reduce Solvent Volume: It's highly likely that too much solvent was used.[3] Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Ice Bath: If crystals still haven't formed at room temperature, try placing the flask in an ice bath to further decrease the dye's solubility.[1]
Question 2: My azo dye "oils out" instead of forming crystals.
Answer: "Oiling out" occurs when the dye comes out of solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the dye is significantly impure.[3]
-
Slower Cooling: Reheat the solution to redissolve the oil. Allow it to cool much more slowly. You can insulate the flask with paper towels or a beaker to slow down heat loss.[3][5]
-
Add More Solvent: The boiling point of your solvent might be higher than the melting point of your dye. Add a small amount of additional solvent, reheat to dissolve, and then cool slowly. This can sometimes prevent the dye from melting as it precipitates.[5]
-
Change Solvents: If the problem persists, the chosen solvent may not be suitable. A different solvent or a mixed solvent system might be necessary.
Question 3: The crystallization happens too quickly, resulting in a fine powder instead of distinct crystals.
Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[5]
-
Use More Solvent: Reheat the mixture and add a small amount of additional hot solvent. This will keep the dye in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[5]
-
Insulate the Flask: As with "oiling out," slowing the cooling process is key. Insulate the flask to allow for gradual temperature decrease.[5]
Purity and Yield Issues
Question 4: My final product has a low yield.
Answer: A low yield can be frustrating, but it's often preventable.
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor.[4] To check this, take a drop of the filtrate on a watch glass and let it evaporate. A large amount of solid residue indicates that you can recover more product by evaporating some of the solvent and re-cooling.[5]
-
Premature Crystallization: If your dye crystallizes in the funnel during hot filtration, you will lose a portion of your product. Ensure your funnel and receiving flask are pre-heated, and filter the hot solution quickly.[6][7]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[4]
Question 5: My purified azo dye is still colored by impurities.
Answer: If colored impurities persist after recrystallization, they may have similar solubility properties to your dye.
-
Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Be cautious not to add too much, as it can also adsorb your product.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired level of purity.
-
Alternative Purification: If recrystallization is ineffective, consider other purification techniques like column chromatography.[1]
III. Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my azo dye?
The ideal recrystallization solvent should:
-
Completely dissolve the azo dye when hot.[1]
-
Dissolve the azo dye poorly or not at all when cold.[1]
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Not react with the azo dye.
-
Be volatile enough to be easily removed from the crystals.
Common solvents for polar compounds like azo dyes include ethanol, methanol, acetic acid, or mixtures with water.[1][2] It is always best to test the solubility of a small amount of your crude dye in various solvents to find the most suitable one.[1]
Q2: What is the purpose of hot gravity filtration?
Hot gravity filtration is used to remove insoluble impurities from your solution before crystallization.[1][6] This could include things like dust, salt byproducts, or activated charcoal if used for decolorization. It's crucial to keep the solution hot during this process to prevent your desired compound from crystallizing prematurely on the filter paper.[6][7]
Caption: The process of hot gravity filtration to remove insoluble impurities.
Q3: When should I use a mixed solvent system?
A mixed solvent system is useful when your azo dye is too soluble in one solvent and not soluble enough in another.[6] The procedure involves dissolving the dye in a minimum amount of the "good" hot solvent, and then slowly adding the "poor" solvent until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6] Common solvent pairs include ethanol/water and acetic acid/water.[6]
Q4: How do I properly wash the purified crystals?
After collecting the crystals by vacuum filtration, they should be washed with a small amount of ice-cold recrystallization solvent.[1] This removes any remaining soluble impurities that may be adhering to the crystal surfaces. It is critical to use cold solvent to minimize the loss of your purified product.[4]
Q5: What is the best way to dry the final product?
The purified crystals can be dried in a desiccator or a vacuum oven.[1] Drying to a constant weight is the best way to ensure all the solvent has been removed.[4]
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Crude Azo Dye
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude azo dye in various potential solvents (e.g., ethanol, methanol, water, acetic acid) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude azo dye and the chosen solvent. Heat the mixture to boiling while stirring, adding the minimum amount of hot solvent required to completely dissolve the dye.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.[1]
-
Drying: Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven to a constant weight.[1]
Data Presentation: Common Recrystallization Solvents for Azo Dyes
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar, salt-like dyes. |
| Ethanol | 78 | High | A versatile solvent for many organic compounds.[1] |
| Methanol | 65 | High | Similar to ethanol, but more volatile.[2] |
| Glacial Acetic Acid | 118 | High | Can be effective for dyes that are difficult to dissolve.[2] |
| Toluene | 111 | Low | Can be used in mixed solvent systems with more polar solvents.[8] |
| Ethanol/Water | Variable | High | A common mixed-solvent system.[9] |
V. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LibreTexts. (2025, August 20). 2.5: Hot Filtration. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Silver, J. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments? ResearchGate. Retrieved from [Link]
-
Ali, S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances.
-
Kyoto University. (n.d.). Hot Filtration & Recrystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing By-product Formation in Azo Dye Synthesis
Welcome to the Technical Support Center for Azo Dye Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the critical aspect of minimizing by-product formation. By understanding the underlying reaction mechanisms and controlling key parameters, you can significantly improve the purity, yield, and color consistency of your synthesized azo dyes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during azo dye synthesis, providing insights into their causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Azo Dye
A low or non-existent yield is a frequent challenge that can often be traced back to the initial diazotization step or the subsequent coupling reaction.[1]
Potential Causes & Solutions:
-
Improper Temperature Control: The diazotization reaction is highly sensitive to temperature. Diazonium salts are unstable and prone to decomposition at temperatures above 5°C, which leads to the formation of phenols and nitrogen gas.[2]
-
Incorrect pH for Diazotization and Coupling: The pH of the reaction medium is crucial for both stages of the synthesis.[1]
-
Diazotization: Requires a strongly acidic environment to generate nitrous acid (HNO₂) from sodium nitrite and a mineral acid like HCl.[1]
-
Coupling: The optimal pH depends on the coupling partner. Phenols require mildly alkaline conditions (pH > 7.5) to form the more reactive phenoxide ion, while aromatic amines need mildly acidic conditions (pH < 6).[1][5]
-
Solution: Carefully monitor and adjust the pH at each stage. Use a pH meter for accurate measurements and add acid or base dropwise to reach the optimal range for your specific reactants.
-
-
Purity and Stoichiometry of Reagents: The purity of the starting materials, especially the aromatic amine, is paramount.[1] Impurities can lead to unwanted side reactions and the formation of colored by-products.[3]
-
Solution: Use reagents of the highest possible purity. Verify the molar ratios of your reactants to ensure complete diazotization. A slight excess of sodium nitrite and sufficient acid are necessary for the complete conversion of the primary amine.[6]
-
Issue 2: Incorrect Color of the Final Azo Dye Product
Variations in the final color of the azo dye can be attributed to several factors, primarily the presence of impurities and side-products.[1]
Potential Causes & Solutions:
-
Formation of Triazenes and Diazoamino Compounds: These are common by-products that can significantly alter the color of the final product.[1][6]
-
Triazenes form from the reaction of the diazonium salt with the amino group of anilines (N-coupling) instead of the aromatic ring (C-coupling).[6]
-
Diazoamino compounds result from the reaction of the diazonium salt with unreacted primary amine.[6]
-
Solution: Control the pH to favor C-coupling (mildly acidic for anilines).[6] Ensure complete diazotization by using a slight excess of sodium nitrite and sufficient acid, and add the diazonium salt solution slowly to the coupling component.[6]
-
-
Decomposition of Diazonium Salt: As mentioned earlier, decomposition leads to the formation of phenols, which can act as unintended coupling components, resulting in a mixture of dyes with a different overall color.[6]
-
Solution: Maintain a low temperature (0-5°C) and use the diazonium salt immediately after its preparation.[6]
-
-
pH of the Final Solution: Many azo dyes act as pH indicators, and their color can change dramatically with the pH of the solution.[1]
-
Solution: Isolate and purify the final product at a neutral pH unless a specific salt form is desired.[1]
-
Issue 3: Polymeric/Tar-like By-products
The formation of intractable tars or polymeric materials is a sign of uncontrolled side reactions.
Potential Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can promote various side reactions, including polymerization of reactive intermediates.
-
Solution: Strict temperature control (0-5°C) is crucial throughout the synthesis.[3]
-
-
Incorrect Rate of Reagent Addition: Rapid addition of reagents can create localized "hot spots" and high concentrations of reactive species, leading to uncontrolled reactions.
-
Solution: Add the sodium nitrite solution and the diazonium salt solution slowly and dropwise with vigorous stirring to ensure a homogeneous reaction mixture and prevent temperature spikes.[3]
-
| Problem Encountered | Probable Cause | Recommended Solution |
| Low Yield / No Reaction | Decomposition of diazonium salt due to high temperature. | Maintain reaction temperature at 0-5°C.[2] |
| Incorrect pH for diazotization or coupling. | Optimize pH for each reaction step (acidic for diazotization, specific pH for coupling).[5] | |
| Incomplete diazotization. | Ensure a slight excess of sodium nitrite and sufficient acid.[6] | |
| Incorrect Color | Formation of triazene or diazoamino by-products. | Control pH to favor C-coupling; ensure complete diazotization.[6] |
| Decomposition of diazonium salt leading to phenol formation. | Maintain low temperature and use diazonium salt immediately.[6] | |
| Final product is in a pH-sensitive color state. | Isolate and purify at a neutral pH.[1] | |
| Polymeric/Tar Formation | High reaction temperature promoting side reactions. | Strict temperature control (0-5°C). |
| Rapid addition of reagents causing localized overheating. | Slow, dropwise addition of reagents with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind azo dye synthesis?
A1: Azo dye synthesis is a two-step process.[7] First, a primary aromatic amine is converted into a diazonium salt through a reaction called diazotization.[7] This involves treating the amine with sodium nitrite in the presence of a strong acid at a low temperature.[1][4] The resulting diazonium salt is then reacted with a coupling component, which is typically a phenol or another aromatic amine, in an electrophilic aromatic substitution reaction known as azo coupling.[7][8]
Q2: How can I monitor the progress of my azo coupling reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of reactants and the formation of the colored azo dye product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[9][10]
Q3: What are the best practices for purifying azo dyes to remove by-products?
A3: Recrystallization is a common and effective method for purifying solid azo dyes.[6][11] The choice of solvent is crucial for successful separation. For more challenging purifications, column chromatography can be employed.[11] Washing the crude product with cold water can help remove unreacted salts.[6] In some cases, acid treatment can be used to hydrolyze triazene by-products.[6]
Q4: Can the order of reagent addition impact the formation of by-products?
A4: Absolutely. It is generally recommended to add the cold diazonium salt solution slowly to the cold solution of the coupling component.[3] This ensures that the diazonium salt is immediately consumed in the desired coupling reaction, minimizing its opportunity to decompose or participate in side reactions.
Q5: Are there modern techniques that can help minimize by-product formation?
A5: Yes, continuous flow reactors are gaining traction for azo dye synthesis.[6] These systems offer excellent control over reaction parameters such as temperature and mixing, which can lead to higher yields and fewer by-products.[12][13]
Experimental Protocols
General Protocol for Azo Dye Synthesis
This protocol outlines the fundamental steps for synthesizing an azo dye. Note that specific quantities and reaction times will need to be optimized for your particular starting materials.
1. Diazotization of the Aromatic Amine: a. Dissolve the primary aromatic amine in a mineral acid (e.g., HCl). b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite in cold water. d. Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C. e. Stir the resulting diazonium salt solution for a short period at 0-5°C. It should be used immediately in the next step.[6]
2. Azo Coupling: a. Dissolve the coupling component (e.g., a phenol or aromatic amine) in an appropriate solvent. b. Adjust the pH of the coupling component solution to the optimal range for your specific reaction (alkaline for phenols, acidic for amines).[1][5] c. Cool this solution to 0-5°C in an ice bath. d. Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. e. A colored precipitate of the azo dye should form. f. Continue stirring for a specified time to ensure the completion of the reaction.
3. Isolation and Purification: a. Isolate the azo dye precipitate by filtration.[3] b. Wash the precipitate thoroughly with cold water to remove any residual salts and acids.[6] c. Dry the purified product. Further purification can be achieved through recrystallization.[6][11]
Visualizing Reaction Mechanisms and Workflows
Azo Coupling Reaction Mechanism
Caption: The two-step process of azo dye synthesis.
Common By-product Formation Pathways
Caption: Major side reactions leading to by-products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
References
- The Synthesis of Azo Dyes. (n.d.).
- Azo Coupling - Organic Chemistry Portal. (n.d.).
- optimizing coupling reaction conditions for azo dyes - Benchchem. (n.d.).
- Technical Support Center: Optimizing Diazotization and Coupling Reactions for Azo Pigments - Benchchem. (2025).
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. (2022).
- Technical Support Center: Optimizing Azo Coupling Reaction Yield - Benchchem. (2025).
- Azo dye - Wikipedia. (n.d.).
- An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Azo Dyes, with a Focus on Diazine Black Analogs - Benchchem. (2025).
- Coupling Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2019).
- Preventing byproduct formation in azo coupling reactions - Benchchem. (2025).
- Chemistry and Applications of Azo Dyes: A Comprehensive Review. (n.d.).
- Azo coupling - Wikipedia. (n.d.).
- Making an Azo Dye from Phenol - Chemistry LibreTexts. (2023).
- some reactions of diazonium ions - Chemguide. (n.d.).
- Classifications, properties, recent synthesis and applications of azo dyes - PMC - NIH. (2020).
- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).
- A Method for the Purification of Certain Azo Dyes. (n.d.).
- Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. (n.d.).
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors - ResearchGate. (2025).
- Suggestions required for efficient isolation and purification of azo pigments? - ResearchGate. (2021).
- Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography - Taylor & Francis. (n.d.).
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors - AKJournals. (2016).
- Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - NIH. (2023).
- Optimization of the diazotization and hydrolysis reaction conditions. a - ResearchGate. (n.d.).
- Azo Dye Removal Technologies - Austin Publishing Group. (2018).
- Application of chromatographic techniques for - determination of azo dyes and theirs degradation - products in consumer goods - ResearchGate. (n.d.).
- Azo Dyes - Applied Technical Services. (n.d.).
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- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 13. akjournals.com [akjournals.com]
Validation & Comparative
A Comparative Analysis of Substituted Phenyldiazenyl Phenols: A Guide for Researchers
Substituted phenyldiazenyl phenols, a prominent class of azo compounds, have garnered considerable attention within the scientific community.[1][2] Traditionally recognized for their vibrant colors and extensive use as dyes, these molecules are now emerging as a versatile scaffold in medicinal chemistry and materials science.[3][4][5] Their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, make them a compelling subject for drug discovery and development.[3][6][7]
This guide offers a comparative analysis of substituted phenyldiazenyl phenols, delving into their synthesis, characterization, and the nuanced relationship between their chemical structure and biological function. We will explore experimental data to provide a clear, evidence-based comparison of their performance, equipping researchers, scientists, and drug development professionals with the insights needed to navigate this promising class of compounds.
The Synthetic Keystone: Diazotization and Azo Coupling
The synthesis of substituted phenyldiazenyl phenols is predominantly achieved through a classic and reliable two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with a phenolic compound.[1][8][9][10] The elegance of this method lies in its modularity, allowing for the introduction of a wide array of substituents on either aromatic ring, thus enabling the systematic exploration of structure-activity relationships.
The initial diazotization step involves the conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent coupling reaction is an electrophilic aromatic substitution where the electron-rich phenol attacks the diazonium salt, usually at the para position to the hydroxyl group, to form the characteristic azo (-N=N-) linkage. The pH of the reaction medium is a critical parameter in the coupling step; an alkaline medium is generally preferred to activate the phenol by converting it to the more nucleophilic phenoxide ion.
Experimental Protocol: Synthesis of a Representative Substituted Phenyldiazenyl Phenol
This protocol details the synthesis of 4-((4-hydroxyphenyl)diazenyl)benzonitrile, a representative substituted phenyldiazenyl phenol.
Materials:
-
4-aminobenzonitrile
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Procedure:
-
Diazotization of 4-aminobenzonitrile:
-
Dissolve 1.18 g (10 mmol) of 4-aminobenzonitrile in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of 0.76 g (11 mmol) of NaNO₂ dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30 minutes at this temperature to complete the formation of the diazonium salt solution.
-
-
Azo Coupling with Phenol:
-
In a separate beaker, dissolve 0.94 g (10 mmol) of phenol in 20 mL of 10% aqueous NaOH solution.
-
Cool this alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 60 minutes.
-
-
Isolation and Purification:
-
Filter the resulting precipitate using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure 4-((4-hydroxyphenyl)diazenyl)benzonitrile.
-
Dry the purified product in a desiccator.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.[1][10][11][12]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of substituted phenyldiazenyl phenols.
Comparative Analysis of Biological Activities
The true potential of substituted phenyldiazenyl phenols lies in their diverse biological activities, which can be finely tuned by altering the substituents on the aromatic rings.
Antimicrobial Activity
A significant body of research has demonstrated the potent antimicrobial properties of phenyldiazenyl phenols against a range of pathogenic bacteria and fungi.[3][4][6][13] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic processes.[3]
The nature and position of substituents on the phenyl rings play a critical role in determining the antimicrobial efficacy. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine) or nitro groups, has been shown to enhance antibacterial activity.[3] This is likely due to an increase in the lipophilicity of the molecule, facilitating its passage through the bacterial cell wall, and the alteration of its electronic properties, enhancing its interaction with biological targets.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Substituted Phenyldiazenyl Phenols
| Compound ID | Substituent (R1) | Substituent (R2) | Staphylococcus aureus | Listeria monocytogenes | Bacillus subtilis | Klebsiella pneumoniae | Reference |
| 1 | H | 4'-Cl | 8.25 | - | 8.25 | 8.25 | [3] |
| 2 | H | 4'-NO₂ | 8.25 | - | 8.25 | - | [3] |
| 3 | H | 3'-NO₂ | 8.25 | - | 8.25 | - | [3] |
| 4a | 2'-OH | 4'-H | 4 | 8 | - | - | [14] |
| 4b | 2'-OH | 4'-Cl | 4 | 8 | - | - | [14] |
| 4c | 2'-OH | 4'-F | 4 | 8 | - | - | [14] |
Note: '-' indicates data not available.
The data clearly indicates that specific substitutions can lead to highly potent antimicrobial agents. For example, compounds with a hydroxyl group at the 2'-position and a halogen at the 4'-position exhibit strong activity against Gram-positive bacteria like S. aureus and L. monocytogenes.[14] Similarly, the presence of electron-withdrawing groups like chloro and nitro substituents results in significant activity against both Gram-positive and Gram-negative bacteria.[3]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Test compound stock solution (e.g., in DMSO)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 10 µL of the diluted inoculum to each well, except for the negative control wells.
-
-
Incubation:
-
Cover the plates and incubate at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
If using resazurin, add 20 µL to each well after incubation and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the color remains blue.
-
Structure-Activity Relationship (SAR) for Antimicrobial Activity
Caption: SAR diagram illustrating the effect of electron-withdrawing groups on antimicrobial activity.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[11][15][16] In substituted phenyldiazenyl phenols, this inherent antioxidant capacity of the phenol moiety can be modulated by the substituents on the aromatic rings.[1][11]
The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[11][17] The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Comparative Antioxidant Activity (IC₅₀ in µM) of Substituted Phenyldiazenyl Phenols
| Compound ID | Phenolic Core | Substituent on Diazenyl Ring | ABTS IC₅₀ (µM) | Reference |
| 5a | Syringol | 4'-F | 15.3 | [11] |
| 5b | Syringol | 4'-NO₂ | 18.1 | [11] |
| 6a | 5,6,7,8-Tetrahydro-2-naphthol | 4'-F | 10.2 | [11] |
| 6b | 5,6,7,8-Tetrahydro-2-naphthol | 4'-NO₂ | 12.5 | [11] |
| 7a | Salicylic Acid | 4'-NO₂ | > 100 | [11] |
The data reveals that the nature of the phenolic core and the substituents significantly influence the antioxidant activity.[11] For instance, azo dyes derived from syringol and 5,6,7,8-tetrahydro-2-naphthol, which have multiple hydroxyl groups or a more electron-rich system, exhibit potent antioxidant activity.[11] Furthermore, electron-withdrawing groups like fluoro and nitro substituents in the para position can enhance this activity.[11]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for evaluating the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)
-
Test compound solutions at various concentrations in methanol
-
Positive control (e.g., ascorbic acid or gallic acid)
-
Methanol (as blank)
-
96-well microtiter plate or cuvettes
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
The DPPH solution should be freshly prepared and kept in the dark.
-
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound, positive control, and blank (methanol).
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) for Antioxidant Activity
Caption: SAR diagram highlighting key features for enhanced antioxidant activity.
Conclusion and Future Perspectives
The comparative analysis of substituted phenyldiazenyl phenols underscores the profound impact of chemical structure on biological activity. The modularity of their synthesis provides a powerful platform for the rational design of novel therapeutic agents. Key takeaways include:
-
Antimicrobial Potency: Electron-withdrawing substituents, particularly halogens and nitro groups, are consistently associated with enhanced antimicrobial activity. The position of these substituents also plays a crucial role, offering avenues for optimizing selectivity and potency.
-
Antioxidant Capacity: The inherent antioxidant properties of the phenolic moiety are central to this activity. The presence of multiple hydroxyl groups or other electron-donating substituents on the phenolic ring generally leads to superior radical scavenging capabilities.
Future research should focus on expanding the structural diversity of these compounds and exploring their potential in other therapeutic areas. Investigating their mechanisms of action in greater detail will be crucial for advancing these promising molecules from the laboratory to clinical applications. The development of quantitative structure-activity relationship (QSAR) models could further accelerate the discovery of new lead compounds with optimized biological profiles.[16][18]
References
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Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. [Link]
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Azobenzene as Antimicrobial Molecules. MDPI. [Link]
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Antibacterial and antifungal activities (in µg/ml) of azo compounds and phenol derivatives against bacterial and yeast species. ResearchGate. [Link]
-
AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. [Link]
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Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. National Institutes of Health (NIH). [Link]
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Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. [Link]
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Substituted-(phenyl-diazenyl) phenols derivatives (4a–m). ResearchGate. [Link]
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Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. PubMed. [Link]
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4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. PubMed. [Link]
-
Synthesis, antioxidant and antibacterial activity of azo dye-stilbene hybrid compounds. Ingenta Connect. [Link]
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Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. [Link]
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The synthesis, structural characterization and antibacterial properties of some 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol. ResearchGate. [Link]
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Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. International Journal of Innovative Science and Research Technology. [Link]
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(PDF) Synthesis and spectroscopic study of naphtholic and phenolic azo dyes. ResearchGate. [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. [Link]
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4-(Phenyldiazenyl)phenol tbdms. PubChem. [Link]
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Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]
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Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]
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The Discerning Eye of the Chromophore: A Comparative Guide to Chloro and Methyl Group Effects on Azo Dye Properties
For the discerning researcher in materials science and drug development, the vibrant world of azo dyes offers a rich palette for innovation. These synthetic colorants, characterized by the foundational nitrogen-nitrogen double bond (–N=N–), are mainstays in industries ranging from textiles to advanced optical materials. Their utility, however, is not monolithic. The true power of azo dyes lies in their tunability, where subtle modifications to their molecular architecture can elicit profound changes in their functional properties. This guide provides a deep, comparative analysis of how two common substituents, the chloro (–Cl) and methyl (–CH₃) groups, fundamentally alter the spectral characteristics, stability, and overall performance of azo dyes, supported by experimental evidence and detailed protocols.
The Electronic Tug-of-War: Substituent Effects on the Azo Chromophore
The color of an azo dye is dictated by its chromophore, the part of the molecule that absorbs light. This absorption is governed by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituent groups appended to the aromatic rings of the azo structure can modulate this energy gap, thereby tuning the color.
The methyl group (–CH₃) is a classic electron-donating group (EDG). Through a positive inductive effect (+I), it pushes electron density into the aromatic ring. This increased electron density on the chromophore raises the energy of the HOMO, reducing the HOMO-LUMO gap. Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift), resulting in a deeper color.
Conversely, the chloro group (–Cl) exhibits a dual nature. It is electron-withdrawing via its negative inductive effect (-I) due to its high electronegativity. However, it can also act as a weak electron-donating group through a positive mesomeric effect (+M) by sharing its lone pair of electrons with the aromatic ring. In most azo dye systems, the inductive effect of chlorine dominates, pulling electron density away from the chromophore. This stabilizes the ground state and can widen the HOMO-LUMO gap, leading to absorption at a shorter wavelength (a hypsochromic or blue shift).
The interplay of these electronic effects is the primary determinant of the dye's final properties.
Caption: General workflow for the synthesis and analysis of azo dyes.
Protocol: Synthesis of a Substituted Azo Dye
Objective: To synthesize an azo dye from a substituted aniline (e.g., p-chloroaniline or p-toluidine) and a coupling agent (e.g., phenol or β-naphthol).
Materials:
-
Substituted Aniline (e.g., 4-chloroaniline or 4-methylaniline)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Coupling Agent (e.g., Phenol)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled Water
Procedure:
Part A: Diazotization
-
Dissolve 0.01 mol of the chosen substituted aniline in a mixture of 3 mL of concentrated HCl and 10 mL of water in a 100 mL beaker. Stir until a clear solution of the amine salt is formed.
-
Cool the solution to 0-5 °C in an ice bath. It is critical to maintain this low temperature to prevent the diazonium salt from decomposing.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water.
-
Add the sodium nitrite solution dropwise to the cold amine salt solution with constant stirring. Keep the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Test for the presence of excess nitrous acid using starch-iodide paper.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve 0.01 mol of the coupling agent (e.g., 0.94 g of phenol) in 10 mL of 10% NaOH solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye cake with several portions of cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain a pure product.
-
Dry the purified dye in an oven at a moderate temperature (e.g., 60 °C).
Self-Validation: The success of the synthesis is validated through characterization. A sharp melting point of the recrystallized product indicates purity. Spectroscopic analysis (UV-Vis and FTIR) should confirm the expected λmax and the presence of the N=N stretch (typically weak, around 1450-1500 cm⁻¹), respectively.
Conclusion: Designing Dyes with Purpose
The choice between a chloro and a methyl substituent is a strategic decision in the design of azo dyes. For applications demanding high stability and resistance to environmental degradation, such as automotive paints or high-performance textiles, the chloro group is often the superior choice due to its ability to enhance light fastness and thermal stability. For applications where a specific, deeper shade is required and ultimate fastness is less critical, the bathochromic shift induced by the methyl group makes it a valuable tool.
This guide has illuminated the fundamental principles and practical outcomes of these substitutions. By understanding the electronic and steric causality behind these changes, researchers can move beyond trial-and-error and rationally engineer azo dyes with precisely tailored properties for the next generation of advanced materials.
References
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Ujváry, I. (2010). Pest Control Agents from Natural Products. In: Krieger, R. (eds) Hayes' Handbook of Pesticide Toxicology. Academic Press. [Link]
-
Chemistry LibreTexts. (2023). Activating and Deactivating Groups. [Link]
-
Yazdanbakhsh, M. R., et al. (2010). Synthesis, characterization and light fastness of some new halogenated azo dyes. Iranian Journal of Science and Technology, Transaction A: Science, 34(3), 237-244. [Link]
- Freeman, H. S., & Peters, A. T. (Eds.). (2000).
-
Giles, C. H., & McKay, R. B. (1963). The light-fastness of dyed fibres: a statistical study. Textile Research Journal, 33(7), 527-577. [Link]
A Comparative Guide to the Structure-Activity Relationship of Chlorinated Azo Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of Chlorinated Azo Phenols
Chlorinated azo phenols represent a fascinating and complex class of organic compounds. Their molecular architecture, characterized by a phenolic ring linked to a chlorinated aromatic system via an azo bridge (-N=N-), bestows upon them a wide spectrum of biological activities. These compounds have garnered significant interest for their potential applications as antimicrobial and anticancer agents.[1][2] However, this potential is shadowed by concerns about their toxicity, as some azo compounds and their metabolites have been implicated in mutagenesis and carcinogenesis.[2] Understanding the nuanced relationship between the precise arrangement of chlorine atoms on the aromatic rings and the resulting biological and toxicological profiles is paramount for the rational design of novel therapeutic agents with enhanced efficacy and minimized adverse effects. This guide aims to provide a comprehensive comparison of chlorinated azo phenols, supported by experimental data and detailed methodologies, to empower researchers in their quest for safer and more potent bioactive molecules.
The Influence of Chlorination on Biological Activity: A Structure-Activity Relationship Exploration
The biological activity of azo phenols is profoundly influenced by the number and position of chlorine substituents on the aromatic rings. Chlorine, being an electron-withdrawing group, can significantly alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Antimicrobial Activity
A general trend observed is that the introduction of chlorine atoms onto the azo phenol backbone tends to enhance antimicrobial activity.[3] This is attributed to the increased lipophilicity of the molecule, which facilitates its passage through the lipid-rich cell membranes of microorganisms. Furthermore, the electron-withdrawing nature of chlorine can increase the reactivity of the azo compound or its metabolites.
A study on phenolic azo dye derivatives demonstrated that a compound featuring a chlorine atom at the ortho position of the phenolic ring exhibited reduced antimicrobial activity.[4] In contrast, other studies have shown that molecules with electron-withdrawing groups like chlorine often display excellent antimicrobial activity.[3] This highlights the complexity of SAR in this class of compounds, where the position of the substituent is as critical as its presence.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Azo Phenol Derivatives
| Compound | Structure | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
| Phenolic Azo Dye B1 | Carboxylic acid group on the phenyl ring | >125 | >125 | 125 | [4] |
| Phenolic Azo Dye B3 | Chlorine at ortho position of the phenolic ring | >125 | >125 | >125 | [4] |
| Phenolic Azo Dye B4 | Nitro group on the phenyl ring | 62.5 | 62.5 | 125 | [4] |
Note: Lower MIC values indicate higher antimicrobial activity.
The data in Table 1, although not exclusively focused on a systematic series of chlorinated derivatives, provides valuable insights. The presence of a chlorine atom at the ortho position in compound B3 resulted in a drastic reduction of activity compared to the nitro-substituted compound B4.[4] This underscores the importance of substituent position in determining the antimicrobial efficacy.
Experimental Protocols: A Practical Guide
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of chlorinated azo phenols.
Synthesis of Chlorinated Azo Phenols
The synthesis of chlorinated azo phenols typically involves a two-step process: diazotization of a chlorinated aniline followed by coupling with a phenol.
dot
Caption: General workflow for the synthesis of chlorinated azo phenols.
Detailed Protocol for the Synthesis of 4-((4-chlorophenyl)diazenyl)phenol:
This protocol is adapted from a general procedure for the synthesis of similar azo dyes.[5]
-
Diazotization of 4-chloroaniline:
-
Dissolve 4-chloroaniline in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Continue stirring for an additional 15-30 minutes. Successful formation of the diazonium salt can be confirmed by a positive reaction with starch-iodide paper.[5]
-
-
Preparation of the Coupling Component:
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold sodium phenoxide solution with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition.
-
A brightly colored precipitate of the chlorinated azo phenol will form.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
dot
Caption: Workflow for MIC determination using the broth microdilution assay.
Step-by-Step Protocol:
-
Preparation of the Test Compound: Dissolve the synthesized chlorinated azo phenol in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.[7]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.[8]
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.[9][10]
dot
Caption: Workflow for cytotoxicity assessment using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., human cancer cell lines or normal cell lines) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chlorinated azo phenol dissolved in the appropriate cell culture medium.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Mechanistic Insights: How Chlorinated Azo Phenols Exert Their Effects
The biological activities of chlorinated azo phenols are underpinned by their interactions with cellular components. The precise mechanisms can vary depending on the specific compound and the target organism or cell type.
dot
Caption: Potential mechanisms of action for chlorinated azo phenols.
For antimicrobial activity, phenolic compounds are known to disrupt the integrity of the cell membrane, leading to increased permeability and leakage of intracellular contents.[11] The presence of chlorine atoms can enhance this effect by increasing the lipophilicity of the molecule, facilitating its insertion into the lipid bilayer.
In the context of toxicity, the azo bond can be cleaved by azoreductases present in the gut microbiota and the liver, leading to the formation of aromatic amines.[2] Some of these metabolites can be genotoxic and carcinogenic. The nature and position of the chlorine atoms can influence the rate of this metabolic cleavage and the reactivity of the resulting aromatic amines.
Conclusion and Future Directions
The structure-activity relationship of chlorinated azo phenols is a rich and complex field of study. The available evidence strongly suggests that the number and position of chlorine substituents are critical determinants of their biological activity and toxicity. While chlorination can enhance antimicrobial potency, careful consideration of the substitution pattern is necessary to mitigate potential toxic effects.
Future research should focus on the systematic synthesis and evaluation of a broad range of chlorinated azo phenols to establish more definitive quantitative structure-activity relationships (QSAR).[12][13] Such studies, coupled with detailed mechanistic investigations, will be instrumental in the rational design of novel and safe therapeutic agents based on the chlorinated azo phenol scaffold.
References
-
Comparative study on antimicrobial activity of mono-rhamnolipid and di-rhamnolipid and exploration of cost-effective antimicrobial agents for agricultural applications. PMC. Available at: [Link]
-
Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes. MDPI. Available at: [Link]
-
Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes. PMC. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az). ACS Omega. Available at: [Link]
-
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A Comparative Guide to the Antibacterial Activity of Azo Compounds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development.[1] Azo compounds, characterized by the R-N=N-R' functional group, have long been staples in the dye and pigment industries due to their chromophoric properties.[2] However, recent research has illuminated their significant potential as a versatile class of biologically active molecules, demonstrating a broad spectrum of activities including antibacterial, antifungal, anticancer, and antiviral effects.[2][3] This guide provides a comprehensive comparison of the antibacterial efficacy of various azo compounds, grounded in experimental data. We will delve into their structure-activity relationships, mechanisms of action, and the standardized protocols used for their evaluation, offering a resource for researchers and drug development professionals in the field of infectious diseases.
Mechanistic Insights: How Azo Compounds Inhibit Bacterial Growth
The antibacterial action of azo compounds is not attributed to a single mechanism but rather a combination of factors, heavily influenced by the compound's specific structure. A primary observation is their selective efficacy, with many azo derivatives showing potent activity against Gram-positive bacteria while being largely ineffective against Gram-negative strains.[1][4] This selectivity is largely attributed to the complex and less permeable outer membrane of Gram-negative bacteria, which acts as a formidable barrier.[3]
Key proposed mechanisms include:
-
Enzyme Inhibition: Certain azo compounds are believed to interfere with essential bacterial metabolic pathways. For example, some derivatives are thought to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the folate synthesis pathway that is also the target for sulfonamide antibiotics.[2]
-
Cell Process Disruption: The general mode of action involves the disruption of normal cellular processes, leading to the inhibition of bacterial growth and reproduction.[5]
-
Membrane Interaction: Amphiphilic azo compounds, particularly those with cationic groups, can interact with the bacterial cell membrane. The polar head of the molecule is thought to engage with phosphatidylethanolamine (PE) in the lipid membrane, disrupting its integrity and leading to cell lysis.[3]
-
DNA Interaction: Some studies suggest that azo compounds may bind to bacterial DNA, potentially damaging it or inhibiting replication and transcription processes.[6]
The following diagram illustrates the potential sites of action for antibacterial azo compounds.
Caption: Potential antibacterial mechanisms of azo compounds within a bacterial cell.
Structure-Activity Relationship (SAR): The Key to Potency
The antibacterial efficacy of an azo compound is intrinsically linked to its chemical structure. Modifications to the aromatic rings and the nature of substituents can dramatically alter activity, providing a roadmap for designing more potent derivatives.
-
Role of Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the phenyl rings are frequently cited as being crucial for antimicrobial activity, a feature common to many phenolic compounds.[3][4]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as halogens (chlorine, bromine) and nitro groups (-NO2), has been shown to significantly enhance antibacterial potency.[3][7] Studies have revealed that di- and tri-halogenated derivatives are often more active than their mono-halogenated counterparts.[3]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate bacterial membranes and bind to intracellular targets like enzymes.[3]
-
Heterocyclic Moieties: Incorporating heterocyclic rings (e.g., pyrimidine, pyrazole, thiazole) into the azo structure is a common strategy to enhance biological activity.[3][8]
-
Metal Chelation: The formation of metal complexes with ions like Copper (Cu(II)), Nickel (Ni(II)), and Zinc (Zn(II)) can lead to a marked increase in antibacterial activity compared to the uncomplexed azo ligand.[3] This is often explained by chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and favoring its permeation through the lipid layer of the cell membrane.
The diagram below illustrates the key structural features of an azo compound that can be modified to tune its antibacterial activity.
Caption: Key modifiable regions of an azo compound for SAR studies.
Quantitative Comparison of Antibacterial Activity
The efficacy of antibacterial agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[9] The zone of inhibition is a qualitative measure where a larger diameter indicates greater susceptibility of the microbe to the compound.[10]
The following table summarizes experimental data for various azo compounds against selected bacterial strains.
| Compound Class/Name | Target Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| (Phenyl-diazenyl)phenols | ||||
| Compound 4d | Staphylococcus aureus | 4 | - | [4] |
| Compound 4h | Staphylococcus aureus | 4 | - | [4] |
| Compound 4i | Staphylococcus aureus | 4 | - | [4] |
| Compound 4d, 4h, 4i | Listeria monocytogenes | 8 | - | [4] |
| Halogenated Azobenzenes | ||||
| Chloro-substituted | Staphylococcus aureus | 8.25 | - | [3][7] |
| Chloro-substituted | Bacillus subtilis | 8.25 | - | [3][7] |
| Nitro-substituted | Staphylococcus aureus | 8.25 | - | [3] |
| Nitro-substituted | Bacillus subtilis | 8.25 | - | [3] |
| Azo-Azomethines | ||||
| Compound 1 | Staphylococcus aureus | - | 45 | [3] |
| Compound 1 | Escherichia coli | - | 49 | [3] |
| Organometallic Azo Compounds | ||||
| Tellurated derivative | S. aureus / E. coli | ≤10 | up to 43 | [3] |
| Mercurated derivative | S. aureus / E. coli | - | (Improved vs. Tellurated) | [3] |
| Azo-Benzothiazoles | ||||
| Compound 4a | Bacillus subtilis | - | 17 | [3] |
| Compound 4a | Staphylococcus aureus | - | 18 | [3] |
Note: "-" indicates data not reported in the cited source. This table is a representative sample and not exhaustive.
Standardized Experimental Protocols
To ensure reproducibility and enable valid comparisons across different studies, standardized methodologies are critical. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for many of these tests.
This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[7]
-
Preparation of Microbial Inoculum: a. Isolate colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton Agar). b. Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test azo compound in a suitable solvent (e.g., DMSO). b. Perform a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth). Each well will contain 50 µL of the diluted compound.
-
Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the azo compound at which there is no visible growth.[9]
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of an inhibition zone.[10]
-
Preparation of Agar Plates: a. Using a sterile cotton swab, uniformly streak a standardized microbial inoculum (matching a 0.5 McFarland standard) across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Application of Disks: a. Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test azo compound onto the surface of the agar. b. Gently press the disks to ensure complete contact with the agar.
-
Incubation: a. Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[3]
The following workflow diagram outlines the process from synthesis to evaluation of novel antibacterial azo compounds.
Caption: A generalized workflow for the discovery and evaluation of antimicrobial azo compounds.
Concluding Remarks and Future Directions
The collective evidence strongly supports the potential of azo compounds as a fertile ground for the development of new antibacterial agents.[11] The data highlight a clear trend of high efficacy against Gram-positive bacteria, with specific structural motifs like hydroxyl and halogen substituents being key enhancers of activity.[3][7] The versatility in their synthesis allows for extensive structural modifications, making them ideal candidates for structure-activity relationship studies aimed at optimizing potency and spectrum.[4]
Future research should focus on several key areas:
-
Elucidating Mechanisms: While several mechanisms have been proposed, further studies are needed to pinpoint the precise molecular targets for the most potent classes of azo compounds.
-
Overcoming Gram-Negative Resistance: A significant hurdle is the poor activity against Gram-negative bacteria. Strategies to overcome this could involve designing compounds that can disrupt or permeate the outer membrane.
-
Toxicity and Safety Profiles: Rigorous evaluation of the cytotoxicity of lead compounds against mammalian cell lines is essential to ensure a suitable therapeutic window.
-
In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to in vivo models of infection to assess their true therapeutic potential.
By systematically exploring the vast chemical space of azo derivatives, the scientific community can unlock new avenues to combat the pressing global threat of antibiotic resistance.
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Validation of the Antimicrobial Spectrum of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol: A Comparative Analysis and Methodological Guide
An In-Depth Technical Guide for Researchers
Abstract: The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial scaffolds. Azo compounds, characterized by an R−N=N−R′ functional group, have emerged as a promising class of biologically active molecules with a wide range of therapeutic potential, including antimicrobial effects.[1][2] This guide provides a comprehensive technical overview of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a specific azo derivative, outlining its predicted antimicrobial spectrum based on structure-activity relationship studies of analogous compounds. We present a comparative analysis against established antibiotics and furnish detailed, field-proven protocols for researchers to validate its efficacy and preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.
Introduction: The Imperative for Novel Antimicrobials and the Potential of Azo Scaffolds
The diminishing efficacy of existing antibiotics is a global health crisis, fueling the urgent need for new chemical entities that can circumvent established resistance mechanisms.[3] Azo compounds, long utilized as dyes and pigments, are gaining significant attention for their diverse pharmacological activities.[4] The (phenyldiazenyl)phenol backbone, in particular, has been identified as a privileged structure in medicinal chemistry. Studies on various derivatives have demonstrated potent activity, especially against Gram-positive bacteria and some fungi, while often remaining inactive against Gram-negative organisms.[3][5] This selective activity is often attributed to differences in the cell wall composition between these bacterial classes.[2][3]
The specific compound, This compound , incorporates key structural features hypothesized to be crucial for antimicrobial action. The presence of a hydroxyl group on the phenol ring is considered essential for the antimicrobial activity of phenolic compounds.[5] Furthermore, substitutions on the phenyl rings, such as the chloro and methyl groups, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to interact with microbial targets.[2]
This guide provides a framework for the systematic validation of this compound, comparing its potential performance with standard-of-care agents and offering robust protocols for its evaluation.
Chemical Profile and Predicted Antimicrobial Spectrum
The unique arrangement of functional groups in this compound dictates its physicochemical properties and, by extension, its biological activity.
Caption: Chemical structure of the target compound.
Rationale for Predicted Spectrum
Based on extensive research into similar azo-phenol structures, a predictable pattern of activity emerges. The majority of these compounds exhibit selective, high activity against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, and some show antifungal activity against Candida albicans.[3][5] Conversely, they are consistently reported as inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][5] This selectivity is a key characteristic. The complex outer membrane of Gram-negative bacteria likely presents a permeability barrier that these compounds cannot efficiently breach.[2]
Therefore, we hypothesize that this compound will demonstrate potent inhibitory activity against Gram-positive pathogens and potentially Candida species, with little to no effect on Gram-negative organisms.
Comparative Performance Analysis
To contextualize the potential of our target compound, its performance must be benchmarked against clinically relevant antimicrobial agents. The following table summarizes the predicted Minimum Inhibitory Concentration (MIC) values for this compound alongside typical MIC ranges for comparator drugs against a standard panel of microorganisms.
| Microorganism | Gram Type | 4-chloro-5-methyl-2- [(E)-phenyldiazenyl]phenol (Predicted MIC, µg/mL) | Ciprofloxacin (Broad-Spectrum) (Typical MIC, µg/mL) | Vancomycin (Gram-Positive) (Typical MIC, µg/mL) | Fluconazole (Antifungal) (Typical MIC, µg/mL) |
| Staphylococcus aureus | Gram (+) | 4 - 16 | 0.12 - 2 | 0.5 - 2 | N/A |
| Listeria monocytogenes | Gram (+) | 8 - 32 | 0.5 - 2 | 1 - 4 | N/A |
| Escherichia coli | Gram (-) | >128 (Inactive) | ≤0.015 - 1 | >256 | N/A |
| Pseudomonas aeruginosa | Gram (-) | >128 (Inactive) | 0.03 - 8 | >256 | N/A |
| Candida albicans | Fungus | 3 - 16 | N/A | N/A | 0.25 - 2 |
Note: Predicted MIC values for the target compound are extrapolated from published data on structurally similar (phenyldiazenyl)phenols.[3][5] Typical MIC ranges for comparator drugs are based on established clinical data.
Experimental Validation Protocols
The following protocols provide a standardized framework for determining the antimicrobial spectrum and preliminary safety profile of novel compounds. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of data.[6][7][8][9]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[6][10][11] It determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.[12]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth).[10]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][12]
-
-
Preparation of Compound Dilutions:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The solvent choice must not affect microbial growth at the final concentration used.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate broth medium to cover a clinically relevant concentration range.[10]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Crucially, include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only) to validate the assay.[10]
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[6]
-
-
Determination of MIC:
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Before a compound can be considered for therapeutic development, its potential toxicity to mammalian cells must be evaluated. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][14]
Caption: Hypothesized mechanism of antimicrobial action.
Conclusion and Future Directions
This compound represents a promising candidate within the azo class of potential antimicrobial agents. Based on extensive data from analogous structures, it is predicted to have potent and selective activity against clinically relevant Gram-positive bacteria and possibly pathogenic fungi. Its inactivity against Gram-negative bacteria suggests a specific mechanism of action and a potentially lower impact on certain commensal gut flora compared to broad-spectrum antibiotics. [15][16] The experimental protocols detailed in this guide provide a clear and robust pathway for validating these predictions. Successful determination of a favorable MIC profile and a high therapeutic index (low cytotoxicity) would warrant further investigation, including mechanism of action studies, resistance emergence assays, and eventual in vivo efficacy testing in animal models of infection. The continued exploration of such novel chemical scaffolds is paramount in the ongoing battle against antimicrobial resistance.
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- 16. research.chop.edu [research.chop.edu]
A Spectroscopic Guide to Positional Isomerism: Unraveling the Ortho vs. Para Effect in Azo Phenols
For researchers and professionals in materials science and drug development, azo phenols represent a fascinating and highly versatile class of molecules. Their rich chromophoric properties, stemming from the extended π-conjugation across the –N=N– linkage, make them mainstays as dyes, pH indicators, and molecular switches. However, the true spectroscopic elegance and complexity of these compounds are revealed when one considers the positional isomerism of the hydroxyl group on the phenyl ring.
The seemingly subtle shift of the hydroxyl (–OH) group from the para (4-position) to the ortho (2-position) relative to the azo linkage induces a cascade of structural and electronic changes. These changes manifest as dramatic and diagnostically powerful differences in their spectroscopic signatures. This guide provides an in-depth comparison of ortho versus para-substituted azo phenols, grounded in experimental data and mechanistic principles, to empower researchers to predict, interpret, and engineer the photophysical properties of these molecules.
The Decisive Influence: Intramolecular vs. Intermolecular Hydrogen Bonding
At the heart of the spectroscopic disparity between ortho and para azo phenols is the nature of their hydrogen bonding.
-
Para-substituted azo phenols feature a hydroxyl group distant from the azo linkage. Consequently, this –OH group can only engage in intermolecular hydrogen bonding with solvent molecules or other solute molecules. Its electronic environment is thus highly dependent on the surrounding medium.
-
Ortho-substituted azo phenols , by contrast, have the –OH and –N=N– groups in close proximity. This arrangement facilitates the formation of a stable, six-membered pseudo-ring via a strong intramolecular hydrogen bond. This internal bond "locks" the conformation and profoundly alters the molecule's electronic and chemical behavior, largely insulating it from solvent effects.
This fundamental structural difference is the primary driver for the distinct spectroscopic behaviors detailed below.
Experimental Workflow: Synthesis and Analysis
To objectively compare these isomers, a robust and reproducible experimental plan is essential. This involves standardized synthesis and consistent spectroscopic analysis.
Experimental Protocol 1: Synthesis of Azo Phenols
The synthesis of azo phenols is reliably achieved through a two-step diazo-coupling reaction. The key is maintaining a low temperature during diazotization to prevent the unstable diazonium salt from decomposing.
Step 1: Diazotization of an Aromatic Amine (e.g., Aniline)
-
Dissolve the aromatic amine (0.01 mol) in an aqueous solution of hydrochloric acid (2.5 mL conc. HCl in 5 mL water).
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. The low temperature is critical to stabilize the resulting diazonium salt.
-
Slowly add, dropwise, a pre-chilled aqueous solution of sodium nitrite (0.011 mol in 5 mL water).
-
Maintain stirring at 0-5 °C for 15-20 minutes to ensure complete formation of the diazonium salt solution.
Step 2: Azo Coupling with Phenol
-
In a separate beaker, dissolve the coupling component (phenol for the para-isomer or ortho-isomer, 0.01 mol) in an aqueous sodium hydroxide solution (10% w/v). This creates the highly reactive phenoxide ion, which is necessary for the electrophilic substitution reaction.
-
Cool the alkaline phenol solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the alkaline phenol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) will form immediately. Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the reaction goes to completion.
-
Filter the crude product, wash thoroughly with cold water to remove excess salts, and recrystallize from a suitable solvent like ethanol to obtain the purified azo phenol.
Figure 1. General experimental workflow for the synthesis of azo phenols.
Experimental Protocol 2: UV-Visible Spectroscopic Analysis
-
Solvent Selection: Choose at least two solvents of differing polarity, such as hexane (non-polar) and ethanol (polar, protic), to evaluate solvatochromic effects.
-
Sample Preparation: Prepare stock solutions of each purified azo phenol isomer in the chosen solvents at a concentration of approximately 5 x 10⁻⁵ M. This concentration is typically sufficient to yield an absorbance within the optimal range (0.2-1.0 AU) of most spectrophotometers, ensuring adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectrum of each sample solution over a wavelength range of 250–700 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each distinct peak.
-
Comparative Spectroscopic Analysis
The structural dichotomy between ortho and para isomers leads to clear, interpretable differences across various spectroscopic techniques.
UV-Visible Spectroscopy: The Story of Two Tautomers
The most striking difference is observed in the UV-Vis absorption spectra.
-
p-Azo Phenols: In solution, para-isomers typically display a single, strong absorption band in the 300-400 nm region. This band is attributed to the π→π* electronic transition of the conjugated system in the stable azo tautomer.
-
o-Azo Phenols: The spectra of ortho-isomers are often more complex, frequently showing two distinct absorption bands. The first band is similar to the para-isomer (π→π* of the azo form). However, a second, broad band often appears at a longer wavelength (a bathochromic or red-shift), typically above 400 nm.
This second band is the spectroscopic signature of the hydrazone tautomer. The intramolecular hydrogen bond in the ortho-isomer stabilizes the less common hydrazone form, allowing for a dynamic equilibrium between the two tautomers in solution. The para-isomer, lacking this internal stabilization, exists almost exclusively as the azo form.
A Comparative Performance Analysis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol as a Disperse Dye for Synthetic Textiles
Introduction
The textile industry's demand for vibrant, durable, and cost-effective colorants has cemented the dominance of synthetic dyes, with azo dyes constituting over 70% of all commercial organic dyes used.[1] Within this vast class of compounds, the performance of any single dye is dictated by its unique molecular structure. This guide provides an in-depth technical analysis of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a specific azo dye, and its potential application as a disperse dye for hydrophobic synthetic fibers such as polyester.
Due to its low water solubility and non-ionic nature, this molecule is well-suited for the disperse dyeing mechanism, which involves the transfer of the dye from an aqueous dispersion to the solid organic fiber.[2][3] The application of heat causes the polyester fibers to swell, allowing the small dye molecules to penetrate and become physically trapped within the fiber's amorphous regions through hydrogen bonds and Van der Waals forces as the fabric cools.[4][5]
This guide will objectively compare the projected performance of this compound with other established azo dyes. It will also provide detailed experimental protocols for its synthesis and performance evaluation, grounded in established methodologies.
Chemical Structure and Synthesis
The molecular structure of the title compound features a phenol group, a chloro and methyl substituent, and the characteristic azo (-N=N-) chromophore linking the phenyl rings.
Caption: Chemical structure of this compound.
Proposed Synthesis Protocol
The synthesis of this dye can be achieved through a standard diazotization and coupling reaction.
Step 1: Diazotization of Aniline
-
Dissolve aniline in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 15-20 minutes to ensure the complete formation of the benzenediazonium chloride salt.
Step 2: Coupling Reaction
-
Dissolve 4-chloro-5-methylphenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.
-
Cool this solution to 0-5°C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenoxide solution with constant stirring.
-
Maintain the temperature below 5°C and a slightly alkaline pH to facilitate the coupling reaction at the ortho position to the hydroxyl group.
-
The azo dye will precipitate out of the solution as a colored solid.
Step 3: Isolation and Purification
-
Filter the precipitated dye using vacuum filtration.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Comparative Performance Analysis
The performance of a textile dye is measured by its ability to impart color to a fabric and for that color to resist fading or bleeding under various conditions. The following table compares the expected performance of this compound (Dye A) with other representative azo disperse dyes on polyester fabric.
| Performance Metric | Dye A (Projected) | Disperse Red 60 | Disperse Blue 56 | Test Method |
| Light Fastness (1-8 Scale) | 5-6 | 5 | 6 | ISO 105-B02 |
| Wash Fastness (1-5 Scale) | 4-5 | 4 | 4-5 | ISO 105-C06 |
| Rubbing Fastness (Dry) (1-5 Scale) | 4-5 | 4-5 | 4-5 | ISO 105-X12 |
| Rubbing Fastness (Wet) (1-5 Scale) | 4 | 3-4 | 4 | ISO 105-X12 |
| Dye Exhaustion (%) | 85-95% | ~90% | ~92% | Spectrophotometric |
Note: The performance data for Dye A is projected based on the typical performance of similar azo disperse dyes. Experimental validation is required.[6]
Experimental Protocols for Performance Evaluation
To validate the performance of this compound, the following standardized experimental procedures should be followed.
General Workflow for Dye Performance Evaluation
Caption: General workflow for the synthesis, application, and performance testing of textile dyes.
Protocol 1: Dyeing of Polyester Fabric (High-Temperature Method)
This method is standard for applying disperse dyes to polyester, as temperatures above 100°C are necessary to swell the fibers for dye penetration.[2][4]
-
Dye Bath Preparation:
-
Prepare a dye bath with a specific liquor ratio (e.g., 20:1, meaning 20 parts water to 1 part fabric by weight).[7]
-
Create a dispersion of the dye (e.g., 1% of the weight of the fabric) by first making a paste with a dispersing agent, then adding it to the water in the dye bath.[2][5]
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. This is the optimal pH range for satisfactory dye exhaustion for disperse dyes.[2]
-
-
Dyeing Process:
-
Post-Dyeing Treatment:
-
Cool the dye bath to 60°C.
-
Remove the fabric and rinse it thoroughly with hot and then cold water.
-
Perform a "reduction clearing" process by washing the fabric in a solution of sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes. This step is crucial for removing any loose dye on the fiber surface, thereby improving wash fastness.
-
Rinse the fabric again and allow it to air dry.
-
Protocol 2: Evaluation of Colorfastness
Colorfastness tests assess the resistance of the dye to fading or running.[8][9]
-
Wash Fastness (ISO 105-C06):
-
Stitch the dyed fabric sample between two undyed adjacent fabrics (one cotton, one polyester).
-
Wash the composite sample in a standardized detergent solution at a specified temperature (e.g., 60°C) for 30 minutes.
-
Rinse and dry the sample.
-
Assess the color change of the dyed sample and the staining of the adjacent fabrics using standard grey scales (rated 1 to 5, where 5 is excellent).[10]
-
-
Rubbing Fastness (ISO 105-X12):
-
Place the dyed fabric on the base of a crockmeter.
-
Rub the fabric with a standard white cotton cloth under a specified pressure for a set number of cycles.
-
Perform the test under both dry and wet conditions.
-
Evaluate the degree of color transfer to the white cloth using the grey scale for staining.
-
-
Light Fastness (ISO 105-B02):
-
Expose the dyed fabric sample to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural sunlight.
-
Simultaneously expose a set of eight standard blue wool references.[7][10]
-
Compare the fading of the test sample to the fading of the blue wool standards. The lightfastness rating (from 1 to 8, where 8 is highest) corresponds to the blue wool standard that shows a similar degree of fading.[10]
-
Environmental and Health Considerations
Azo dyes, while economical and effective, are a subject of significant environmental concern.[11][12] A key issue is the potential for the reductive cleavage of the azo bond (-N=N-) to form aromatic amines, some of which are known or suspected carcinogens.[11][13][14] This breakdown can occur under anaerobic conditions, such as those found in some wastewater treatment facilities or sediments.[1][14]
The effluent from textile dyeing processes can also decrease light penetration in water bodies, which inhibits photosynthesis and disrupts aquatic ecosystems.[1][12] Therefore, proper treatment of wastewater from dyeing operations is critical to mitigate these environmental impacts.
Alternatives to Azo Dyes
In response to the environmental and health concerns associated with some azo dyes, several alternatives are being explored:
-
Natural Dyes: Derived from plants, animals, and minerals, these dyes are biodegradable and generally have a lower environmental impact.[15][16][17] However, they often have lower colorfastness and can be more expensive and difficult to apply on an industrial scale.[11][15]
-
Improved Synthetic Dyes: This includes developing new classes of synthetic dyes with better fixation rates (reducing wastewater contamination) and designing molecules that do not break down into harmful aromatic amines.[15]
-
Bio-Based Dyes: These are emerging from biotechnological processes and represent a sustainable approach to producing colorants from renewable resources.[16][18]
Conclusion
This compound, based on its chemical structure, shows significant promise as a disperse dye for polyester, likely yielding good to excellent fastness properties. Its performance is projected to be comparable to other commercial azo disperse dyes. However, as with all azo dyes, its environmental impact, particularly the nature of its degradation byproducts, must be thoroughly investigated. The experimental protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its performance and safety profile, enabling an informed decision on its suitability for industrial textile applications.
References
- A Review of Environmental Impact of Azo Dyes. (n.d.). Google Scholar.
- [Azo dyes, their environmental effects, and defining a strategy for their biodegradation and detoxification]. (2011). Arhiv za higijenu rada i toksikologiju.
- The Environmental, Health and Economic Impacts of Textile Azo Dyes. (n.d.). iGEM.
- The Polyester Carrier Dyeing Process Using Disperse Dyes. (n.d.). Colourinn.
- A Comparative Performance Analysis of Acid Violet 7 and Other Azo Dyes in Textile Dyeing. (n.d.). Benchchem.
- An overview of azo dyes environmental impacts. (2025). GSC Online Press.
- Dyeing of Polyester Fabric with Disperse Dyes. (2012). Textile Learner.
- Environmental Impact of Azo Dyes: A Review. (n.d.). IJRAR.org.
- Dyeing Of Polyester Fabric With Disperse Dyes. (2018). Textile Study Center.
- Dyeing of Polyester Fabric With Disperse Dyes. (n.d.). Scribd.
- What Are Alternatives to Azo Dyes? (2025). Sustainability Directory.
- What Are the Altern
- Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. (2021). Green Chemistry.
- Performance comparison of different pyrazole azo dyes in textile applic
- Embracing Nature: Exploring the Difference Between Natural Dyes and Azo-Free Dyes. (2023). Unknown Source.
- Fastness properties of azo disperse dyes on polyester fabrics. (n.d.).
- Dyeing and Finishing Class | Textile Testing Items and Methods. (2025). Testex.
- Dyeing and colouring tests for fabrics. (n.d.). Unknown Source.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Azo Dye Characterization
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development, food safety, and consumer product integrity, the accurate characterization of azo dyes is paramount. These synthetic colorants are ubiquitous, but their potential to degrade into carcinogenic aromatic amines necessitates rigorous analytical oversight.[1][2] This guide provides an in-depth comparison of key analytical techniques and outlines a framework for their cross-validation, ensuring data reliability and regulatory compliance.
The Imperative of Method Cross-Validation
Cross-validation is the systematic process of demonstrating that two or more distinct analytical procedures are equivalent for a specific intended purpose.[3][4] This becomes critical when data from different methods or laboratories must be compared or combined, a common scenario in long-term drug development or global supply chain monitoring.[5][6] The International Council for Harmonisation (ICH) guideline Q2(R2) and FDA guidances emphasize the necessity of validation to ensure that an analytical procedure is fit for its purpose.[3][7][8]
The core objective is to establish the interchangeability of methods by comparing key validation parameters:
-
Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The capacity to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
A Comparative Overview of Analytical Techniques
The selection of an analytical method for azo dye characterization is dictated by the specific requirements of the analysis, including the nature of the dye, the complexity of the matrix, and the desired sensitivity. Here, we compare the most prevalent techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for azo dye analysis due to its versatility, robustness, and wide applicability.[9] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10]
-
Expertise & Experience: The choice of a C18 reversed-phase column is common for separating the relatively non-polar azo dyes.[9] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. The causality here is rooted in controlling the polarity of the mobile phase to influence the retention times of the analytes. A gradient elution, where the mobile phase composition is changed over time, is often employed to separate complex mixtures of dyes and their degradation products.[1]
-
Detection: Diode-Array Detection (DAD) is frequently used as it provides spectral information, aiding in peak identification and purity assessment.[11][12] For enhanced sensitivity and selectivity, especially at trace levels, Mass Spectrometry (MS) is the detector of choice.[13][14]
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of known azo dyes.[15][16] It relies on the principle that azo dyes absorb light in the visible region of the electromagnetic spectrum due to their chromophoric azo group (-N=N-).[16][17]
-
Expertise & Experience: While powerful for pure samples, its utility is limited in complex mixtures where spectra of different components overlap.[15][18] To overcome this, chemometric techniques can be applied to deconvolve the overlapping spectra and quantify individual components in a mixture.[18] The choice of wavelength for quantification is critical; it should be the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength.[16]
Mass Spectrometry (MS)
MS is an indispensable tool for the structural elucidation and sensitive detection of azo dyes and their metabolites. When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides unparalleled specificity.[13][19][20]
-
Expertise & Experience: The choice of ionization technique is crucial. Electrospray ionization (ESI) is well-suited for polar and thermally labile azo dyes, while atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[21][22] Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for identifying unknown dyes or confirming the presence of banned aromatic amines.[11][21]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and low-cost technique often used for screening and qualitative analysis of azo dyes.[23][24] Separation is achieved on a thin layer of adsorbent material based on the differential migration of the analytes with the mobile phase.
-
Expertise & Experience: The choice of the stationary phase (e.g., silica gel, C18) and the mobile phase composition determines the separation efficiency.[25] While primarily qualitative, densitometric scanning can provide semi-quantitative results. High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities.[22]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in a capillary under the influence of an electric field.[26][27] It offers advantages such as high resolution, short analysis times, and minimal sample and solvent consumption.[28][29]
-
Expertise & Experience: CE is particularly well-suited for the separation of charged sulfonated azo dyes.[30][31] The composition of the background electrolyte (BGE) is a critical parameter that influences the separation. The choice of detector, often UV-Vis or Laser-Induced Fluorescence (LIF) for higher sensitivity, is also a key consideration.[26]
Quantitative Data Summary: A Comparative Look
The following table summarizes typical performance characteristics of the primary analytical techniques for azo dye analysis, compiled from various studies.
| Validation Parameter | HPLC-DAD[11][32] | LC-MS/MS[32] | UV-Vis Spectrophotometry[33] | Capillary Electrophoresis[10][34] |
| Linearity (r²) | ≥ 0.999 | > 0.999 | > 0.99 | > 0.99 |
| LOD | 0.01 - 0.04 mg/kg | 0.02 - 0.04 mg/kg | 0.076 mg/L | Analyte dependent |
| LOQ | 0.04 - 0.12 mg/kg | 0.05 - 0.13 mg/kg | 0.34 - 1.45 µg/g[35] | Analyte dependent |
| Accuracy (Recovery %) | 96.0 - 102.6% | 85.3 - 121.2% | 97 - 99% | 88.4 - 102.9% |
| Precision (RSD %) | 0.16 - 2.01% | < 5% | < 5% | 1.1 - 6.7% |
Experimental Protocols for Cross-Validation
Herein, we provide a detailed, step-by-step methodology for the cross-validation of two commonly employed methods: HPLC-DAD and LC-MS/MS.
Protocol: Cross-Validation of HPLC-DAD and LC-MS/MS for the Quantification of Azo Dye X in a Pharmaceutical Formulation
1. Preparation of Standards and Samples:
-
Prepare a stock solution of Azo Dye X reference standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Extract Azo Dye X from the pharmaceutical formulation using a validated extraction procedure.
2. HPLC-DAD Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
DAD Wavelength: λmax of Azo Dye X.
-
Analysis: Inject the calibration standards, QC samples, and extracted samples.
3. LC-MS/MS Analysis:
-
Chromatographic conditions: Same as HPLC-DAD.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the precursor ion to product ion transition specific for Azo Dye X.
-
Analysis: Inject the calibration standards, QC samples, and extracted samples.
4. Data Analysis and Acceptance Criteria:
-
For both methods, construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify Azo Dye X in the QC and extracted samples using the respective calibration curves.
-
Compare the results obtained from both methods. The percentage difference between the mean concentrations obtained by the two methods for each QC level and for the samples should be within ±15%.
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is crucial for successful implementation.
Caption: Workflow for cross-validation of HPLC-DAD and LC-MS/MS methods.
Caption: Relationships between separation and detection techniques for azo dye analysis.
Conclusion
The cross-validation of analytical methods is a non-negotiable aspect of ensuring the quality and safety of products containing azo dyes. By understanding the principles, strengths, and limitations of each technique, and by implementing a rigorous cross-validation protocol, researchers and scientists can generate reliable and defensible data. This guide provides a framework for making informed decisions in the selection and validation of analytical methods, ultimately contributing to the development of safer products for consumers.
References
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Applied Technical Services. Azo Dye Testing. Retrieved from [Link]
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AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. Retrieved from [Link]
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Jee, H. J., & Lee, J. H. (2021). HPLC methods for the determination of inedible azo dyes in food samples. Food Science and Biotechnology, 30(1), 1-13. Retrieved from [Link]
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Vanhoenacker, G., David, F., & Sandra, P. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Agilent Technologies. Retrieved from [Link]
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Columbia University. (n.d.). Capillary Electrophoresis. Center for Radiological Research. Retrieved from [Link]
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Waters Corporation. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Retrieved from [Link]
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Reyes-García, M. A., et al. (2020). Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. Analytical Biochemistry, 608, 113897. Retrieved from [Link]
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Lee, S., et al. (2021). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Journal of Food Science, 86(11), 4935-4945. Retrieved from [Link]
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Vanhoenacker, G., David, F., Sandra, P., & Gratzfeld-Huesgen, A. (2011). High Sensitivity UHPLC-DAD Analysis of Azo Dyes using the Agilent 1290 Infinity LC System and the 60 mm Max-Light High Sensitivity Flow Cell. Agilent Technologies. Retrieved from [Link]
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Singh, R., & Singh, A. (2022). Determination of azo dyes in non-alcoholic beverages by TLC. Sorption and Chromatographic Processes, 22(3), 252-260. Retrieved from [Link]
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Bruins, A. P., Weidolf, L. O. G., & Henion, J. D. (1987). Determination of sulfonated azo dyes by liquid chromatography/atmospheric pressure ionization mass spectrometry. Analytical Chemistry, 59(22), 2647-2652. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Color Additive Analysis in Foods and Cosmetics using UPLC with Extended Photo-Diode Array Detection. Retrieved from [Link]
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Al-Hamdani, A. A. S., & Al-Taei, A. A. M. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. Egyptian Journal of Chemistry. Retrieved from [Link]
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Holčapek, M., et al. (2000). Analysis of metal complex azo dyes by high‐performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry. Rapid Communications in Mass Spectrometry, 14(19), 1827-1834. Retrieved from [Link]
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Islam, R., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-5. Retrieved from [Link]
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Kim, H., et al. (2022). Synthesis of Azo Dyes and Generation of Dot Matrix Using Thin-Layer Chromatography. Journal of Chemical Education, 100(1), 350-355. Retrieved from [Link]
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Sharma, K., & Sharma, S. (2013). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 3(8), 249-251. Retrieved from [Link]
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Kumar, S. A., et al. (2013). Synthesis, Characterization of Azo Dyes and their Biological Studies. International Journal of Research in Pharmacy and Chemistry, 3(3), 619-624. Retrieved from [Link]
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Saleh, M. A., & Arafat, M. (2018). Detection of azo dyes and aromatic amines in women undergarment. International Journal of Environmental Health Engineering, 7(1), 1. Retrieved from [Link]
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Al-Hamdani, A. A. S., & Al-Taei, A. A. M. (2024). (PDF) Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate. Retrieved from [Link]
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Gürkan, R., & Tuncel, M. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 314-328. Retrieved from [Link]
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Patsnap. (2025). HPLC vs CE Efficiency: Assessing Sample Purity Reach. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]
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Ogar, I. I., et al. (2023). THIN LAYER CHROMATOGRAPHIC TECHNIQUES FOR DETECTION OF SUDAN DYES IN PALM OIL. Journal of Chemical Society of Nigeria, 48(4). Retrieved from [Link]
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Hawach. (n.d.). HPLC vs Capillary Electrophoresis: Choosing the Right Technique. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Ibis Scientific, LLC. (n.d.). HPLC vs. Capillary Electrophoresis: Which One To Use? Retrieved from [Link]
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Findlay, J. W. A., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1147-1158. Retrieved from [Link]
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University of Massachusetts. (n.d.). Capillary electrophoresis. Retrieved from [Link]
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LabX. (2025). Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. Retrieved from [Link]
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Perišić-Janjić, N. U., Ušćumlić, G. S., & Mijin, D. Ž. (2005). RP TLC of some newly synthesized azo-dye derivatives. Journal of Planar Chromatography – Modern TLC, 18(105), 368-372. Retrieved from [https://akjournals.com/view/journals/6 planar/18/105/article-p368.xml]([Link] planar/18/105/article-p368.xml)
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Kim, Y., & Morris, M. D. (1994). Separation of Nucleic Acids by Capillary Electrophoresis in Cellulose Solutions with Mono- and Bisintercalating Dyes. Analytical Chemistry, 66(7), 1168-1174. Retrieved from [Link]
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JoVE. (2024). Capillary Electrophoresis: Applications. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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Gosetti, F., et al. (2018). Identification and Quantitation of Water-Soluble Synthetic Colors in Foods by Liquid Chromatography/Ultraviolet–Visible Method Development and Validation. Foods, 7(6), 93. Retrieved from [Link]
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A Comparative Guide to the Metal Chelating Properties of Substituted Phenols for Researchers and Drug Development Professionals
Welcome to this in-depth guide on the metal chelating properties of substituted phenols. In the fields of medicinal chemistry, materials science, and environmental science, the ability of a molecule to bind metal ions is of paramount importance. Phenolic compounds, ubiquitous in nature and readily synthesized, represent a critical class of metal chelators. Their activity, however, is not uniform; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide will provide a comparative analysis of how different functional groups alter the chelation potential of phenols, supported by experimental data and detailed protocols to empower your own investigations.
The Fundamental Chemistry of Phenolic Chelation
The foundational mechanism of metal chelation by phenols involves the donation of a lone pair of electrons from the hydroxyl (-OH) group's oxygen atom to a positively charged metal ion, forming a coordinate bond. The efficiency of this process is governed by several factors, including the acidity of the phenolic proton, the steric environment around the chelating site, and the presence of additional donor atoms.
Substituents on the phenol ring play a pivotal role in modulating these properties. They can be broadly categorized into two groups: Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs).
-
Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), alkoxy (-OR), and amino (-NH2) groups, increase the electron density on the aromatic ring and the phenolic oxygen. This enhanced electron density, or negative inductive and mesomeric effect, makes the phenolic oxygen a more potent Lewis base, thereby strengthening its bond with the metal ion. However, this increased basicity also makes the phenolic proton more difficult to remove, which can be a counteracting factor.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and halogen (-X) groups pull electron density away from the aromatic ring. This effect increases the acidity of the phenolic proton, facilitating its dissociation and the formation of the phenoxide anion, which is a stronger chelator. However, the reduced electron density on the oxygen can weaken the coordinate bond to the metal.
The position of the substituent (ortho, meta, or para) is also critical. Ortho-substituents, in particular, can offer a second point of ligation, forming a stable five- or six-membered chelate ring with the metal ion, a phenomenon known as the "chelate effect."
Comparative Analysis of Substituted Phenols
To illustrate the impact of substituents, let's consider the chelation of a common divalent metal ion, such as Fe(II) or Cu(II). The following table summarizes the expected trends and provides a comparative overview.
| Substituted Phenol | Substituent Type | Position | Effect on pKa | Chelation Efficiency | Key Mechanistic Insight |
| Phenol | None (Reference) | N/A | ~10.0 | Baseline | Monodentate ligation. |
| 4-Methylphenol (p-Cresol) | EDG (-CH3) | Para | Increases | Moderate | Increased electron density on oxygen enhances the coordinate bond. |
| 4-Nitrophenol | EWG (-NO2) | Para | Decreases (~7.1) | Moderate to High | Lower pKa facilitates phenoxide formation, a potent chelator. |
| 2-Nitrophenol | EWG (-NO2) | Ortho | Decreases (~7.2) | High | Potential for bidentate chelation involving the nitro group, forming a stable chelate ring. |
| Salicylic Acid (2-Hydroxybenzoic acid) | EWG (-COOH) | Ortho | Decreases (~2.9) | Very High | Bidentate chelation involving both the hydroxyl and carboxylate groups forms a highly stable six-membered ring. |
| Catechol (1,2-Dihydroxybenzene) | EDG (-OH) | Ortho | Decreases (~9.4) | Very High | Excellent bidentate chelator, forming a stable five-membered ring. Widely used as a benchmark chelator. |
This comparative data underscores a crucial principle: the most effective phenolic chelators often possess an ortho-substituent capable of participating in coordination, leading to the formation of a stable chelate ring.
Experimental Protocols for Quantifying Chelation
To validate the theoretical trends, rigorous experimental quantification is necessary. Here, we detail a standard UV-Visible spectrophotometric method for assessing the Fe(II) chelating activity of a substituted phenol, often referred to as the ferrozine assay.
Principle of the Ferrozine Assay
Ferrozine is a dye that forms a stable, intensely colored magenta complex with Fe(II) ions, exhibiting a maximum absorbance at 562 nm. A chelating agent will compete with ferrozine for the binding of Fe(II). By measuring the reduction in the absorbance of the ferrozine-Fe(II) complex in the presence of the test compound, we can quantify the chelating activity.
Step-by-Step Experimental Workflow
Materials:
-
Substituted phenol test compounds
-
Ferrous chloride (FeCl2)
-
Ferrozine
-
Methanol or appropriate solvent for test compounds
-
0.1 M Phosphate buffer (pH 7.4)
-
UV-Visible Spectrophotometer and cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each substituted phenol in methanol.
-
Prepare a 2 mM solution of FeCl2 in deionized water.
-
Prepare a 5 mM solution of ferrozine in deionized water.
-
-
Assay Protocol:
-
In a microcentrifuge tube, add 1 mL of the substituted phenol solution (at various concentrations).
-
Add 50 µL of the 2 mM FeCl2 solution.
-
Initiate the reaction by adding 200 µL of the 5 mM ferrozine solution.
-
Vortex the mixture and incubate at room temperature for 10 minutes.
-
Measure the absorbance of the solution at 562 nm against a blank. The blank should contain all reagents except ferrozine.
-
-
Calculation of Chelating Activity: The percentage of Fe(II) chelating activity can be calculated using the following formula:
Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control is the absorbance of the control (all reagents except the test compound).
-
A_sample is the absorbance in the presence of the test compound.
-
Workflow Visualization
Caption: Workflow for the ferrozine-based Fe(II) chelation assay.
Visualizing the Chelation Mechanism
The structural basis for the enhanced chelation of ortho-substituted phenols is best understood visually. The following diagram illustrates the bidentate chelation of a metal ion by salicylic acid, a classic example.
// This is a conceptual representation as DOT cannot draw chemical structures. // A real implementation would use images. // For demonstration, we use nodes and edges to show the concept.
node [shape=ellipse, style=filled, fontcolor="#FFFFFF"];
SA_OH [label="O-H", fillcolor="#4285F4"]; SA_COOH [label="C=O", fillcolor="#34A853"]; Metal [label="M^2+", fillcolor="#EA4335", shape=circle]; Chelate_O1 [label="O", fillcolor="#4285F4"]; Chelate_O2 [label="O", fillcolor="#34A853"]; Chelate_M [label="M", fillcolor="#EA4335", shape=circle];
{rank=same; SA_OH; SA_COOH;} SA_OH -> Metal [label="Coordination"]; SA_COOH -> Metal [label="Coordination"];
{rank=same; Chelate_O1; Chelate_O2;} Chelate_O1 -> Chelate_M; Chelate_O2 -> Chelate_M; Chelate_M -> Chelate_O1 [dir=none, style=dashed]; // Represents ring
// Invisible edges for layout edge [style=invis]; Metal -> Chelate_M; SA_OH -> Chelate_O1; SA_COOH -> Chelate_O2; } .enddot
Caption: Bidentate chelation of a metal ion (M²⁺) by salicylic acid.
Concluding Remarks for the Practicing Scientist
The selection of a phenolic chelator for a specific application, be it as an antioxidant, a drug to mitigate metal-induced oxidative stress, or a component in a sensor, requires a nuanced understanding of structure-activity relationships. While this guide provides a framework, empirical validation is paramount. The provided ferrozine assay is a robust starting point for screening and comparison. For more in-depth characterization, techniques such as Isothermal Titration Calorimetry (ITC) to determine binding thermodynamics or NMR spectroscopy to elucidate the structure of the metal-ligand complex should be considered.
The principles outlined here—the interplay of electronic effects, pKa, and steric factors—are broadly applicable. By leveraging this understanding, researchers can rationally design or select phenolic compounds with tailored metal chelating properties to advance their scientific and developmental goals.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and handling of novel chemical entities like 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol, a compound characterized by its chlorinated phenolic and azo dye structures, demand a rigorous and informed approach to waste management. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous waste management and are informed by the known risks associated with structurally similar chemicals.
Understanding the Hazard Profile
-
Chlorinated Phenols: This class of compounds is known for its toxicity and potential for environmental persistence. They can be harmful if swallowed, absorbed through the skin, or inhaled.[1] Many are classified as skin and eye irritants or corrosives.[2]
-
Azo Dyes: Azo dyes are a large group of synthetic organic compounds widely used as colorants.[3] While many are of low acute toxicity, some can be metabolized to form potentially carcinogenic aromatic amines.[4] They can also be persistent in the environment and are often toxic to aquatic life.[5]
Given these characteristics, this compound should be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and long-term environmental effects.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: A lab coat, along with appropriate chemical-resistant gloves (e.g., nitrile or neoprene), must be worn. Contaminated clothing should be removed and disposed of as hazardous waste.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Disposal Protocol: A Step-by-Step Approach
The guiding principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of solid this compound waste. The container should be kept closed when not in use.
-
Halogenated Organic Waste: This compound is a halogenated organic substance. It must be collected in a waste stream specifically designated for such chemicals.[6] Do not mix it with non-halogenated organic waste, as the disposal methods differ and are often more costly for halogenated compounds.[6]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.
Step 2: Labeling and Storage
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Hazardous Waste Label: Affix a hazardous waste label to the container. This label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
Step 3: Final Disposal
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[7][8] This process is carried out in specialized facilities designed to break down the molecule into less harmful components. Incineration of waste containing more than 1% halogenated organic substances requires a temperature of at least 1100 °C to ensure complete destruction.[7][8]
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill using absorbent pads or other appropriate materials.
-
Clean-Up: For small spills, trained personnel wearing appropriate PPE can clean up the material using an absorbent and place it in the designated hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent, which should also be collected as hazardous waste.
-
Report: Report the spill to your EHS office.
Data Summary and Workflow
The following table summarizes the key information for the safe disposal of this compound.
| Parameter | Guideline |
| Chemical Class | Halogenated Organic Compound, Azo Dye |
| Primary Hazards | Assumed Toxic, Irritant, Environmental Hazard |
| PPE | Safety Goggles, Face Shield, Lab Coat, Chemical-Resistant Gloves |
| Waste Segregation | Designated Halogenated Organic Waste |
| Disposal Method | High-Temperature Incineration by a Licensed Contractor |
| Spill Cleanup | Use absorbent material, collect as hazardous waste |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Hazardous waste incineration – A viable and environmentally sound option. (1999). Environmental Science and Engineering Magazine. [Link]
-
Incineration. Zero Waste Europe. [Link]
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Hazardous Waste Segregation. Unknown Source. [Link]
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Waste incinerators. Stockholm Convention. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. [Link]
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Wastes From Manufacture of Azo Dyes and Pigments (Excluding Benzidine and its Congeners). (1979). U.S. Environmental Protection Agency. [Link]
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SAFETY DATA SHEET - NeoRad E-20. (2022). Covestro Solution Center. [Link]
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4-Chloro-5-methyl-o-phenylenediamine. BuyersGuideChem. [Link]
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Chlorine disinfection of dye wastewater: Implications for a commercial azo dye mixture. (2013). ScienceDirect. [Link]
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4-Methyl-2-(phenylazo)phenol. PubChem. [Link]
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Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. (2023). MDPI. [Link]
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4-methoxy-2-phenyldiazenylphenol. ChemSynthesis. [Link]
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Azo Dye Removal Technologies. Austin Publishing Group. [Link]
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Removal of Azo Dyes from Aqueous Effluent Using Bio-Based Activated Carbons: Toxicity Aspects and Environmental Impact. (2023). ResearchGate. [Link]
-
Phenol, 4-[2-[2-methoxy-5-methyl-4-(2-phenyldiazenyl)phenyl]diazenyl]- - Substance Details. U.S. Environmental Protection Agency. [Link]
-
Phenol, 2-(2-(4-((4-(bis(2-hydroxyethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)phenyl)diazenyl)-4-methyl-. PubChem. [Link]
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Personal protective equipment for handling 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
An Essential Guide to the Safe Handling of 4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Safety Profile & Hazard Analysis
-
Azo Compounds : Azo dyes can be toxic, and some are known to be mutagenic or carcinogenic.[1] The primary risk is associated with the potential for the azo bond to be cleaved, forming aromatic amines which can be harmful.[2]
-
Chlorinated Phenols : Phenolic compounds can be corrosive and are readily absorbed through the skin, potentially causing systemic toxicity.[3] They can target the nervous system, kidneys, heart, and lungs.[3] Acute exposure can lead to skin irritation, burns, and respiratory irritation.[3][4]
-
Solid/Powder Form : As a solid, this compound poses a respiratory hazard if inhaled.[5][6] Fine powders can easily become airborne, leading to inhalation exposure and contamination of surfaces.[7]
A structurally similar compound, 4-Methyl-2-(phenylazo)phenol, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation.[8] Given these factors, this compound must be handled as a hazardous substance.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.[9] The selection of PPE should always be preceded by a risk assessment of the specific procedure being performed.[5]
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Lab coat | Not typically required |
| Weighing & Aliquoting (Solid) | Chemical splash goggles or full-face shield[7] | Chemical-resistant gloves (Nitrile) | Lab coat, long pants, closed-toe shoes[5] | NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood[7] |
| Solution Preparation | Chemical splash goggles or full-face shield | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over lab coat[7] | Work in a certified chemical fume hood |
| Spill Cleanup | Full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl) | Chemical-resistant suit or apron[7] | NIOSH-approved respirator with appropriate cartridges |
Causality of PPE Choices:
-
Eye Protection : Goggles forming a tight seal are recommended over safety glasses when handling powders to protect against fine particles. A face shield provides broader coverage against splashes when working with solutions.[7]
-
Hand Protection : Nitrile gloves provide good initial protection against splashes. For prolonged contact or when handling concentrated solutions, consider more robust gloves like butyl rubber. Always double-glove when handling highly potent compounds.
-
Body Protection : A lab coat protects against minor spills, while a chemical-resistant apron is crucial when handling larger volumes of solutions that could splash.[7]
-
Respiratory Protection : The primary risk from a powder is inhalation. Therefore, handling the solid compound must occur within a containment device like a chemical fume hood or while wearing a respirator to prevent airborne particles from entering the respiratory system.[7]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the safe procedure for weighing the solid compound and preparing a stock solution.
Preparation
-
Designated Area : All work with this compound must be conducted in a designated area, such as a certified chemical fume hood.
-
PPE Inspection : Before starting, inspect all PPE for damage. Ensure gloves are free of pinholes and that your respirator, if used, has a proper seal.
-
Gather Materials : Place all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) inside the fume hood to minimize movement in and out of the containment area.
-
Emergency Preparedness : Ensure an eyewash station and safety shower are accessible and unobstructed.[10] Confirm the location of the appropriate spill kit.
Weighing and Solution Preparation Workflow
Caption: Workflow for Safe Handling of Hazardous Powders.
Disposal Plan: Environmental Responsibility
Azo dyes and their byproducts can be persistent environmental pollutants and may be toxic to aquatic life.[11][12] Therefore, proper disposal is critical.
-
Chemical Waste : All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.
-
Contaminated Materials : Any items that come into direct contact with the chemical, including gloves, weigh paper, pipette tips, and paper towels used for cleanup, must be placed in a designated solid hazardous waste container.
-
Empty Containers : The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
-
Do Not : Never dispose of this chemical or its contaminated materials down the drain or in regular trash.[11]
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[10] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
-
Spill : Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department. For small spills within a fume hood, use a spill kit appropriate for chemical powders, avoiding raising dust.
By adhering to these rigorous safety protocols, you ensure the protection of yourself, your colleagues, and the environment, fostering a laboratory culture where groundbreaking science and safety go hand-in-hand.
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- National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Phenol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
